3'-Methoxy-4'-nitroflavone
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(3-methoxy-4-nitrophenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c1-21-16-8-10(6-7-12(16)17(19)20)15-9-13(18)11-4-2-3-5-14(11)22-15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYZRNAKLZWNCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=CC=CC=C3O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434287 | |
| Record name | 2-(3-Methoxy-4-nitrophenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145370-39-4 | |
| Record name | 3'-Methoxy-4'-nitroflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145370394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Methoxy-4-nitrophenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3'-Methoxy-4'-nitroflavone: A Technical Guide to its Aryl Hydrocarbon Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Aryl Hydrocarbon Receptor as a Therapeutic Target
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has garnered significant attention in the fields of toxicology, immunology, and oncology.[1][2] Initially identified for its role in mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AhR is now recognized as a crucial regulator of diverse physiological processes.[1][2] Its involvement in cellular differentiation, immune responses, and the metabolism of both xenobiotics and endogenous compounds has positioned it as a promising therapeutic target.[1][2] Dysregulation of the AhR signaling pathway has been implicated in various pathologies, making the development of specific modulators of AhR activity a key area of research.
This technical guide provides an in-depth exploration of 3'-Methoxy-4'-nitroflavone (MNF), a synthetic flavonoid identified as a potent antagonist of the Aryl Hydrocarbon Receptor. We will delve into its mechanism of action, present key experimental data, and provide detailed protocols for its characterization, offering a comprehensive resource for researchers and drug development professionals working in this domain.
The Canonical AhR Signaling Pathway: A Brief Overview
The canonical AhR signaling pathway is initiated upon the binding of a ligand to the cytosolic AhR, which exists in a complex with chaperone proteins such as heat shock protein 90 (Hsp90).[1][3] Ligand binding induces a conformational change, leading to the translocation of the AhR-ligand complex into the nucleus.[1][3] Within the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[1][3] This AhR-ARNT heterodimer then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) located in the promoter regions of target genes, thereby modulating their transcription.[1][3] A well-characterized target gene of the AhR is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in xenobiotic metabolism.[4]
Figure 1: Canonical AhR Signaling Pathway
This compound: A Potent AhR Antagonist
This compound (MNF) is a synthetic flavonoid that has been characterized as a potent antagonist of the Aryl Hydrocarbon Receptor.[5][6] Its chemical structure, featuring a methoxy group at the 3' position and a nitro group at the 4' position of the B-ring, is crucial for its antagonistic activity.
Mechanism of Action: Competitive Inhibition
The primary mechanism by which MNF exerts its antagonistic effect is through competitive binding to the ligand-binding pocket of the AhR.[5] By occupying the same binding site as AhR agonists like TCDD, MNF prevents the conformational changes necessary for receptor activation, subsequent nuclear translocation, and dimerization with ARNT.[5] This ultimately leads to a concentration-dependent inhibition of TCDD-induced gene expression.[5]
Figure 2: Mechanism of MNF Antagonism
Quantitative Analysis of Antagonist Activity
The potency of MNF as an AhR antagonist has been quantified through competitive binding assays. These studies have demonstrated that MNF can effectively displace the high-affinity AhR agonist, [3H]TCDD, from the rat cytosolic Ah receptor.
| Compound | IC50 (nM) | Receptor Source | Reference |
| This compound (MNF) | 2.27 | Rat Cytosolic Ah Receptor | [5] |
Table 1: Competitive Binding Affinity of this compound for the Aryl Hydrocarbon Receptor. The IC50 value represents the concentration of MNF required to inhibit 50% of the specific binding of a radiolabeled agonist to the AhR.
The Dual Nature of MNF: Antagonist with Context-Dependent Agonist Activity
While MNF is primarily characterized as a potent AhR antagonist, it is crucial for researchers to be aware of its potential for weak, context-dependent agonist activity.[4][7] Studies have shown that under certain conditions, particularly at higher concentrations and depending on the specific target gene and cell type, MNF can induce the expression of some AhR-regulated genes, such as CYP1A1.[4] This phenomenon highlights the complexity of ligand-receptor interactions and underscores the importance of thorough characterization of any potential AhR modulator across multiple endpoints and experimental systems. The ability of MNF to act as an antagonist or a weak agonist may be influenced by the promoter context of a particular gene.[4]
Experimental Protocols for Characterizing MNF Activity
To rigorously assess the AhR antagonist activity of this compound, a combination of in vitro assays is recommended. The following section provides detailed, step-by-step methodologies for key experiments.
AhR-Dependent Luciferase Reporter Gene Assay
This assay provides a quantitative measure of a compound's ability to induce or inhibit AhR-mediated gene transcription. It utilizes a cell line stably or transiently transfected with a reporter plasmid containing a luciferase gene under the control of DREs.
Materials:
-
Human hepatoma (HepG2) or mouse hepatoma (Hepa1c1c7) cells
-
DRE-luciferase reporter plasmid
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
This compound (MNF) stock solution (in DMSO)
-
TCDD stock solution (in DMSO) as a positive control agonist
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend cells in fresh culture medium.
-
Determine cell density and seed 2 x 10^4 cells per well in 100 µL of medium into a 96-well plate.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of MNF and TCDD in culture medium. The final DMSO concentration should not exceed 0.1%.
-
For antagonist assays, pre-incubate cells with varying concentrations of MNF for 1 hour.
-
Add a fixed, sub-maximal concentration of TCDD (e.g., 1 nM) to the MNF-treated wells.
-
Include appropriate controls: vehicle (DMSO), TCDD alone, and MNF alone.
-
Incubate the plate for 6 to 24 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Remove the culture medium from the wells.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions (typically 100 µL).
-
Incubate for 10-15 minutes at room temperature to allow for cell lysis.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average relative light units (RLU) of the vehicle control from all other values.
-
Calculate the fold induction relative to the vehicle control.
-
For antagonist activity, plot the percentage of inhibition of TCDD-induced luciferase activity against the concentration of MNF to determine the IC50 value.
-
Competitive Ligand Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the AhR.
Materials:
-
Cytosolic extracts from cells or tissues expressing AhR (e.g., rat liver cytosol)
-
Radiolabeled AhR agonist (e.g., [3H]TCDD)
-
Unlabeled MNF stock solution (in DMSO)
-
Assay buffer (e.g., MENG buffer: 25 mM MOPS, 2 mM EDTA, 0.02% NaN3, 10% glycerol, pH 7.4)
-
Charcoal-dextran solution
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Protocol:
-
Incubation:
-
In a microcentrifuge tube, combine the cytosolic extract, a fixed concentration of [3H]TCDD, and varying concentrations of unlabeled MNF.
-
Include controls for total binding (no competitor) and non-specific binding (a large excess of unlabeled TCDD).
-
Incubate the mixture for a sufficient time to reach equilibrium (e.g., 2 hours at 4°C).
-
-
Separation of Bound and Free Ligand:
-
Add ice-cold charcoal-dextran solution to each tube to adsorb the unbound radioligand.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the charcoal.
-
-
Quantification:
-
Carefully transfer the supernatant (containing the protein-bound radioligand) to a scintillation vial.
-
Add scintillation cocktail and mix.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of MNF.
-
Determine the IC50 value, which is the concentration of MNF that inhibits 50% of the specific binding of [3H]TCDD.
-
Quantitative Real-Time PCR (RT-qPCR) for CYP1A1 Gene Expression
This assay measures the effect of MNF on the mRNA levels of the AhR target gene, CYP1A1, providing insights into its impact on endogenous gene regulation.
Materials:
-
Cell line of interest (e.g., MCF-7, HepG2)
-
MNF and TCDD stock solutions (in DMSO)
-
RNA isolation kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH, β-actin)
-
RT-qPCR instrument
Protocol:
-
Cell Treatment and RNA Isolation:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat cells with vehicle, TCDD, MNF, or a combination of MNF and TCDD for a specified time (e.g., 24 hours).
-
Isolate total RNA from the cells using a commercial RNA isolation kit, following the manufacturer's protocol.
-
-
Reverse Transcription:
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reaction by combining the cDNA template, qPCR master mix, and primers for CYP1A1 and the housekeeping gene in a qPCR plate.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for CYP1A1 and the housekeeping gene in each sample.
-
Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle control.
-
Conclusion and Future Directions
This compound stands out as a potent and well-characterized antagonist of the Aryl Hydrocarbon Receptor. Its primary mechanism of action through competitive binding makes it a valuable tool for dissecting the physiological and pathological roles of the AhR. However, the observation of its context-dependent weak agonist activity serves as a critical reminder of the complexities of ligand-receptor interactions and the necessity for comprehensive experimental validation.
For researchers in drug development, MNF and its analogs represent a promising scaffold for the design of novel therapeutics targeting AhR-mediated pathways in diseases such as cancer and autoimmune disorders. Future research should focus on elucidating the precise structural determinants that govern the switch between antagonist and agonist activity, which will be instrumental in the development of more selective and potent AhR modulators with improved therapeutic profiles. The detailed protocols provided in this guide offer a robust framework for the continued investigation and characterization of MNF and other novel AhR ligands.
References
- 1. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a reported aryl hydrocarbon receptor antagonist, enhances Cyp1a1 transcription by a dioxin responsive element-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of this compound as a pure aryl hydrocarbon (Ah) receptor antagonist and evidence for more than one form of the nuclear Ah receptor in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beta-Naphthoflavone and this compound exert ambiguous effects on Ah receptor-dependent cell proliferation and gene expression in rat liver 'stem-like' cells - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of 3'-Methoxy-4'-nitroflavone
An In-Depth Technical Guide to the Biological Activity of 3'-Methoxy-4'-nitroflavone
Abstract
Flavonoids represent a vast and structurally diverse class of natural and synthetic compounds with a wide array of biological activities. Among the synthetic derivatives, this compound (3'M4'NF) has emerged as a significant chemical probe due to its potent and complex interaction with the Aryl Hydrocarbon Receptor (AhR), a key regulator of cellular responses to environmental xenobiotics. This technical guide provides a comprehensive analysis of the biological activity of 3'M4'NF, moving beyond a simple catalog of effects to explore the mechanistic underpinnings of its actions. We will dissect its role as a potent AhR antagonist, its context-dependent partial agonist activities, the resulting implications for chemoprevention and toxicology, and the evidence for AhR-independent mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this important research compound.
The Aryl Hydrocarbon Receptor (AhR): A Central Mediator of Xenobiotic Response
To appreciate the , one must first understand its primary molecular target: the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor belonging to the Per-Arnt-Sim (PAS) family. In its inactive state, it resides in the cytoplasm in a complex with chaperone proteins including heat shock protein 90 (Hsp90).
Upon binding to a ligand, such as the potent agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) or the pro-carcinogen benzo[a]pyrene (B[a]P), the AhR undergoes a conformational change. This change facilitates its translocation into the nucleus, where it dissociates from the chaperone complex and heterodimerizes with the AhR Nuclear Translocator (ARNT). This newly formed AhR/ARNT complex then binds to specific DNA sequences known as Dioxin Responsive Elements (DREs) or Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes.[1] This binding event initiates the transcription of a battery of genes, most notably those involved in xenobiotic metabolism, such as Cytochrome P450 enzymes CYP1A1, CYP1A2, and CYP1B1.
References
An In-depth Technical Guide to 3'-Methoxy-4'-nitroflavone: Synthesis, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Methoxy-4'-nitroflavone is a synthetic derivative of the flavone backbone, a class of naturally occurring polyphenolic compounds renowned for their diverse pharmacological activities. This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a robust synthesis protocol, spectral characterization, and a thorough examination of its biological significance, particularly as a modulator of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 145370-39-4 | [1][2] |
| Molecular Formula | C₁₆H₁₁NO₅ | [3] |
| Molecular Weight | 297.26 g/mol | [3] |
| IUPAC Name | 2-(3-methoxy-4-nitrophenyl)-4H-chromen-4-one | |
| Synonyms | 2-(3-Methoxy-4-nitrophenyl)-4H-1-benzopyran-4-one, MNF | [3] |
| Appearance | Off-white to light yellow solid | |
| Melting Point | >203°C (decomposition) | |
| Solubility | Soluble in DMSO and Methanol (with heating) | |
| Topological Polar Surface Area | 81.4 Ų |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization. This approach is a well-established and versatile method for the preparation of various flavone derivatives.[4][5]
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
Step 1: Synthesis of (E)-1-(2-hydroxyphenyl)-3-(3-methoxy-4-nitrophenyl)prop-2-en-1-one (Chalcone Intermediate)
-
Reaction Setup: In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1 equivalent) and 3-methoxy-4-nitrobenzaldehyde (1 equivalent) in ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents).[5]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic. The precipitated yellow solid, the chalcone intermediate, is then collected by vacuum filtration, washed with cold water, and dried.
Step 2: Synthesis of this compound via Oxidative Cyclization
-
Reaction Setup: Dissolve the dried chalcone intermediate (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (or another suitable base) followed by the dropwise addition of hydrogen peroxide (H₂O₂) (excess).[1]
-
Heating: Heat the reaction mixture to reflux for 2-4 hours. The reaction should be monitored by TLC to determine its completion.
-
Purification: After cooling to room temperature, the reaction mixture is poured into cold water to precipitate the crude product. The solid is collected by filtration and can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel to yield pure this compound.[6]
Spectral Characterization
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: Multiple signals are expected in the aromatic region (δ 7.0-8.5 ppm). The protons on the A-ring of the chromen-4-one core will typically appear as multiplets. The protons on the B-ring (the 3-methoxy-4-nitrophenyl group) will show a characteristic substitution pattern.
-
Methoxy Protons: A singlet corresponding to the three protons of the methoxy group (-OCH₃) is expected around δ 3.9-4.1 ppm.
-
Flavone C3-H: A singlet for the proton at the C3 position of the flavone core is expected around δ 6.5-7.0 ppm.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon: The carbonyl carbon (C4) of the chromen-4-one ring is expected to resonate at approximately δ 175-180 ppm.
-
Aromatic Carbons: A series of signals in the range of δ 110-160 ppm will correspond to the aromatic carbons of the A and B rings.
-
Methoxy Carbon: The carbon of the methoxy group will appear around δ 55-60 ppm.
FT-IR Spectroscopy (Predicted):
-
C=O Stretch: A strong absorption band characteristic of the carbonyl group of the flavone will be observed around 1630-1660 cm⁻¹.
-
C=C Stretch: Aromatic C=C stretching vibrations will appear in the region of 1450-1600 cm⁻¹.
-
NO₂ Stretch: Asymmetric and symmetric stretching vibrations of the nitro group will be present around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
-
C-O Stretch: C-O stretching bands for the ether linkage will be observed in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (Predicted):
-
Molecular Ion Peak: The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 297.26).
-
Fragmentation Pattern: Common fragmentation patterns for flavones include retro-Diels-Alder (rDA) reactions of the C-ring, leading to characteristic fragment ions. The presence of the nitro and methoxy groups will also influence the fragmentation pathways.[9]
Biological Activity and Mechanism of Action
This compound is primarily recognized for its activity as a modulator of the Aryl Hydrocarbon Receptor (AhR).[10][11] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of a variety of genes, including those involved in xenobiotic metabolism (e.g., cytochrome P450 enzymes like CYP1A1), cell proliferation, and immune responses.[12][13]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Initially identified as an AhR antagonist, this compound has been shown to inhibit the activity of potent AhR agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[14] It achieves this by competing for binding to the AhR, thereby preventing the translocation of the receptor to the nucleus and the subsequent transcription of target genes.
However, further research has revealed a more complex, context-dependent role for this compound.[10][11] In some cellular systems and at certain concentrations, this compound can act as a partial agonist, weakly activating the AhR and inducing the expression of some target genes, such as CYP1A1.[10] This dual agonist/antagonist activity makes it a valuable tool for dissecting the intricacies of AhR signaling and for the development of selective AhR modulators (SAhRMs) with potential therapeutic applications in immunology and oncology.
Safety and Handling
As a nitro-substituted aromatic compound, this compound should be handled with appropriate caution in a laboratory setting. While a specific Safety Data Sheet (SDS) is not widely available, general safety precautions for this class of compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and reducing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a synthetically accessible and biologically active flavone derivative that serves as a valuable chemical probe for studying the Aryl Hydrocarbon Receptor signaling pathway. Its interesting dual-activity profile as both an antagonist and a partial agonist warrants further investigation into its potential therapeutic applications. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers to further explore the chemical biology and pharmacological potential of this intriguing molecule.
References
- 1. Algar–Flynn–Oyamada reaction - Wikipedia [en.wikipedia.org]
- 2. This compound | C16H11NO5 | CID 10017512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3’-Methoxy-4’-nitroflavone | CymitQuimica [cymitquimica.com]
- 4. iiste.org [iiste.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. 3-Methoxyflavone | C16H12O3 | CID 146013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound, a reported aryl hydrocarbon receptor antagonist, enhances Cyp1a1 transcription by a dioxin responsive element-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. beta-Naphthoflavone and this compound exert ambiguous effects on Ah receptor-dependent cell proliferation and gene expression in rat liver 'stem-like' cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The aryl hydrocarbon receptor antagonist, 3'methoxy-4'nitroflavone, attenuates 2,3,7,8-tetrachlorodibenzo-p-dioxin-dependent regulation of growth factor signaling and apoptosis in the MCF-10A cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of 3'-Methoxy-4'-nitroflavone: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and key methodologies associated with 3'-Methoxy-4'-nitroflavone. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and biological application of this potent aryl hydrocarbon receptor (AhR) antagonist. This document delves into the seminal research that first identified its biological activity, provides a detailed, plausible synthesis protocol based on established organic chemistry principles, and outlines its mechanism of action. Furthermore, it includes essential physicochemical and spectroscopic data for its characterization and discusses its significance as a tool in toxicological and pharmacological research.
Introduction: The Emergence of a Potent Aryl Hydrocarbon Receptor Antagonist
Flavones, a class of flavonoids, are naturally occurring compounds that have long been a subject of interest in medicinal chemistry due to their diverse biological activities.[1] The core structure of flavones, 2-phenylchromen-4-one, has been a scaffold for the synthesis of numerous derivatives with a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.[1] Within this vast family of compounds, this compound (Figure 1) has emerged as a significant synthetic flavone, primarily recognized for its potent and specific antagonism of the aryl hydrocarbon receptor (AhR).
The AhR is a ligand-activated transcription factor that plays a crucial role in mediating the toxic effects of a variety of environmental pollutants, most notably 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[2] Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin-responsive elements (DREs), leading to the altered expression of a battery of genes, including the cytochrome P450 enzyme, CYP1A1.[3] The discovery of molecules that can modulate the AhR signaling pathway is of paramount importance for both toxicological studies and the development of potential therapeutic agents.
This guide will trace the scientific journey of this compound, from its initial synthesis and characterization to its establishment as a valuable tool for investigating AhR-mediated biological processes.
Discovery and Historical Context
The pivotal moment in the scientific history of this compound came in 1995 with the publication by Lu et al. in Archives of Biochemistry and Biophysics.[2] This seminal work identified this compound as a "pure" aryl hydrocarbon receptor antagonist. The study systematically investigated the competitive binding of a series of substituted flavones to the rat cytosolic Ah receptor. Among the compounds tested, this compound exhibited a remarkably high binding affinity, with a reported IC50 value of 2.27 nM.[2] This high affinity, coupled with its antagonistic activity, distinguished it from other flavones that were either agonists or had significantly lower binding affinities.
The research by Lu et al. was instrumental in establishing this compound as a standard tool for researchers studying the AhR pathway. Its ability to competitively inhibit the binding of potent agonists like TCDD allowed for the dissection of AhR-dependent and -independent mechanisms of toxicity and cellular responses.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| IUPAC Name | 2-(3-methoxy-4-nitrophenyl)-4H-chromen-4-one | [4] |
| Molecular Formula | C₁₆H₁₁NO₅ | [5] |
| Molecular Weight | 297.26 g/mol | [5] |
| CAS Number | 145370-39-4 | [4] |
| Appearance | Off-White to Light Yellow Solid | [5] |
| Melting Point | >203°C (decomposes) | [5] |
| Solubility | Slightly soluble in DMSO (heated) and Methanol (heated) | [5] |
Synthesis of this compound: A Detailed Protocol
While the original synthesis by Lu et al. is a cornerstone, this section provides a detailed, two-step experimental protocol for the synthesis of this compound, based on well-established and reliable methods in flavonoid chemistry: the Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization.
Step 1: Synthesis of 2'-Hydroxy-3-methoxy-4-nitrochalcone (Chalcone Intermediate)
This step involves the base-catalyzed Claisen-Schmidt condensation of 2'-hydroxyacetophenone and 3-methoxy-4-nitrobenzaldehyde.
Materials:
-
2'-Hydroxyacetophenone
-
3-Methoxy-4-nitrobenzaldehyde
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Distilled water
-
Hydrochloric acid (HCl), dilute solution
Procedure:
-
In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1 equivalent) and 3-methoxy-4-nitrobenzaldehyde (1 equivalent) in ethanol.
-
Cool the solution in an ice bath and slowly add a 50% aqueous solution of potassium hydroxide dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid until the pH is acidic.
-
A yellow precipitate of 2'-Hydroxy-3-methoxy-4-nitrochalcone will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.
-
The crude chalcone can be purified by recrystallization from ethanol.
Step 2: Oxidative Cyclization to this compound
The synthesized chalcone is then cyclized to the final flavone product using an oxidative agent, such as iodine in dimethyl sulfoxide (DMSO).
Materials:
-
2'-Hydroxy-3-methoxy-4-nitrochalcone
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Saturated sodium thiosulfate solution
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the purified 2'-Hydroxy-3-methoxy-4-nitrochalcone (1 equivalent) in DMSO in a round-bottom flask.
-
Add a catalytic amount of iodine (e.g., 0.1 equivalents) to the solution.
-
Heat the reaction mixture to 120-140°C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a saturated solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
The identity and purity of the synthesized this compound must be confirmed through spectroscopic analysis. Below are the expected characteristic spectral data.
| Technique | Expected Data |
| ¹H NMR | Expected signals for aromatic protons on the flavone backbone and the substituted phenyl ring, as well as a singlet for the methoxy group protons. The specific chemical shifts and coupling constants would need to be determined experimentally. |
| ¹³C NMR | Expected signals for the carbonyl carbon, olefinic carbons of the pyrone ring, and all aromatic carbons. The carbon attached to the methoxy group would appear at a characteristic downfield shift. |
| FT-IR (KBr, cm⁻¹) | Characteristic absorption bands for the C=O (ketone) stretch of the flavone, C=C stretching of the aromatic rings, C-O-C stretching of the ether linkage, and the symmetric and asymmetric stretching of the nitro group. |
| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of 297.26 g/mol would be expected, along with characteristic fragmentation patterns. |
Mechanism of Action: Aryl Hydrocarbon Receptor Antagonism
This compound exerts its primary biological effect by acting as a competitive antagonist of the aryl hydrocarbon receptor.[2] The mechanism of its action can be summarized as follows:
-
Competitive Binding: this compound binds to the ligand-binding pocket of the cytosolic AhR with high affinity.[2] This binding is competitive, meaning it prevents the binding of AhR agonists such as TCDD.
-
Inhibition of Nuclear Translocation: By occupying the ligand-binding site, this compound prevents the conformational changes in the AhR that are necessary for its translocation from the cytoplasm to the nucleus.
-
Prevention of DRE Binding: As the AhR fails to translocate to the nucleus, it cannot form a heterodimer with ARNT. Consequently, the AhR-ARNT complex cannot bind to DREs in the promoter regions of target genes.
-
Suppression of Gene Transcription: The ultimate result is the suppression of the transcriptional activation of AhR-responsive genes, such as CYP1A1.[3]
It is important to note that some studies suggest that under certain conditions and at high concentrations, this compound may exhibit weak partial agonist activity.[3] This highlights the context-dependent nature of its interaction with the AhR signaling pathway.
Caption: Mechanism of AhR antagonism by this compound.
Applications in Research and Drug Development
The potent and specific AhR antagonist activity of this compound has made it an invaluable tool in several areas of research:
-
Toxicology: It is widely used to determine whether the toxic effects of environmental chemicals are mediated through the AhR pathway. By co-administering a suspected toxicant with this compound, researchers can assess if the antagonistic action mitigates the toxic response.
-
Cancer Research: The AhR has been implicated in the development and progression of certain cancers. This compound is used to investigate the role of AhR signaling in cancer cell proliferation, apoptosis, and metastasis.[6]
-
Immunology: The AhR is known to play a role in immune regulation. This compound is employed to study the involvement of the AhR in immune cell differentiation and function.
-
Drug Discovery: As an AhR antagonist, this compound serves as a lead compound for the development of more potent and selective AhR modulators with potential therapeutic applications in areas such as cancer and inflammatory diseases.
Conclusion
Since its definitive characterization as a potent aryl hydrocarbon receptor antagonist in 1995, this compound has become an indispensable chemical probe in the fields of toxicology, pharmacology, and molecular biology. Its ability to specifically block the AhR signaling pathway has provided researchers with a powerful tool to elucidate the complex roles of this receptor in health and disease. This technical guide has provided a comprehensive overview of its discovery, a detailed synthesis protocol, and an explanation of its mechanism of action, underscoring its continued importance in scientific research and its potential as a scaffold for the development of future therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C16H11NO5 | CID 10017512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
The Therapeutic Potential of 3'-Methoxy-4'-nitroflavone: A Technical Guide for Drug Development Professionals
Introduction: Unveiling a Novel Modulator of the Aryl Hydrocarbon Receptor Pathway
Flavonoids, a diverse class of polyphenolic compounds ubiquitously found in nature, have long been a focal point of pharmacological research due to their broad spectrum of biological activities. Within this vast family, synthetic derivatives offer the potential for enhanced potency and target specificity. This technical guide provides an in-depth exploration of 3'-Methoxy-4'-nitroflavone (3M4NF), a synthetic flavone that has emerged as a potent modulator of the aryl hydrocarbon receptor (AhR) signaling pathway. While initially characterized as a pure AhR antagonist, accumulating evidence suggests a more nuanced role, with context-dependent partial agonist activities that open up intriguing therapeutic possibilities.[1][2]
This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed analysis of 3M4NF's mechanism of action, preclinical evidence for its therapeutic applications, and practical guidance on its synthesis and experimental evaluation. By synthesizing the current scientific literature, we aim to provide a solid foundation for future investigations into the clinical utility of this promising compound.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its development as a therapeutic agent.
| Property | Value | Source |
| Chemical Name | 2-(3-methoxy-4-nitrophenyl)-4H-1-benzopyran-4-one | [3] |
| Synonyms | This compound, MNF | [3] |
| Molecular Formula | C₁₆H₁₁NO₅ | [3] |
| Molecular Weight | 297.26 g/mol | [4] |
| Appearance | Off-White to Light Yellow Solid | [5] |
| Melting Point | >203°C (decomposes) | [5] |
| Solubility | Slightly soluble in DMSO (with heating) and Methanol (with heating) | [5] |
Synthesis of this compound
The synthesis of this compound, like many flavones, can be achieved through a multi-step process, typically involving the formation of a chalcone intermediate followed by oxidative cyclization. While a specific, detailed protocol for 3M4NF is not extensively published, a general and reliable synthetic strategy can be extrapolated from established methods for analogous flavones.[6][7]
Conceptual Synthetic Workflow
Figure 1: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of the Chalcone Intermediate (1-(2-hydroxyphenyl)-3-(3-methoxy-4-nitrophenyl)prop-2-en-1-one)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-hydroxyacetophenone (1 equivalent) and 3-methoxy-4-nitrobenzaldehyde (1 equivalent) in ethanol.
-
Base Addition: Slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (e.g., 40-50% w/v), to the stirred solution at room temperature. The reaction mixture will typically develop a deep color.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is usually complete within a few hours.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.
-
Purification: Filter the precipitated solid, wash with cold water until the washings are neutral, and dry. The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol.
Step 2: Oxidative Cyclization to this compound
-
Reaction Setup: Dissolve the purified chalcone intermediate (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) or pyridine.
-
Oxidizing Agent: Add a catalytic amount of an oxidizing agent, such as iodine (I₂), to the solution.
-
Heating: Heat the reaction mixture at reflux for several hours.
-
Reaction Monitoring: Monitor the disappearance of the chalcone and the formation of the flavone by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine. The precipitated solid is the crude this compound.
-
Purification: Filter the solid, wash with water, and dry. Further purification can be achieved by column chromatography on silica gel followed by recrystallization.
Mechanism of Action: A Complex Interplay with the Aryl Hydrocarbon Receptor
The primary molecular target of this compound is the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating the expression of a wide array of genes, including those involved in xenobiotic metabolism, cell cycle control, and immune responses.[1]
AhR Signaling Pathway and the Role of 3M4NF
Figure 2: The Aryl Hydrocarbon Receptor (AhR) signaling pathway and the antagonistic action of this compound (3M4NF).
In its inactive state, the AhR resides in the cytoplasm as part of a multiprotein complex that includes heat shock protein 90 (Hsp90) and the AhR-interacting protein (AIP). Upon binding of an agonist, such as the potent environmental toxicant 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AhR undergoes a conformational change, dissociates from the complex, and translocates to the nucleus. In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as dioxin response elements (DREs) in the promoter regions of target genes, leading to their transcriptional activation.[1]
This compound primarily functions as a competitive antagonist of the AhR.[2] It binds to the receptor but fails to induce the full conformational changes required for efficient nuclear translocation and transcriptional activation. By occupying the ligand-binding pocket, 3M4NF effectively blocks the binding of AhR agonists like TCDD, thereby inhibiting the downstream signaling cascade.[2]
However, it is crucial to note that the action of 3M4NF is not always purely antagonistic. Some studies have reported weak or partial agonist activity, particularly at higher concentrations or in specific cellular contexts.[1][8] This suggests that 3M4NF may induce a suboptimal conformational change in the AhR that allows for a low level of nuclear translocation and gene transcription. This dual activity is a critical consideration for its therapeutic development.
Potential Therapeutic Applications
The ability of this compound to modulate the AhR pathway underpins its potential in several therapeutic areas, most notably in oncology.
Oncology: A Targeted Approach to Cancer Therapy
The AhR is increasingly recognized as a significant player in tumorigenesis, with its role being highly context-dependent. In some cancers, AhR activation promotes proliferation and metastasis, while in others, it can have tumor-suppressive effects.[9] The potential of 3M4NF in cancer therapy lies in its ability to antagonize the pro-tumorigenic effects of AhR activation.
-
Counteracting Environmental Carcinogens: Many environmental pollutants, such as polycyclic aromatic hydrocarbons (PAHs) found in cigarette smoke and air pollution, are potent AhR agonists and pro-carcinogens. 3M4NF has been shown to attenuate the genotoxicity of benzo[a]pyrene, a well-known PAH, in vivo, suggesting a potential role in cancer chemoprevention.[10]
-
Modulating Apoptosis: The AhR agonist TCDD has been shown to protect certain cancer cells from apoptosis (programmed cell death). Studies have demonstrated that 3M4NF can attenuate this TCDD-dependent inhibition of apoptosis, thereby sensitizing cancer cells to cell death signals.[11]
-
Inhibition of Cell Proliferation: In some cancer cell lines, 3M4NF has been shown to induce AhR-dependent cell proliferation.[8] This seemingly contradictory effect underscores the complexity of AhR signaling and highlights the need for careful evaluation of 3M4NF's effects in specific cancer types.
Neuroprotection: An Inferred Potential
While direct evidence for the neuroprotective effects of this compound is currently limited, the broader class of flavonoids, including many methoxylated derivatives, has demonstrated significant neuroprotective properties. These effects are often attributed to their antioxidant and anti-inflammatory activities, as well as their ability to modulate key signaling pathways involved in neuronal survival.[12][13]
-
Inhibition of Oxidative Stress: Flavonoids are well-known for their ability to scavenge free radicals and reduce oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[11][13]
-
Modulation of Signaling Pathways: Methoxyflavones have been shown to exert neuroprotective effects by modulating pathways such as the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.[11]
-
Inhibition of Parthanatos: Structurally related methoxyflavones have been identified as inhibitors of parthanatos, a form of programmed cell death involved in neurodegeneration.[6]
Given these precedents, it is plausible that 3M4NF may also possess neuroprotective properties, and this represents a promising avenue for future research.
Anti-inflammatory Effects: Beyond AhR Antagonism
Chronic inflammation is a hallmark of many diseases, and flavonoids are known to possess potent anti-inflammatory properties.[14] The anti-inflammatory effects of many flavonoids are mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK.[11][15] While the AhR itself is a regulator of immune responses, the potential for 3M4NF to exert anti-inflammatory effects independent of its AhR antagonism warrants investigation. The presence of the methoxy group is a structural feature that has been associated with the anti-inflammatory activity of some flavonoids.[14]
Pharmacokinetics and Bioavailability: Considerations for In Vivo Studies
A significant hurdle in the clinical translation of many flavonoids is their poor oral bioavailability.[16] Methoxyflavones, in general, exhibit low aqueous solubility, which can limit their absorption from the gastrointestinal tract.[17]
Pharmacokinetic studies of other methoxyflavones in animal models have revealed that they are often rapidly metabolized through demethylation, sulfation, and glucuronidation, leading to low systemic exposure of the parent compound.[1]
Key Considerations for Preclinical Development:
-
Formulation Strategies: To improve the oral bioavailability of 3M4NF for in vivo studies, formulation strategies such as the use of co-solvents, cyclodextrins, or nanoformulations should be considered to enhance its solubility and dissolution rate.[17]
-
Route of Administration: For initial in vivo proof-of-concept studies, intraperitoneal or intravenous administration may be necessary to bypass the limitations of oral absorption.
-
Metabolite Profiling: It is essential to characterize the metabolic fate of 3M4NF to understand whether its therapeutic effects are attributable to the parent compound or its metabolites.
Experimental Protocols for Evaluating this compound
To facilitate further research into the therapeutic potential of 3M4NF, this section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments.
In Vitro AhR Reporter Gene Assay
This assay is fundamental for characterizing the AhR agonist or antagonist activity of a compound.
-
Cell Culture: Culture a suitable cell line stably transfected with an AhR-responsive reporter gene construct (e.g., a luciferase reporter driven by a DRE-containing promoter).
-
Compound Treatment:
-
Agonist Assay: Treat the cells with varying concentrations of 3M4NF alone.
-
Antagonist Assay: Co-treat the cells with a fixed concentration of a known AhR agonist (e.g., TCDD) and varying concentrations of 3M4NF.
-
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize luciferase activity to a control (e.g., total protein concentration) and plot the dose-response curves to determine EC₅₀ (for agonist activity) or IC₅₀ (for antagonist activity).
In Vivo Xenograft Tumor Model
This model is crucial for evaluating the anti-cancer efficacy of 3M4NF in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of a relevant human cancer cell line (e.g., one known to have pro-tumorigenic AhR signaling) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Measure tumor volume regularly using calipers.
-
Treatment: Once tumors are established, randomize the mice into treatment groups:
-
Vehicle control
-
3M4NF (administered via a suitable route, e.g., oral gavage or intraperitoneal injection)
-
Positive control (a standard-of-care chemotherapy agent, if applicable)
-
-
Efficacy Assessment: Continue treatment for a predetermined period and monitor tumor growth. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare tumor growth rates and final tumor weights between the treatment groups to assess the efficacy of 3M4NF.
Future Directions and Concluding Remarks
This compound represents a compelling lead compound for the development of novel therapeutics, particularly in the field of oncology. Its well-defined mechanism of action as an AhR modulator provides a strong rationale for its further investigation. However, several key areas require further exploration to fully realize its clinical potential:
-
Toxicology: A comprehensive toxicological profile of 3M4NF is essential to establish its safety for in vivo and potential clinical use.[18][19][20]
-
Pharmacokinetics: Detailed pharmacokinetic studies are needed to optimize its formulation and dosing regimen for improved bioavailability.
-
Broadening Therapeutic Scope: Investigations into its potential neuroprotective and anti-inflammatory effects are warranted, given the activities of structurally related flavonoids.
-
In Vivo Efficacy: Further in vivo studies in relevant disease models are crucial to validate its therapeutic efficacy.
References
- 1. Targeting aryl hydrocarbon receptor to prevent cancer in barrier organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3’-Methoxy-4’-nitroflavone | CymitQuimica [cymitquimica.com]
- 4. This compound | C16H11NO5 | CID 10017512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [chemicalbook.com]
- 6. npaa.in [npaa.in]
- 7. researchgate.net [researchgate.net]
- 8. cbijournal.com [cbijournal.com]
- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 10. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flavonoids as Prospective Neuroprotectants and Their Therapeutic Propensity in Aging Associated Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oatext.com [oatext.com]
- 14. Antiinflammatory activity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Silico Identification of an Aryl Hydrocarbon Receptor Antagonist with Biological Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
Unveiling the Nuances of Aryl Hydrocarbon Receptor Modulation: A Technical Guide to 3'-Methoxy-4'-nitroflavone as a Weak Agonist
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 3'-Methoxy-4'-nitroflavone (MNF), a synthetic flavonoid that exhibits a fascinating dual role as a weak agonist and antagonist of the Aryl Hydrocarbon Receptor (AhR). While initially identified as an AhR antagonist, subsequent research has revealed a more complex interaction, where MNF can elicit a partial agonist response, particularly on endogenous gene targets like Cytochrome P450 1A1 (CYP1A1). This guide will dissect the molecular characteristics of MNF, elucidate the intricacies of its interaction with the AhR signaling pathway, and provide detailed, field-proven protocols for its synthesis and characterization. By presenting a comprehensive understanding of MNF's modulatory activities, we aim to equip researchers and drug development professionals with the knowledge to effectively utilize this compound as a tool to probe AhR biology and as a potential scaffold for novel therapeutic agents.
Introduction: The Enigmatic Role of this compound
This compound (MNF) is a member of the flavonoid family, a class of naturally occurring compounds known for their diverse biological activities. However, MNF itself is a synthetic derivative designed to probe the structure-activity relationships of flavonoid interactions with cellular receptors. Its chemical structure, characterized by a methoxy group at the 3' position and a nitro group at the 4' position of the B-ring, confers unique properties that govern its engagement with the Aryl Hydrocarbon Receptor (AhR).
The AhR is a ligand-activated transcription factor that plays a pivotal role in sensing and responding to a wide array of environmental xenobiotics and endogenous molecules.[1] Upon ligand binding, the AhR translocates to the nucleus, heterodimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, thereby modulating their transcription.[2] The most potent and well-characterized AhR agonist is 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).
Initially, MNF was classified as a potent AhR antagonist, capable of inhibiting TCDD-induced gene expression.[3][4] However, further investigations have unveiled a more nuanced activity profile, demonstrating that MNF can also act as a weak AhR agonist.[5][6] This duality is not uncommon among flavonoids and is often dependent on the specific cellular context, promoter structure of the target gene, and the concentration of the compound.[5][7] Understanding this weak agonism is critical for interpreting experimental results and for the rational design of selective AhR modulators.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 145370-39-4 | [8] |
| Molecular Formula | C₁₆H₁₁NO₅ | [8] |
| Molecular Weight | 297.26 g/mol | [8] |
| Synonyms | MNF, 2-(3-Methoxy-4-nitrophenyl)-4H-1-benzopyran-4-one | [8] |
The Molecular Mechanism: A Tale of Partial Activation
The weak agonist activity of MNF stems from its specific interaction with the ligand-binding pocket of the AhR. While it can bind to the receptor, the conformational changes it induces are distinct from those caused by potent agonists like TCDD. This suboptimal activation leads to a less efficient recruitment of co-activators and a weaker transcriptional response for some target genes.
Interestingly, studies have shown that MNF can induce the expression of the endogenous Cyp1a1 gene, a canonical AhR target, but fails to activate a DRE-driven luciferase reporter gene in the same cells.[5][6] This suggests that the promoter context of a particular gene plays a crucial role in determining the response to a weak agonist. The endogenous Cyp1a1 promoter may possess additional regulatory elements that are more sensitive to the subtle conformational changes induced by MNF, whereas the simplified promoter in a reporter construct may require the robust activation provided by a strong agonist.
The structural basis for this weak agonism is thought to lie in the specific substitutions on the flavonoid B-ring. The presence of a 3'-methoxy group and a 4'-nitro group are key determinants of its high affinity for the AhR.[9] However, these substitutions may also sterically hinder the optimal positioning of the flavonoid within the binding pocket, preventing the full conformational shift required for potent agonism.
Below is a diagram illustrating the canonical AhR signaling pathway and the proposed point of action for a weak agonist like MNF.
Caption: Canonical AhR signaling pathway activated by this compound.
Experimental Protocols: A Guide to Characterization
To thoroughly characterize the activity of MNF as a weak AhR agonist, a series of well-defined experiments are required. This section provides detailed, step-by-step protocols for the synthesis of MNF and for key in vitro assays to assess its biological activity.
Synthesis of this compound
The synthesis of this compound can be achieved through the Baker-Venkataraman rearrangement, a reliable method for the formation of the flavone core.[3][5][7][10][11] The general strategy involves the acylation of a 2'-hydroxyacetophenone derivative followed by a base-catalyzed rearrangement and subsequent acid-catalyzed cyclization. For MNF, the starting materials would be 2'-hydroxyacetophenone and 3-methoxy-4-nitrobenzoyl chloride.
Step 1: Synthesis of 2'-(3-Methoxy-4-nitrobenzoyloxy)acetophenone
-
To a solution of 2'-hydroxyacetophenone (1 equivalent) in dry pyridine, add 3-methoxy-4-nitrobenzoyl chloride (1.1 equivalents) dropwise at 0°C with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-cold 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure 2'-(3-methoxy-4-nitrobenzoyloxy)acetophenone.
Step 2: Baker-Venkataraman Rearrangement to form 1-(2-Hydroxyphenyl)-3-(3-methoxy-4-nitrophenyl)propane-1,3-dione
-
Dissolve the synthesized ester (1 equivalent) in dry pyridine.
-
Add powdered potassium hydroxide (3 equivalents) and stir the mixture at room temperature for 3-4 hours.
-
Pour the reaction mixture into ice-cold 1M HCl to precipitate the dione.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 3: Acid-Catalyzed Cyclization to this compound
-
Dissolve the dione from Step 2 in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated this compound, wash with water, and recrystallize from ethanol to obtain the pure product.
Caption: Synthesis workflow for this compound.
Luciferase Reporter Gene Assay for AhR Agonist Activity
This assay is used to quantify the ability of a compound to activate the AhR and induce gene expression from a reporter construct containing DREs.[1][9][12][13]
Materials:
-
Hepa-1c1c7 or HepG2 cells stably transfected with a DRE-luciferase reporter plasmid.
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS).
-
This compound (MNF) stock solution in DMSO.
-
TCDD stock solution in DMSO (positive control).
-
DMSO (vehicle control).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to attach overnight.
-
Prepare serial dilutions of MNF and TCDD in cell culture medium. The final DMSO concentration should be ≤ 0.1%.
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to the protein concentration in each well to account for variations in cell number.
-
Plot the dose-response curve and calculate the EC₅₀ value for agonist activity.
Competitive Binding Assay for AhR
This assay determines the ability of a compound to compete with a radiolabeled ligand for binding to the AhR, providing an indication of its binding affinity.[14][15]
Materials:
-
Rat or mouse liver cytosol (source of AhR).
-
[³H]TCDD (radiolabeled ligand).
-
This compound (MNF) stock solution in DMSO.
-
Unlabeled TCDD (for standard curve).
-
Hydroxylapatite (HAP) slurry.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare a reaction mixture containing liver cytosol, a fixed concentration of [³H]TCDD (e.g., 1 nM), and varying concentrations of MNF or unlabeled TCDD.
-
Incubate the mixture for 2 hours at 4°C to allow binding to reach equilibrium.
-
Add HAP slurry to each tube to separate the receptor-bound ligand from the free ligand.
-
Wash the HAP pellet several times with buffer to remove unbound [³H]TCDD.
-
Elute the bound [³H]TCDD from the HAP pellet with ethanol.
-
Add scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.
-
Generate a standard curve using unlabeled TCDD and calculate the IC₅₀ value for MNF, which is the concentration that inhibits 50% of the specific binding of [³H]TCDD.
EROD (Ethoxyresorufin-O-deethylase) Assay for CYP1A1 Activity
This enzymatic assay measures the activity of CYP1A1, a key enzyme induced by AhR activation.[16]
Materials:
-
Hepa-1c1c7 or HepG2 cells.
-
This compound (MNF) stock solution in DMSO.
-
TCDD stock solution in DMSO (positive control).
-
7-Ethoxyresorufin.
-
Resorufin standard.
-
NADPH.
-
Fluorescence plate reader.
Procedure:
-
Treat the cells with varying concentrations of MNF or TCDD for 24 hours.
-
Prepare a reaction mixture containing cell lysate or microsomes, 7-ethoxyresorufin, and NADPH.
-
Incubate the mixture at 37°C.
-
Stop the reaction by adding acetonitrile.
-
Measure the fluorescence of the product, resorufin, at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.
-
Generate a standard curve using resorufin to quantify the amount of product formed.
-
Calculate the EROD activity as pmol of resorufin formed per minute per mg of protein.
Data Presentation and Interpretation
The following table summarizes the expected outcomes and provides a framework for interpreting the data from the described experiments.
Table 2: Characterization of this compound's AhR Activity
| Assay | Parameter Measured | Expected Result for MNF | Comparison with TCDD | Reference |
| Luciferase Reporter Assay | EC₅₀ for DRE-luciferase induction | High µM to no activity | TCDD: low nM EC₅₀ | [6] |
| Competitive Binding Assay | IC₅₀ for [³H]TCDD displacement | Low nM range | TCDD: low nM IC₅₀ | [16] |
| EROD Assay | EC₅₀ for CYP1A1 activity induction | Mid to high nM range | TCDD: low nM EC₅₀ | [16] |
| Antagonist Assay (co-treatment with TCDD) | IC₅₀ for inhibition of TCDD-induced response | Low nM range | N/A | [17] |
The data clearly illustrates the complex nature of MNF. Its low nM IC₅₀ in the competitive binding assay indicates a high affinity for the AhR, comparable to that of TCDD.[16] However, its weak to non-existent activity in the reporter gene assay, coupled with a more potent induction of endogenous CYP1A1 activity (EROD assay), highlights its partial agonist nature. When co-administered with a strong agonist like TCDD, MNF acts as an antagonist, effectively competing for receptor binding and inhibiting the full agonist response.[17]
Conclusion and Future Directions
This compound serves as an invaluable tool for dissecting the complexities of Aryl Hydrocarbon Receptor signaling. Its characterization as a weak agonist, with context-dependent activities, underscores the importance of employing a multi-faceted experimental approach to understand the pharmacology of AhR modulators. The protocols and data presented in this guide provide a robust framework for researchers to investigate the nuanced interactions of flavonoids and other small molecules with the AhR.
Future research should focus on elucidating the precise structural determinants of weak agonism versus antagonism. High-resolution structural studies of the AhR ligand-binding domain complexed with MNF and other flavonoids would provide invaluable insights. Furthermore, exploring the downstream consequences of weak AhR activation in different cell types and in vivo models will be crucial for understanding the physiological and toxicological implications of such compounds. Ultimately, a deeper understanding of molecules like MNF will pave the way for the development of novel, highly selective AhR modulators for therapeutic applications in areas such as immunology, oncology, and toxicology.
References
- 1. escholarship.org [escholarship.org]
- 2. scilit.com [scilit.com]
- 3. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 4. Discovery of flavonoids as potent inhibitors of CYP1A to alleviate cellular inflammation and oxidative stress induced by benzo[a]pyrene-induced high CYP1A expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. This compound, a reported aryl hydrocarbon receptor antagonist, enhances Cyp1a1 transcription by a dioxin responsive element-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. assaygenie.com [assaygenie.com]
- 10. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. dash.harvard.edu [dash.harvard.edu]
- 14. A competitive binding assay for 2,3,7,8-tetrachlorodibenzo-p-dioxin and related ligands of the Ah receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of this compound as a pure aryl hydrocarbon (Ah) receptor antagonist and evidence for more than one form of the nuclear Ah receptor in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The aryl hydrocarbon receptor antagonist, 3'methoxy-4'nitroflavone, attenuates 2,3,7,8-tetrachlorodibenzo-p-dioxin-dependent regulation of growth factor signaling and apoptosis in the MCF-10A cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
in vivo effects of 3'-Methoxy-4'-nitroflavone
An In-Depth Technical Guide to the In Vivo Effects of 3'-Methoxy-4'-nitroflavone
Executive Summary
This compound (3'M4'NF) is a synthetic flavonoid derivative primarily investigated for its potent interaction with the Aryl Hydrocarbon Receptor (AhR). Initially characterized as an AhR antagonist, subsequent research has revealed a more complex, context-dependent activity profile, including partial agonism. This guide provides a comprehensive technical overview of the documented in vivo effects of 3'M4'NF, synthesizing findings from preclinical studies. The core focus is a pivotal in vivo study demonstrating the compound's dual role in modulating the toxicity of the pro-carcinogen benzo[a]pyrene (B[a]P). While 3'M4'NF exhibits a significant chemoprotective effect by reducing B[a]P-induced genotoxicity, it paradoxically enhances systemic toxicity and lethality. This guide elucidates the mechanistic underpinnings of these contradictory effects, rooted in a combination of AhR antagonism and the inhibition of critical metabolic enzymes. We present detailed experimental protocols, quantitative data summaries, and mechanistic pathway diagrams to provide researchers and drug development professionals with a thorough understanding of 3'M4'NF's in vivo pharmacology and toxicology, highlighting key considerations for its potential therapeutic application.
Introduction to this compound (3'M4'NF)
Flavonoids are a diverse class of polyphenolic compounds that are abundant in nature and known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Synthetic modifications to the core flavone structure, such as the addition of methoxy groups, can enhance metabolic stability and bioavailability, making them attractive candidates for drug development.[1][3] this compound (IUPAC Name: 2-(3-methoxy-4-nitrophenyl)chromen-4-one) is a synthetic flavone derivative that has been a subject of study primarily for its ability to modulate the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[4][5][6]
The AhR is a ligand-activated transcription factor that plays a central role in sensing and metabolizing environmental toxins, such as polycyclic aromatic hydrocarbons (e.g., benzo[a]pyrene) and dioxins.[7] Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin responsive elements (DREs), driving the transcription of a battery of genes, most notably Phase I metabolizing enzymes like Cytochrome P450 1A1 (CYP1A1), CYP1A2, and CYP1B1.[7][8] While initially classified as a potent AhR antagonist, the activity of 3'M4'NF is now understood to be more nuanced, exhibiting weak or partial agonism depending on the specific gene promoter and cellular context.[7][8] This complex pharmacology is central to understanding its observed in vivo effects.
The Dichotomous In Vivo Effects on Xenobiotic Toxicity
The most comprehensive in vivo investigation of 3'M4'NF explored its effects on the toxicity of benzo[a]pyrene (B[a]P), a ubiquitous environmental pollutant and pro-carcinogen.[9] This research, conducted in C57Bl/6 mice, revealed a striking dichotomy: 3'M4'NF offered protection against B[a]P's genetic damage while simultaneously exacerbating its systemic toxicity.[9][10]
Chemoprotection: Attenuation of B[a]P-Induced Genotoxicity
B[a]P requires metabolic activation by AhR-regulated enzymes, particularly CYP1A1, to be converted into its ultimate carcinogenic form, B[a]P-7,8-dihydrodiol-9,10-epoxide, which forms DNA adducts and causes chromosomal damage.[9] The primary mechanism for 3'M4'NF's protective effect lies in its ability to antagonize the AhR, thereby preventing the induction of these bioactivating enzymes.
An in vivo study demonstrated that co-administration of 3'M4'NF (60 mg/kg, split dose) with B[a]P (150 mg/kg) significantly attenuated the genotoxicity of B[a]P, as measured by a reduction in chromosomal damage (micronuclei) in peripheral blood.[9][10] Intriguingly, this protective effect was also observed in AhR null allele mice, indicating that AhR-independent mechanisms also contribute to its protective action.[9][10]
Toxicological Enhancement: Potentiation of B[a]P-Induced Systemic Toxicity
Contrary to its protective effect against genotoxicity, the same study found that 3'M4'NF enhanced other toxic effects of B[a]P, including lethality and histological damage.[9][10] This paradoxical outcome is likely due to the inhibition of both basal and induced CYP1A1/2 activities by 3'M4'NF.[9] While high levels of CYP1A1 activity are responsible for bioactivating B[a]P to its genotoxic form, basal levels of these enzymes are also crucial for its detoxification and clearance. By inhibiting these enzymes, 3'M4'NF may impair the overall detoxification of B[a]P, leading to higher systemic exposure and potentiation of its non-genotoxic effects.
Table 1: Summary of Key In Vivo Findings for 3'M4'NF
| Parameter | Description |
|---|---|
| Animal Model | Wild-type C57Bl/6 male mice and Ahr null allele mice.[9] |
| Test Compound | This compound (3'M4'NF). |
| Toxin | Benzo[a]pyrene (B[a]P).[9] |
| Dosing Regimen | B[a]P (150 mg/kg); 3'M4'NF (60 mg/kg, delivered as a split dose).[9][10] |
| Primary Endpoints | Chromosomal damage (micronucleus assay), histology, and lethality.[9] |
| Key Finding 1 (Protection) | 3'M4'NF significantly attenuated B[a]P-induced genotoxicity (micronuclei formation) in both wild-type and Ahr null mice.[9][10] |
| Key Finding 2 (Toxicity) | 3'M4'NF enhanced B[a]P-induced lethality and other histological signs of toxicity.[9][10] |
| Proposed Mechanism | A combination of AhR-dependent (antagonism of B[a]P bioactivation) and AhR-independent effects. The potentiation of toxicity is likely due to the inhibition of basal and induced CYP1A1/2 activities, impairing B[a]P detoxification.[9] |
Mechanistic Insights: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The biological activities of 3'M4'NF are inextricably linked to the AhR signaling pathway. As demonstrated in various cell-based assays, 3'M4'NF acts as a modulator of this pathway, with effects that are highly dependent on the cellular and promoter context.[8] While it can effectively antagonize the potent effects of strong agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), it can also act as a weak agonist on its own, capable of inducing certain AhR target genes such as Cyp1b1 and Nqo1.[8][11] This partial agonism involves the activation of AhR to a state where it can interact with the same DREs as TCDD, though perhaps with different conformational changes or co-factor recruitment, leading to a distinct transcriptional output.[7]
References
- 1. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review | MDPI [mdpi.com]
- 2. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailable flavonoids: cytochrome P450-mediated metabolism of methoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3’-Methoxy-4’-nitroflavone | CymitQuimica [cymitquimica.com]
- 5. This compound | C16H11NO5 | CID 10017512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [chemicalbook.com]
- 7. This compound, a reported aryl hydrocarbon receptor antagonist, enhances Cyp1a1 transcription by a dioxin responsive element-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beta-Naphthoflavone and this compound exert ambiguous effects on Ah receptor-dependent cell proliferation and gene expression in rat liver 'stem-like' cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on benzo[a]pyrene toxicity. Aryl hydrocarbon receptor-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The aryl hydrocarbon receptor antagonist, 3'methoxy-4'nitroflavone, attenuates 2,3,7,8-tetrachlorodibenzo-p-dioxin-dependent regulation of growth factor signaling and apoptosis in the MCF-10A cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3'-Methoxy-4'-nitroflavone in Cancer Research
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Foreword: The Flavonoid Frontier in Oncology
Flavonoids, a diverse class of polyphenolic compounds, have long been a cornerstone of natural product research, lauded for their antioxidant and anti-inflammatory properties. Within this vast family, synthetic derivatives offer the potential for enhanced potency and target specificity, moving beyond the realm of dietary supplements and into the rigorous pipeline of modern drug discovery. This guide focuses on a particularly compelling synthetic derivative: 3'-Methoxy-4'-nitroflavone. Our exploration will transcend a mere cataloging of facts, instead delving into the causal relationships behind its synthesis, its intricate mechanisms of action, and the practical methodologies required for its investigation. This document is designed to serve as a technical resource and a strategic guide for researchers aiming to unlock the therapeutic potential of this promising molecule.
Molecular Profile and Synthesis of this compound
Chemical and Physical Properties
This compound, also known as 2-(3-methoxy-4-nitrophenyl)-4H-1-benzopyran-4-one, is a synthetic flavone derivative characterized by a methoxy group at the 3' position and a nitro group at the 4' position of the B-ring.[1][2] These substitutions are not merely decorative; they are pivotal to its biological activity, influencing its electronic properties, lipophilicity, and molecular interactions.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁NO₅ | [2] |
| Molecular Weight | 297.26 g/mol | [2] |
| IUPAC Name | 2-(3-methoxy-4-nitrophenyl)chromen-4-one | [1] |
| Appearance | Off-White to Light Yellow Solid | [2] |
| Solubility | DMSO (Slightly, Heated), Methanol (Slightly, Heated) | [2] |
| Storage | -20°C Freezer | [2] |
Rationale and Strategy for Synthesis
The synthesis of this compound is typically achieved through a multi-step process that begins with the formation of a chalcone intermediate, followed by oxidative cyclization. The choice of starting materials is dictated by the desired substitution pattern on the final flavone core.
Conceptual Workflow for the Synthesis of this compound:
Caption: General synthetic workflow for this compound.
Step-by-Step Synthesis Protocol (General Method):
Part A: Synthesis of the Chalcone Intermediate
-
Reaction Setup: In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1 equivalent) and 3-methoxy-4-nitrobenzaldehyde (1 equivalent) in ethanol.
-
Base Addition: Cool the mixture in an ice bath and add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (e.g., 20% w/v), dropwise with constant stirring.[3]
-
Reaction Progression: Allow the reaction to stir at room temperature for several hours (typically 2-3 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[3]
-
Isolation and Purification: Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone. Filter the solid, wash with water until neutral, and recrystallize from a suitable solvent like ethanol to obtain the purified 2'-hydroxy-3''-methoxy-4''-nitrochalcone.
Part B: Oxidative Cyclization to the Flavone
-
Reaction Setup: Dissolve the synthesized chalcone (1 equivalent) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).[3][4]
-
Oxidizing Agent: Add an oxidizing agent. A common method is the Algar-Flynn-Oyamada (AFO) reaction, which utilizes hydrogen peroxide in an alkaline medium.[3] Alternatively, iodine in DMSO can be used for oxidative cyclization.[4]
-
Heating: Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.
-
Workup and Purification: After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude flavone. Filter the solid, wash thoroughly with water, and dry. Purify the crude product by column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol-chloroform mixture) to yield pure this compound.
Core Mechanism of Action: A Tale of Two Receptors
The primary and most well-documented mechanism of action of this compound is its role as a potent antagonist of the Aryl Hydrocarbon Receptor (AhR).[5] However, its activity profile suggests a more complex interplay with cellular signaling.
Potent Antagonism of the Aryl Hydrocarbon Receptor (AhR)
The AhR is a ligand-activated transcription factor that, upon binding to xenobiotics like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), translocates to the nucleus and drives the expression of genes involved in metabolism and cellular stress, such as Cytochrome P450 1A1 (CYP1A1).[5][6] In many cancers, the AhR pathway is dysregulated and contributes to tumor progression and immune evasion.
This compound has been identified as a pure AhR antagonist with a high binding affinity, exhibiting an IC50 value of 2.27 nM for competitive binding to the rat cytosolic AhR.[5] It effectively inhibits the TCDD-induced expression of CYP1A1 mRNA in human breast cancer cells (MCF-7).[5] This antagonistic activity is crucial as it can block the pro-tumorigenic effects of AhR activation.
The AhR Signaling Pathway and its Antagonism by this compound:
Caption: Antagonism of the AhR signaling pathway by this compound.
Attenuation of Growth Factor Signaling
Beyond its direct action on the AhR, this compound has been shown to interfere with downstream signaling pathways that are often hijacked by cancer cells. In MCF-10A human mammary epithelial cells, TCDD can mimic Epidermal Growth Factor Receptor (EGFR) signaling and protect cells from apoptosis.[7] this compound attenuates this TCDD-induced effect by inhibiting the activation of Akt and Erk1/2, two key nodes in pro-survival and proliferative signaling.[7] This suggests that by blocking AhR, this compound can indirectly curb the activation of critical cancer-related pathways.
Anticancer Activity: A Multifaceted Approach
The anticancer potential of this compound stems from its ability to modulate several cellular processes that are fundamental to cancer cell survival and proliferation.
Structure-Activity Relationship (SAR)
The specific placement of the methoxy and nitro groups on the flavone scaffold is critical for the biological activity of this compound.
-
The 3'-Methoxy Group: Methoxy groups on the flavone skeleton generally increase lipophilicity, which can enhance bioavailability and membrane permeability.[3][8] In the context of AhR antagonism, the 3'-methoxy substitution appears to be a key determinant of this activity.[5]
-
The 4'-Nitro Group: The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the B-ring. For some classes of nitroflavones, their efficacy has been correlated with their ability to donate electrons, suggesting a role for redox properties in their biological effects.[7]
A comparative study of different methoxy- and nitro-substituted flavones revealed that this compound is a potent AhR antagonist, whereas 4'-methoxy-3'-nitroflavone acts as an AhR agonist.[5] This highlights the critical importance of the substitution pattern in defining the pharmacological profile of these compounds.
Effects on Cell Proliferation and Apoptosis
While direct studies on the antiproliferative and pro-apoptotic effects of this compound are limited, the broader class of methoxyflavones has demonstrated significant cytotoxic activity against various cancer cell lines.[3][8] The mechanisms often involve the induction of apoptosis and cell cycle arrest.
In some contexts, this compound has shown ambiguous effects. For instance, in rat liver 'stem-like' cells, it was found to induce AhR-dependent cell proliferation, associated with an upregulation of Cyclin A.[4] This underscores the importance of studying the effects of this compound in a context- and cell-type-specific manner.
Experimental Protocols for the Investigation of this compound
To facilitate further research, this section provides detailed, step-by-step protocols for key in vitro assays to characterize the anticancer effects of this compound.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Workflow for MTT Assay:
References
- 1. This compound | C16H11NO5 | CID 10017512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3’-Methoxy-4’-nitroflavone | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. beta-Naphthoflavone and this compound exert ambiguous effects on Ah receptor-dependent cell proliferation and gene expression in rat liver 'stem-like' cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of this compound as a pure aryl hydrocarbon (Ah) receptor antagonist and evidence for more than one form of the nuclear Ah receptor in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The aryl hydrocarbon receptor antagonist, 3'methoxy-4'nitroflavone, attenuates 2,3,7,8-tetrachlorodibenzo-p-dioxin-dependent regulation of growth factor signaling and apoptosis in the MCF-10A cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Methoxyflavones: A Technical Guide for Drug Discovery and Development
Abstract
Neurodegenerative diseases represent a formidable challenge to global health, characterized by the progressive loss of neuronal structure and function. Methoxyflavones, a class of naturally occurring flavonoids, have emerged as a promising source of novel neuroprotective agents. Their therapeutic potential stems from a multi-targeted approach, simultaneously mitigating oxidative stress, neuroinflammation, excitotoxicity, and apoptosis. This in-depth technical guide synthesizes the current understanding of the neuroprotective effects of methoxyflavones, providing researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, validated experimental models, and key signaling pathways. We delve into the causality behind experimental choices, present detailed protocols for in vitro and in vivo validation, and offer a forward-looking perspective on the therapeutic application of these compelling compounds.
Introduction: The Promise of Methoxyflavones in Neuroprotection
Flavonoids, a diverse group of plant polyphenols, have long been recognized for their health-promoting properties, including potent antioxidant and anti-inflammatory effects.[1] Methoxyflavones, characterized by the presence of one or more methoxy (-OCH3) groups on the flavone backbone, exhibit enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts, making them particularly attractive candidates for neurotherapeutics.[2]
The neuroprotective efficacy of methoxyflavones lies in their ability to modulate multiple, interconnected pathological cascades implicated in neurodegeneration.[3] This guide will explore these mechanisms in detail, providing the scientific community with the foundational knowledge and practical methodologies to advance the research and development of methoxyflavone-based therapies for conditions such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.
Core Neuroprotective Mechanisms of Methoxyflavones
Methoxyflavones exert their neuroprotective effects through a sophisticated interplay of antioxidant, anti-inflammatory, and anti-excitotoxic activities.
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a key contributor to neuronal damage in neurodegenerative diseases.[4] Methoxyflavones combat oxidative stress through two primary strategies: direct ROS scavenging and upregulation of endogenous antioxidant systems.
One of the most critical pathways modulated by methoxyflavones is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling cascade.[3] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[5] In the presence of oxidative stress or upon stimulation by methoxyflavones, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant genes.[6] This leads to the increased expression of crucial cytoprotective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) , bolstering the cell's capacity to neutralize ROS.[3]
Suppression of Neuroinflammation
Chronic neuroinflammation, mediated by activated microglia and astrocytes, is a hallmark of many neurodegenerative disorders. Methoxyflavones have demonstrated potent anti-inflammatory properties by inhibiting key pro-inflammatory signaling pathways.[7]
A significant mechanism involves the inhibition of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) pathway.[3] Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of this pathway in microglia, leading to the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[7][8] Methoxyflavones, such as 6-methoxyflavone, can suppress the activation of this cascade, thereby reducing the inflammatory burden in the brain.[3]
Mitigation of Excitotoxicity
Excitotoxicity, a pathological process by which excessive stimulation of glutamate receptors leads to neuronal damage and death, is a major contributor to neuronal loss in ischemic stroke and other neurological conditions.[9] Certain methoxyflavone derivatives have been shown to protect neurons from glutamate-induced neurotoxicity.[3][9] For example, 5-Hydroxy-3,7,3',4'-tetramethoxyflavone has demonstrated significant neuroprotective activity against glutamate-induced toxicity in primary cultured rat cortical cells.[9] The proposed mechanisms include the modulation of GABAergic signaling to counteract excessive neuronal excitation.[3]
Key Signaling Pathways Modulated by Methoxyflavones
The neuroprotective effects of methoxyflavones are orchestrated through their interaction with several critical intracellular signaling pathways. Understanding these pathways is paramount for designing targeted therapeutic strategies.
The Nrf2/ARE Antioxidant Pathway
As previously mentioned, the Nrf2/ARE pathway is a cornerstone of methoxyflavone-mediated antioxidant defense. The activation of this pathway leads to a coordinated upregulation of a battery of antioxidant and detoxifying enzymes.
The PI3K/Akt Survival Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis.[10] Activation of this pathway by neurotrophic factors or therapeutic agents like methoxyflavones can promote neuronal survival and inhibit apoptotic cell death.[11][12] Akt, a serine/threonine kinase, phosphorylates and inactivates several pro-apoptotic proteins, including Bad and caspase-9, while promoting the activity of anti-apoptotic proteins like Bcl-2. Furthermore, the PI3K/Akt pathway can positively regulate Nrf2 activity, creating a synergistic neuroprotective effect.[5][13]
Experimental Validation: Methodologies and Protocols
The neuroprotective effects of methoxyflavones are substantiated through a combination of in vitro and in vivo experimental models. This section provides detailed methodologies for key assays.
In Vitro Models of Neuroprotection
Primary neuronal cultures and neuronal cell lines (e.g., SH-SY5Y, HT22) are indispensable tools for initial screening and mechanistic studies.[2][14][15]
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][16][17]
-
Cell Seeding: Plate primary cortical neurons or a neuronal cell line in a 96-well plate at an appropriate density and culture for 24-48 hours.
-
Pre-treatment: Treat the cells with various concentrations of the methoxyflavone of interest for a specified duration (e.g., 2-24 hours).
-
Induction of Neurotoxicity: Introduce a neurotoxic agent such as glutamate (100 µM), amyloid-β (Aβ) oligomers (25 µM), or hydrogen peroxide (H2O2) to induce cell death.[9][18]
-
MTT Incubation: After the neurotoxin treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[3]
Western blotting is a crucial technique to quantify the expression levels of key proteins in the signaling pathways modulated by methoxyflavones.[19][20][21]
Protocol: Western Blot Analysis of Nrf2 and p-Akt
-
Protein Extraction: Following treatment with the methoxyflavone and/or neurotoxin, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[22]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, p-Akt, total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[21]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
In Vivo Models of Neurodegenerative Diseases
Animal models are essential for evaluating the therapeutic efficacy and pharmacokinetic properties of methoxyflavones in a complex biological system.[23][24]
This model is widely used to study neuroinflammatory processes and to screen for anti-inflammatory compounds.[23][25]
Protocol: LPS-Induced Neuroinflammation in Mice
-
Animal Acclimatization: Acclimate adult C57BL/6 mice for at least one week before the experiment.
-
Methoxyflavone Administration: Administer the methoxyflavone of interest (e.g., 10-40 mg/kg) via oral gavage or intraperitoneal injection for a specified period (e.g., 7-21 days).[8][26]
-
LPS Injection: Induce neuroinflammation by a single intraperitoneal injection of LPS (e.g., 0.25-1 mg/kg).[7]
-
Behavioral Testing: At an appropriate time point after LPS injection, assess cognitive function using behavioral tests such as the Morris Water Maze or Open Field Test.[8][26]
-
Tissue Collection and Analysis: Euthanize the animals and collect brain tissue for immunohistochemical analysis of microglial activation (Iba1 staining), measurement of pro-inflammatory cytokine levels (ELISA or RT-PCR), and western blot analysis of signaling pathways.[7][8]
Scopolamine, a muscarinic receptor antagonist, is used to induce cognitive deficits, providing a model for screening compounds with potential anti-amnesic and neuroprotective effects relevant to Alzheimer's disease.[18][25]
Protocol: Scopolamine-Induced Memory Impairment in Mice
-
Animal and Treatment Groups: Use adult mice and divide them into control, scopolamine-treated, and methoxyflavone + scopolamine-treated groups.
-
Methoxyflavone Administration: Administer the methoxyflavone orally for a predetermined period.[18]
-
Scopolamine Injection: Induce amnesia by injecting scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before behavioral testing.
-
Behavioral Assessment: Evaluate learning and memory using tasks such as the Y-maze or passive avoidance test.[18]
-
Biochemical Analysis: After behavioral testing, collect brain tissue to measure acetylcholinesterase (AChE) activity and markers of oxidative stress.[18]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, providing a comparative look at the efficacy of different methoxyflavones in various experimental models.
Table 1: In Vitro Neuroprotective Effects of Methoxyflavones
| Methoxyflavone Compound | Cell Line | Neurotoxin | Concentration Range | Outcome Measure | Result | Reference |
| 5-Hydroxy-3,7,3',4'-tetramethoxyflavone | Primary rat cortical cells | Glutamate | 0.1 - 10 µM | Cell Viability | ~60-70% viability | [9] |
| 4'-Methoxyflavone | SH-SY5Y cells | MNNG | Micromolar | Cell Viability | Prevents decrease in viability | [2] |
| 5,7-Dimethoxyflavone | Transgenic C. elegans | Amyloid-β | 5 - 50 µM | Paralysis Delay | Significantly delayed paralysis | [27] |
| Kaempferia parviflora Methoxyflavones | SH-SY5Y cells | Amyloid-β (1-42) | 0.1 - 100 µM | Cell Viability | Protected against Aβ-induced damage | [18][28] |
Table 2: In Vivo Neuroprotective Effects of Methoxyflavones
| Methoxyflavone Compound | Animal Model | Dosage | Outcome Measure | Result | Reference |
| 5,7-Dimethoxyflavone (DMF) | LPS-induced mice | 10, 20, 40 mg/kg | Cognitive function, Pro-inflammatory cytokines | Reduced anxiety, Decreased IL-1β, IL-6, TNF-α | [8][26] |
| 5,7,4'-Trimethoxyflavone (TMF) | LPS-induced mice | 10, 20, 40 mg/kg | Spatial memory | Enhanced spatial memory | [8][26] |
| (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) | D-galactose-treated mice | 4, 8 mg/kg/day | Behavioral performance, BDNF levels | Improved behavior, Upregulated BDNF | [29] |
| Kaempferia parviflora extract | Scopolamine-induced mice | Not specified | Memory deficits | Ameliorated memory deficits | [18] |
Structure-Activity Relationships and Future Directions
The neuroprotective activity of methoxyflavones is intricately linked to their chemical structure, including the number and position of methoxy groups on the flavonoid rings.[30][31] Structure-activity relationship (SAR) studies have indicated that the presence of methoxy groups at specific positions can enhance neuroprotective and anti-inflammatory activity.[32][33] For instance, the extent of hydroxylation and methoxylation on the B ring appears to be a critical determinant of anti-amyloid aggregation activity.[31]
Future research should focus on:
-
Comprehensive SAR studies: To design and synthesize novel methoxyflavone derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.[34][35]
-
Elucidation of novel molecular targets: To expand our understanding of the multifaceted mechanisms of methoxyflavone action.
-
Long-term in vivo studies in transgenic models of neurodegenerative diseases: To validate the therapeutic potential of promising lead compounds.
-
Clinical trials: To translate the promising preclinical findings into effective therapies for human neurodegenerative diseases.
Conclusion
Methoxyflavones represent a highly promising class of natural compounds with significant potential for the development of novel neuroprotective therapies. Their ability to target multiple pathological pathways, including oxidative stress, neuroinflammation, and excitotoxicity, through the modulation of key signaling cascades like Nrf2/ARE and PI3K/Akt, makes them attractive therapeutic candidates. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development in this exciting area. Continued investigation into the structure-activity relationships and in vivo efficacy of methoxyflavones will be crucial in harnessing their full therapeutic potential to combat the growing burden of neurodegenerative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effects of methoxyflavone derivatives from black galingale against glutamate induced neurotoxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. Cudarflavone B provides neuroprotection against glutamate-induced mouse hippocampal HT22 cell damage through the Nrf2 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 16. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 17. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 18. Kaempferia parviflora extract and its methoxyflavones as potential anti-Alzheimer assessing in vitro, integrated computational approach, and in vivo impact on behaviour in scopolamine-induced amnesic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western Blotting for Neuronal Proteins [protocols.io]
- 20. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. mdpi.com [mdpi.com]
- 23. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. phcog.com [phcog.com]
- 28. Kaempferia parviflora extract and its methoxyflavones as potential anti-Alzheimer assessing in vitro, integrated computational approach, and in vivo impact on behaviour in scopolamine-induced amnesic mice | PLOS One [journals.plos.org]
- 29. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Structure-activity relationships for flavone interactions with amyloid β reveal a novel anti-aggregatory and neuroprotective effect of 2',3',4'-trihydroxyflavone (2-D08) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Design and Synthesis of Ferulic Acid Derivatives with Enhanced Antioxidant and Neuroprotective Activities: Discovery of Dual Antioxidant Agent [mdpi.com]
Methodological & Application
Synthesis of 3'-Methoxy-4'-nitroflavone: An Application Note and Detailed Protocol
For: Researchers, scientists, and drug development professionals.
Introduction
Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities.[1] Among these, flavones, characterized by a 2-phenyl-4H-1-benzopyran-4-one backbone, have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer properties. The targeted synthesis of specifically substituted flavones is a cornerstone of structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
This technical guide provides a comprehensive, in-depth protocol for the synthesis of 3'-Methoxy-4'-nitroflavone (CAS No: 145370-39-4), a specific flavone derivative with potential applications in biochemical and pharmacological research.[1][2][3] The synthetic strategy detailed herein is a robust two-step process commencing with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by an efficient iodine-mediated oxidative cyclization to yield the target flavone. This guide is designed to provide not only a step-by-step methodology but also the underlying chemical principles and practical insights to ensure a successful and reproducible synthesis.
Chemical Synthesis Pathway
The synthesis of this compound is achieved through a two-step reaction sequence. The first step is a base-catalyzed Claisen-Schmidt condensation between 2'-hydroxyacetophenone and 3-methoxy-4-nitrobenzaldehyde to form the corresponding 2'-hydroxychalcone. The subsequent step involves the oxidative cyclization of the chalcone intermediate to the final flavone product, mediated by iodine in dimethyl sulfoxide (DMSO).
Caption: Overall synthetic workflow for this compound.
Detailed Reaction Mechanism
Step 1: Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a crossed aldol condensation that occurs between an enolizable ketone and an aldehyde that cannot enolize. In this synthesis, 2'-hydroxyacetophenone acts as the enolizable component, and 3-methoxy-4-nitrobenzaldehyde is the non-enolizable aldehyde. The reaction is typically catalyzed by a base, such as piperidine.
The mechanism proceeds as follows:
-
Enolate Formation: The base (piperidine) abstracts an α-proton from the acetophenone to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzaldehyde.
-
Aldol Addition: This results in the formation of a β-hydroxy ketone (an aldol addition product).
-
Dehydration: The aldol product readily undergoes base-catalyzed dehydration to yield the more stable, conjugated α,β-unsaturated ketone, which is the chalcone intermediate.
Caption: Mechanism of the Claisen-Schmidt condensation.
Step 2: Oxidative Cyclization
The conversion of the 2'-hydroxychalcone to the flavone is an oxidative cyclization reaction. While several reagents can effect this transformation, the use of iodine in DMSO is a particularly efficient and widely used method.[4]
The proposed mechanism involves:
-
Intramolecular Michael Addition: The phenolic hydroxyl group of the chalcone undergoes an intramolecular Michael addition to the α,β-unsaturated ketone system, forming a flavanone intermediate.
-
Oxidation: The iodine in DMSO then acts as an oxidizing agent, dehydrogenating the flavanone to the corresponding flavone. The DMSO likely facilitates the oxidation process.[4]
Experimental Protocol
Materials and Reagents
| Reagent/Material | CAS No. | Molecular Formula | M.W. ( g/mol ) | Supplier |
| 2'-Hydroxyacetophenone | 118-93-4 | C₈H₈O₂ | 136.15 | Sigma-Aldrich |
| 3-Methoxy-4-nitrobenzaldehyde | 80410-57-7 | C₈H₇NO₄ | 181.15 | Alfa Aesar |
| Piperidine | 110-89-4 | C₅H₁₁N | 85.15 | Acros Organics |
| Ethanol (Absolute) | 64-17-5 | C₂H₆O | 46.07 | Fisher Scientific |
| Iodine | 7553-56-2 | I₂ | 253.81 | J.T. Baker |
| Dimethyl sulfoxide (DMSO) | 67-68-5 | C₂H₆OS | 78.13 | Merck |
| Hydrochloric Acid (HCl), 1M | 7647-01-0 | HCl | 36.46 | VWR |
| Sodium Thiosulfate | 7772-98-7 | Na₂S₂O₃ | 158.11 | Sigma-Aldrich |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Fisher Scientific |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | Fisher Scientific |
Step-by-Step Procedure
Step 1: Synthesis of 2'-Hydroxy-3''-methoxy-4''-nitrochalcone
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 2'-hydroxyacetophenone (1.36 g, 10 mmol) and 3-methoxy-4-nitrobenzaldehyde (1.81 g, 10 mmol).
-
Dissolve the reactants in absolute ethanol (30 mL).
-
To the stirred solution, add piperidine (0.5 mL, 5 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (7:3) as the eluent.
-
Upon completion of the reaction (as indicated by the consumption of the starting materials), pour the reaction mixture into 100 mL of ice-cold 1M HCl.
-
A yellow precipitate of the chalcone will form. Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with copious amounts of cold distilled water until the filtrate is neutral to pH paper.
-
Dry the crude chalcone in a vacuum oven at 50 °C overnight. The product is typically of sufficient purity for the next step. If further purification is desired, recrystallization from ethanol can be performed.
Step 2: Synthesis of this compound
-
In a 100 mL round-bottom flask, dissolve the dried 2'-hydroxy-3''-methoxy-4''-nitrochalcone (2.99 g, 10 mmol) in dimethyl sulfoxide (DMSO) (30 mL).
-
Add iodine (2.54 g, 10 mmol) to the solution.
-
Fit the flask with a reflux condenser and heat the reaction mixture in an oil bath at 120 °C for 4 hours. Monitor the reaction progress by TLC (hexane:ethyl acetate, 7:3).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 200 mL of ice-cold water.
-
A solid precipitate of the flavone will form.
-
To quench the excess iodine, add a saturated solution of sodium thiosulfate dropwise until the brown color of the iodine disappears.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water and then with a small amount of cold ethanol.
-
Purify the crude this compound by recrystallization from a mixture of ethanol and ethyl acetate or by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
-
Dry the purified product under vacuum to obtain a crystalline solid.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[2][5][6][7][8]
-
2'-Hydroxyacetophenone: May cause skin and eye irritation.[5][9]
-
3-Methoxy-4-nitrobenzaldehyde: Harmful if swallowed and may cause skin, eye, and respiratory irritation.[6][10]
-
Piperidine: Highly flammable and toxic. Causes severe skin burns and eye damage.[8][11] Handle with extreme care.
-
Iodine: Harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation.[2]
-
Dimethyl sulfoxide (DMSO): Can be absorbed through the skin and may carry dissolved substances with it. Handle with care.[1][7]
Characterization of this compound
The synthesized this compound should be characterized to confirm its identity and purity. The following are expected analytical data. Note: As explicit experimental spectra for this specific compound are not widely available in the literature, the following data are estimated based on the analysis of structurally similar flavones and general principles of spectroscopy.
| Property | Value |
| Molecular Formula | C₁₆H₁₁NO₅ |
| Molecular Weight | 297.26 g/mol [3] |
| Appearance | Off-white to light yellow solid[1] |
| Melting Point | >203 °C (decomposes)[1] |
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~8.20-8.00 (m, 2H): Aromatic protons on the A-ring (likely H-5 and H-8).
-
~7.80-7.60 (m, 3H): Aromatic protons on the A-ring (likely H-6 and H-7) and one proton on the B-ring.
-
~7.50 (d, 1H): Aromatic proton on the B-ring.
-
~7.00 (s, 1H): Proton at the C-3 position of the flavone ring.
-
~4.00 (s, 3H): Methoxy group protons.
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
~178.0: C-4 (carbonyl carbon).
-
~163.0: C-2.
-
~160.0: C-9.
-
~156.0: C-7.
-
~152.0: C-5.
-
~140.0: C-4'.
-
~134.0: C-6.
-
~130.0: C-1'.
-
~126.0 - 124.0: Aromatic CH carbons.
-
~118.0: Aromatic CH carbon.
-
~108.0: C-3.
-
~56.0: Methoxy carbon.
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~3100-3000: Aromatic C-H stretching.
-
~1640: C=O stretching (flavone carbonyl).
-
~1600, 1580, 1450: Aromatic C=C stretching.
-
~1520, 1340: Asymmetric and symmetric NO₂ stretching.
-
~1250: Ar-O-C stretching (methoxy group).
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed step-by-step procedure and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for further investigation in various scientific disciplines. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product, ensuring the integrity of subsequent experimental results.
References
- 1. This compound [chemicalbook.com]
- 2. 3’-Methoxy-4’-nitroflavone | CymitQuimica [cymitquimica.com]
- 3. This compound | C16H11NO5 | CID 10017512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methoxyflavone | C16H12O3 | CID 146013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (E)-1-(4-Methoxyphenyl)-3-(4-nitrophenyl)-2-propene-1-one(77636-36-3) 1H NMR spectrum [chemicalbook.com]
- 6. scribd.com [scribd.com]
- 7. rsc.org [rsc.org]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 9. Methyl 3-methoxy-4-nitrobenzoate [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 3'-Methoxy-4'-nitroflavone in Cell Culture
Introduction: Navigating the Challenges of a Promising Flavonoid
3'-Methoxy-4'-nitroflavone is a synthetic flavonoid that has garnered interest in biomedical research as an aryl hydrocarbon receptor (AhR) antagonist.[1][2] It has been utilized in studies to investigate AhR-dependent cell proliferation and gene expression.[3] Like many flavonoids, this compound possesses a hydrophobic structure, leading to poor aqueous solubility, a significant hurdle for its application in in vitro cell culture systems.[4]
Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for dissolving such hydrophobic compounds for cell-based assays.[5] However, the introduction of DMSO into cell culture is not without its own set of considerations, primarily its potential for cytotoxicity at higher concentrations.[6][7][8] Therefore, a carefully optimized protocol is paramount to ensure the accurate and reproducible application of this compound in your research, while minimizing confounding effects from the solvent.
This comprehensive guide provides detailed protocols and technical insights for the preparation and use of this compound in cell culture, ensuring scientific integrity and experimental success.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁NO₅ | [1][2][9] |
| Molecular Weight | 297.26 g/mol | [1][2][9] |
| Appearance | Off-White to Light Yellow Solid | [1] |
| Melting Point | >203°C (decomposes) | [1] |
| Solubility | Slightly soluble in heated DMSO and Methanol | [1] |
| Storage | -20°C Freezer | [1] |
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
The key to successfully using this compound in cell culture is the preparation of a high-concentration stock solution in DMSO. This allows for the subsequent dilution into your aqueous cell culture medium to a final working concentration where the final DMSO concentration is non-toxic to your cells.[10][11]
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated pipettes and sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Water bath or heating block (optional)
Step-by-Step Methodology:
-
Pre-handling of Compound: Before opening, gently tap the vial containing the this compound powder to ensure all the solid is at the bottom.
-
Weighing the Compound: In a chemical fume hood, carefully weigh the desired amount of this compound.
-
Facilitating Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 10-15 minutes can be employed to aid dissolution.[13] Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional but Recommended): For long-term storage and to prevent contamination of cell cultures, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[14][15] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[14]
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
The dilution of the DMSO stock into the aqueous environment of the cell culture medium is a critical step where precipitation can occur. The following protocol is designed to minimize this risk.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Pre-warmed complete cell culture medium (containing serum and other supplements)
-
Sterile conical tubes
-
Calibrated pipettes and sterile, pyrogen-free pipette tips
Step-by-Step Methodology:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.
-
Dilution Strategy: To prevent the compound from precipitating out of solution, it is crucial to perform a stepwise dilution. A direct, large-volume dilution can cause the hydrophobic compound to crash out of the aqueous medium.[14] A recommended approach is to add the small volume of the DMSO stock solution to a larger volume of pre-warmed complete cell culture medium while gently vortexing or swirling the medium.[13]
-
Final DMSO Concentration: It is imperative to maintain the final concentration of DMSO in the cell culture medium at a non-toxic level. For most cell lines, a final DMSO concentration of ≤ 0.5% is tolerated, with ≤ 0.1% being optimal to avoid off-target effects.[7][8] The final DMSO concentration will depend on the starting stock concentration and the final desired concentration of this compound.
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to your cell culture medium. This is essential to distinguish the effects of this compound from any potential effects of the solvent itself.[12][15]
-
Immediate Use: It is best practice to prepare the working solutions fresh for each experiment and use them immediately to minimize the risk of degradation or precipitation.
Visualization of the Experimental Workflow
Caption: Workflow for preparing this compound stock and working solutions.
Managing DMSO Cytotoxicity: A Critical Consideration
While an invaluable solvent, DMSO can exert cytotoxic effects on cells, which are both concentration- and time-dependent.[6][16][17] It is crucial to establish the tolerance of your specific cell line to DMSO.
-
General Guidelines: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[8] However, some sensitive cell lines, especially primary cells, may show adverse effects at concentrations as low as 0.1%.[8]
-
Determining DMSO Tolerance: It is highly recommended to perform a dose-response curve for DMSO on your cell line of interest. This can be done using a standard cell viability assay (e.g., MTT, XTT, or trypan blue exclusion) to determine the highest non-toxic concentration of DMSO.
-
Vehicle Control is Non-Negotiable: As previously mentioned, every experiment must include a vehicle control group that is treated with the same final concentration of DMSO as the experimental groups. This allows for the proper attribution of any observed biological effects to the this compound and not the solvent.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates upon dilution in media | - Final concentration is too high for aqueous solubility.- Rapid dilution. | - Lower the final concentration of this compound.- Ensure a stepwise and slow addition of the DMSO stock to the pre-warmed media with constant, gentle mixing.[13]- Increase the serum concentration in the medium if appropriate for your experiment, as proteins can help to keep hydrophobic compounds in solution.[18] |
| Inconsistent results between experiments | - Degradation of stock solution due to repeated freeze-thaw cycles.- Instability of the compound in cell culture medium over time. | - Use single-use aliquots of the stock solution.[14]- Prepare working solutions fresh for each experiment.- For long-term experiments, consider replenishing the medium with freshly prepared compound at regular intervals.[19] |
| Observed cellular effects in the vehicle control group | - DMSO concentration is too high for the specific cell line. | - Perform a DMSO dose-response curve to determine the non-toxic concentration for your cells.- Lower the final DMSO concentration in your experiments, which may require preparing a more concentrated stock solution. |
Stability of this compound
The stability of flavonoids in cell culture media can be influenced by factors such as pH, light exposure, and temperature.[20] The methoxy group on this compound is thought to confer greater stability compared to flavonoids with hydroxyl groups, which are more susceptible to oxidation.[19] However, it is always best practice to:
-
Protect stock and working solutions from light by using amber vials or wrapping tubes in foil.[19]
-
Prepare working solutions fresh for each experiment.
-
For long-term studies, the stability of this compound in your specific cell culture medium and conditions should be empirically determined using analytical methods like HPLC.[19]
By adhering to these detailed protocols and considerations, researchers can confidently and accurately utilize this compound in their cell culture experiments, paving the way for new discoveries in the field of aryl hydrocarbon receptor biology and beyond.
References
- 1. This compound [chemicalbook.com]
- 2. 3’-Methoxy-4’-nitroflavone | CymitQuimica [cymitquimica.com]
- 3. beta-Naphthoflavone and this compound exert ambiguous effects on Ah receptor-dependent cell proliferation and gene expression in rat liver 'stem-like' cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. This compound | C16H11NO5 | CID 10017512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. phytotechlab.com [phytotechlab.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. emulatebio.com [emulatebio.com]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Application Notes & Protocols: A Scientifically Rigorous Guide to Preparing 3'-Methoxy-4'-nitroflavone Stock Solutions
Abstract: This document provides a comprehensive, technically detailed guide for the preparation, handling, and storage of stock solutions of 3'-Methoxy-4'-nitroflavone. Tailored for researchers, scientists, and drug development professionals, this guide moves beyond a simple procedural list, delving into the critical scientific principles that underpin each step. By explaining the causality behind experimental choices, from solvent selection to storage protocols, this application note establishes a self-validating system to ensure the integrity, stability, and reproducibility of experimental results involving this compound.
Introduction: The Criticality of Stock Solution Integrity
This compound is an aryl hydrocarbon receptor antagonist that has been shown to modulate gene transcription and exhibit differential activity in various cell lines.[1] As with any bioactive small molecule, the reliability and reproducibility of in vitro and in vivo studies are fundamentally dependent on the precise and accurate preparation of stock solutions. Improperly prepared solutions can lead to significant experimental artifacts due to issues such as incomplete solubilization, compound degradation, or inaccurate concentration assessment.
This guide addresses the specific challenges associated with a substituted flavone bearing a nitroaromatic moiety. Flavonoids as a class can be susceptible to degradation via oxidation, pH fluctuation, and photodegradation.[2][3][4] Furthermore, nitroaromatic compounds possess specific handling requirements due to their potential toxicity and thermal instability.[5][6] This protocol, therefore, integrates best practices for both chemical classes to ensure the generation of stable, reliable, and safe-to-handle stock solutions.
Compound Characterization and Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for successful stock solution preparation. These properties dictate solvent choice, achievable concentration, and necessary handling precautions.
| Property | Value | Source |
| IUPAC Name | 2-(3-methoxy-4-nitrophenyl)chromen-4-one | [7] |
| CAS Number | 145370-39-4 | [1] |
| Molecular Formula | C₁₆H₁₁NO₅ | [1][7] |
| Molecular Weight | 297.26 g/mol | [1][7] |
| Appearance | Off-White to Light Yellow Solid | [8] |
| Melting Point | >203°C (decomposes) | [8] |
| Purity | ≥98% (Ensure verification from supplier CoA) | - |
| Known Solubilities | DMSO (Slightly, Heated), Methanol (Slightly, Heated) | [8] |
Safety, Handling, and Storage Precautions
This compound is a nitroaromatic compound and should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general safety protocols for nitroaromatics and laboratory chemicals must be strictly followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.[9][10]
-
Engineering Controls: Handle the solid powder in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of fine particulates.[5]
-
Handling: Avoid all personal contact, including inhalation and skin contact.[9] Nitroaromatic compounds can be toxic and may be absorbed through the skin.[5]
-
Storage of Solid Compound: Store the solid compound in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. A freezer at -20°C is recommended for long-term storage.[5][8] Keep it segregated from strong acids, bases, and oxidizing agents.[5]
Protocol: Preparation of a High-Concentration Stock Solution
This protocol details the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for cell-based assays. The principles can be adapted for other solvents and concentrations.
Materials and Equipment
-
This compound (solid)
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to at least 0.1 mg)
-
Amber glass vial or clear vial to be wrapped in aluminum foil
-
Micro-spatula
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath or heat block (optional, for assisted dissolution)
-
Sterile, amber or opaque polypropylene microcentrifuge tubes for aliquots
Experimental Workflow Diagram
Caption: Workflow for preparing and storing stock solutions.
Step-by-Step Methodology
Objective: To prepare 1 mL of a 10 mM stock solution of this compound (MW: 297.26 g/mol ) in DMSO.
-
Calculation of Required Mass:
-
The formula to determine the mass required is: Mass (g) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × (1 mL / 1000 mL/L) × 297.26 g/mol × 1000 mg/g
-
Mass (mg) = 2.97 mg
-
-
Weighing the Compound:
-
Place a clean, empty amber vial on the analytical balance and tare it.
-
Carefully add approximately 2.97 mg of this compound powder into the vial using a micro-spatula. Record the exact mass.
-
Causality: Using an amber vial protects the light-sensitive flavonoid structure from photodegradation during handling.[4] Recording the exact mass is crucial for calculating the actual final concentration.
-
-
Solvent Addition:
-
Based on the actual mass recorded, recalculate the precise volume of DMSO required to achieve a 10 mM concentration. Volume (mL) = [Mass (mg) / 297.26 ( g/mol )] / 10 (mmol/L)
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial.
-
Causality: Anhydrous DMSO is critical as water can decrease the solubility of hydrophobic compounds and potentially participate in hydrolytic degradation pathways over long-term storage.
-
-
Dissolution:
-
Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source. It should be completely clear with no visible particulates.
-
Troubleshooting: If particulates remain, sonicate the vial in a water bath for 5-10 minutes or gently warm to 30-37°C.[8] Do not overheat, as high temperatures can accelerate the degradation of both the flavonoid and the nitroaromatic group.[3][5] Allow the solution to return to room temperature before final inspection.
-
Causality: Complete dissolution is non-negotiable. Undissolved compound leads to an inaccurate, lower-than-calculated concentration, which is a primary source of experimental irreproducibility.
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into small-volume, single-use aliquots (e.g., 10-50 µL) in sterile, opaque polypropylene microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots in a freezer at -20°C or, for enhanced long-term stability, at -80°C.
-
Causality: Aliquoting is the most effective strategy to prevent degradation caused by repeated freeze-thaw cycles. Polypropylene is preferred over polystyrene for storing DMSO solutions due to better chemical compatibility.
-
Stability and Best Practices
-
Freeze-Thaw Cycles: Minimize at all costs. When needed, remove a single aliquot from the freezer, thaw it completely at room temperature, and use it to prepare the fresh working solution. Discard any unused portion of the thawed aliquot.
-
Light Exposure: Flavonoids are sensitive to light.[4] Always store stock solutions and working solutions in the dark (using amber vials or by wrapping containers in foil).
-
Oxidation: While DMSO is aprotic, oxidation can still occur, especially in aqueous working solutions.[2] Prepare aqueous dilutions immediately before use and do not store them.
-
pH Sensitivity: The stability of flavonoids can be pH-dependent.[3] When preparing working solutions in aqueous buffers, ensure the final pH is compatible with the compound's stability, typically in a slightly acidic to neutral range (pH 4-7).
Troubleshooting Common Issues
Caption: Troubleshooting guide for common stock solution problems.
References
- 1. 3’-Methoxy-4’-nitroflavone | CymitQuimica [cymitquimica.com]
- 2. On the stability of the bioactive flavonoids quercetin and luteolin under oxygen-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C16H11NO5 | CID 10017512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [chemicalbook.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Validated High-Performance Liquid Chromatography Method for the Quantification of 3'-Methoxy-4'-nitroflavone
Application Note
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 3'-Methoxy-4'-nitroflavone. The methodology is designed for researchers, scientists, and professionals in drug development who require a reliable analytical procedure for quality control, stability studies, and pharmacokinetic analysis of this compound. The method utilizes a C18 stationary phase with a gradient elution of methanol and water, coupled with UV detection. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3][4]
Introduction
This compound (CAS No. 145370-39-4) is a synthetic flavonoid derivative with a molecular formula of C16H11NO5 and a molecular weight of 297.26 g/mol .[5][6][7] Flavonoids, a broad class of plant secondary metabolites, are of significant interest in pharmaceutical research due to their diverse biological activities. The introduction of methoxy and nitro functional groups to the flavone backbone can modulate its physicochemical properties and pharmacological effects. This compound has been investigated as an aryl hydrocarbon receptor antagonist.[5][6] Accurate and precise quantification of this compound is crucial for its development as a potential therapeutic agent.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of various compounds, including flavonoids.[8][9][10] Its high resolution, sensitivity, and reproducibility make it the method of choice for the analysis of pharmaceutical compounds.[10][11] This application note presents a detailed, step-by-step protocol for the quantification of this compound using RP-HPLC with UV detection, along with a comprehensive validation of the method.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C16H11NO5 | [5][6][7] |
| Molecular Weight | 297.26 g/mol | [5][6][7] |
| Appearance | Off-White to Light Yellow Solid | [5] |
| Melting Point | >203°C (decomposes) | [5] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [5] |
| CAS Number | 145370-39-4 | [6][7] |
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[10] The choice of a C18 column is based on its versatility and proven effectiveness in separating a wide range of non-polar to moderately polar compounds like flavonoids.[12][13]
-
Solvents: HPLC grade methanol and ultrapure water.
-
Reference Standard: this compound with a purity of ≥98%.
-
Other Reagents: HPLC grade formic acid.
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving optimal separation and detection. A reversed-phase mode was chosen due to the moderately non-polar nature of the flavone backbone.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient Program | 0-5 min, 50% B; 5-15 min, 50-90% B; 15-20 min, 90% B; 20-21 min, 90-50% B; 21-25 min, 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Rationale for Parameter Selection:
-
Mobile Phase: A gradient elution with methanol and acidified water provides a good balance of retention and peak shape for flavonoids.[8][14] The addition of formic acid to the aqueous phase helps to suppress the ionization of any residual silanol groups on the stationary phase and improves peak symmetry.
-
Detection Wavelength: The wavelength of 275 nm was selected based on the UV absorbance spectrum of this compound, which shows a significant absorbance maximum around this wavelength, ensuring high sensitivity.
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
-
Sample Preparation: The sample preparation will depend on the matrix. For a simple formulation, dissolve an accurately weighed amount of the sample in methanol to achieve a theoretical concentration within the calibration range. For more complex matrices, a suitable extraction procedure may be required.
Method Validation Protocol
The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][2][3] The following validation parameters were assessed:
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4] This was demonstrated by comparing the chromatograms of a blank (methanol), the reference standard, and a sample solution. The retention time of the analyte in the sample should match that of the standard, and there should be no interfering peaks at the retention time of the analyte in the blank chromatogram.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[4] Linearity was evaluated by analyzing six concentrations of the working standard solutions (e.g., 5, 10, 25, 50, 75, and 100 µg/mL) in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²) was calculated.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4] It was determined by the standard addition method. Known amounts of the this compound standard were added to a pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration). The recovery of the added standard was then calculated.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[4]
-
Repeatability (Intra-day precision): Determined by analyzing six replicate injections of a single standard solution (e.g., 50 µg/mL) on the same day.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same standard solution on three different days.
The precision was expressed as the relative standard deviation (%RSD).
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4] These were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4] The robustness was evaluated by introducing small, deliberate changes to the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Wavelength of detection (± 2 nm)
The effect of these changes on the retention time, peak area, and tailing factor was observed.
Validation Results Summary
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the analyte's retention time | Passed |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Repeatability (%RSD) | ≤ 2.0% | 0.85% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.23% |
| LOD | - | 0.1 µg/mL |
| LOQ | - | 0.3 µg/mL |
| Robustness | No significant impact on results | Passed |
Experimental Workflow and Logical Relationships
Caption: Workflow for the HPLC quantification of this compound.
Conclusion
The developed RP-HPLC method provides a simple, rapid, and reliable approach for the quantification of this compound. The method has been successfully validated according to ICH guidelines, demonstrating its suitability for routine analysis in a quality control or research environment. The comprehensive validation data confirms that the method is specific, linear, accurate, precise, and robust, ensuring the integrity of the analytical results.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. This compound [chemicalbook.com]
- 6. 3’-Methoxy-4’-nitroflavone | CymitQuimica [cymitquimica.com]
- 7. This compound | C16H11NO5 | CID 10017512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. phcog.com [phcog.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 13. glsciencesinc.com [glsciencesinc.com]
- 14. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Strategic Guide to Developing Cell-Based Assays for 3'-Methoxy-4'-nitroflavone (MNF)
Abstract: This document provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to characterize the cellular effects of 3'-Methoxy-4'-nitroflavone (MNF). MNF is a synthetic flavone recognized primarily for its activity as an antagonist of the Aryl Hydrocarbon Receptor (AhR), a key transcription factor involved in cellular responses to environmental toxins, cell proliferation, and apoptosis.[1][2][3] This guide moves beyond a single, rigid protocol, offering a tiered, strategic approach to assay development. We begin with broad phenotypic screens to establish cytotoxic potential and progress to specific, mechanism-based assays to elucidate the pathways through which MNF exerts its effects. Each section integrates field-proven insights with detailed, self-validating protocols to ensure scientific rigor and reproducibility.
Foundational Knowledge & Pre-Assay Considerations
The Scientific Rationale: Understanding MNF's Mechanism of Action
This compound is a well-documented modulator of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[4][5] The AhR is a ligand-activated transcription factor that, upon binding to agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), translocates to the nucleus and drives the expression of genes containing Dioxin Response Elements (DREs), including the cytochrome P450 enzyme, Cyp1a1.[1]
MNF has been characterized as a potent AhR antagonist, capable of inhibiting TCDD-induced gene expression and cellular responses.[2][3] For instance, TCDD can protect certain mammary epithelial cells from apoptosis, an effect that is attenuated by MNF.[3] Interestingly, some evidence also suggests MNF may act as a weak partial agonist, capable of inducing Cyp1a1 transcription on its own.[1] This dual activity makes a systematic and multi-faceted assay approach essential for a complete biological characterization. The assays outlined in this guide are therefore selected to probe these known and potential activities.
Critical First Step: Cell Line Selection
The choice of cell line is paramount for obtaining relevant data. The selected line must express a functional AhR pathway.
Recommended Cell Lines:
| Cell Line | Tissue of Origin | Key Characteristics & Rationale |
|---|---|---|
| MCF-7 | Human Breast Adenocarcinoma | Well-characterized AhR pathway; extensively used in studies of TCDD and its antagonists.[2] |
| HepG2 | Human Hepatocellular Carcinoma | High AhR expression and robust induction of Cyp1a1, making it ideal for reporter and gene expression assays.[4] |
| MCF-10A | Human Mammary Epithelial | A non-tumorigenic cell line used to study AhR's role in normal cell physiology and apoptosis.[3] |
Scientist's Note: Always verify the AhR expression and functionality in your chosen cell line via Western Blot or by using a potent agonist like TCDD as a positive control in a pilot experiment.
Compound Preparation and Vehicle Controls
MNF is a solid, off-white to light yellow powder with low aqueous solubility.[4]
-
Solubilization: Prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile dimethyl sulfoxide (DMSO). Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute the DMSO stock in complete cell culture medium to achieve the final desired concentrations.
-
Trustworthiness Pillar (Vehicle Control): It is critical to include a vehicle control in all experiments. This consists of cells treated with the same final concentration of DMSO used in the highest concentration of MNF. The final DMSO concentration should ideally not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.[6]
A Tiered Strategy for Assay Development
A logical workflow ensures that resources are used efficiently, with each tier of experiments informing the next. This approach moves from broad phenotypic observations to specific mechanistic validation.
Caption: A strategic workflow for characterizing this compound.
Tier 1: Primary Screening - Assessing Cytotoxicity
The first essential question is whether MNF affects cell viability or proliferation. This is a foundational assay in drug development.[7] A dose-response study using a metabolic assay like the MTT assay will determine the compound's potency, quantified as its half-maximal inhibitory concentration (IC50).
Tier 2: Mechanistic Elucidation - Probing Apoptosis & Cell Cycle
If MNF is found to be cytotoxic, the next step is to determine the mechanism of cell death or growth arrest.[8][9]
-
Apoptosis Assays: Given MNF's known interplay with anti-apoptotic signaling, quantifying apoptosis is a logical step.[3] Caspase-3 and -7 are key executioner caspases in the apoptotic cascade.[10]
-
Cell Cycle Analysis: Many flavonoid compounds exert their effects by causing cell cycle arrest.[11] Flow cytometry analysis using propidium iodide (PI) staining can quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[12]
Tier 3: Target & Pathway Analysis
This tier focuses on confirming that the observed effects are mediated through MNF's known molecular target, the AhR, and its downstream pathways.
-
Reporter Gene Assays: To directly measure MNF's effect on AhR transcriptional activity, use a cell line stably or transiently transfected with a luciferase reporter plasmid containing DREs.[13][14]
-
Western Blotting: This technique is used to measure changes in the expression levels of key proteins involved in the pathways identified in Tier 2 and 3, such as cleaved caspase-3 (apoptosis marker), p21 or cyclin B1 (cell cycle markers), and Cyp1a1 (AhR target gene product).[15]
Detailed Protocols
Protocol: MTT Cytotoxicity Assay
Principle: This colorimetric assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.[6][16]
Materials:
-
Selected cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MNF stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL) and incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
-
Compound Treatment: Prepare serial dilutions of MNF in complete medium. Remove the old medium from the wells and add 100 µL of the MNF dilutions. Include wells for "untreated" and "vehicle control" (medium with DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Rationale: During this incubation, only viable cells will convert the MTT into formazan crystals.
-
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Controls & Validation:
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin) should be run in parallel to validate assay performance.[6]
-
Blank: Wells containing medium and MTT but no cells. This value should be subtracted from all other readings.
Protocol: Caspase-Glo® 3/7 Apoptosis Assay
Principle: This is a luminescent assay that measures the activity of caspases-3 and -7. The assay reagent contains a luminogenic caspase-3/7 substrate (containing the DEVD sequence) in a buffer. In the presence of active caspase-3/7, the substrate is cleaved, and a "glow-type" luminescent signal is generated by luciferase.[17][18]
Caption: Simplified caspase cascade leading to apoptosis.
Materials:
-
Cells cultured and treated with MNF in white-walled 96-well plates.
-
Caspase-Glo® 3/7 Assay System (Promega or similar).
-
Luminometer.
Procedure:
-
Cell Culture: Seed and treat cells with MNF as described in the MTT protocol (3.1, steps 1-2) but in opaque-walled plates suitable for luminescence.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Rationale: This incubation period allows for cell lysis and the caspase-mediated enzymatic reaction to proceed to completion.
-
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Controls & Validation:
-
Positive Control: Treat cells with a known apoptosis inducer like Staurosporine or Etoposide.
-
Multiplexing: This assay can be multiplexed with a viability assay to normalize the caspase activity to the number of viable cells.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium Iodide (PI) is a fluorescent dye that intercalates into the DNA of cells. The amount of fluorescence emitted is directly proportional to the amount of DNA. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).[19]
Materials:
-
Cells cultured and treated with MNF in 6-well plates.
-
Phosphate-Buffered Saline (PBS).
-
Ice-cold 70% Ethanol.
-
PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).[12]
-
Flow Cytometer.
Procedure:
-
Cell Culture & Treatment: Seed cells in 6-well plates and treat with desired concentrations of MNF for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells by trypsinization, followed by centrifugation (300 x g for 5 min).
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix on ice for at least 2 hours or at -20°C overnight.
-
Rationale: Ethanol fixation permeabilizes the cells, allowing the PI to enter and stain the nuclear DNA.[12]
-
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Rationale: RNase A is crucial to degrade any double-stranded RNA, which PI can also bind to, ensuring that the signal comes only from DNA.
-
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use a linear scale for the DNA fluorescence channel.[8]
Controls & Validation:
-
Positive Control: Treat cells with a known cell cycle arresting agent, such as Nocodazole (G2/M arrest) or Hydroxyurea (S-phase arrest).
Protocol: General Western Blotting
Principle: Western blotting allows for the detection and relative quantification of a specific protein in a complex mixture. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and then probed using an antibody specific to the target protein.[15][20]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Materials:
-
Cells cultured and treated with MNF in 6-well or 10 cm dishes.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Caspase-3, anti-p21, anti-Cyp1a1, anti-β-Actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Sample Preparation: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[21] Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane), add Laemmli buffer, boil for 5 minutes, and load onto an SDS-PAGE gel.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[20]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then add ECL substrate and capture the chemiluminescent signal with an imaging system.
Controls & Validation:
-
Loading Control: Always probe the membrane for a housekeeping protein like β-Actin or GAPDH to ensure equal protein loading across all lanes.
Data Analysis & Interpretation
Summarizing Cytotoxicity Data: The primary output of the MTT assay is the IC50 value. Data should be normalized to the vehicle control (100% viability) and plotted as a dose-response curve.
Example Data Presentation:
| Cell Line | Treatment Duration | MNF IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
|---|---|---|---|
| MCF-7 | 48 hours | 25.6 ± 3.1 | 1.2 ± 0.2 |
| HepG2 | 48 hours | 38.2 ± 4.5 | 2.5 ± 0.4 |
| MCF-10A | 48 hours | > 100 | 5.8 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
-
Interpreting Apoptosis & Cell Cycle Data: Caspase activity should be reported as fold-change over the vehicle control. Cell cycle data is presented as the percentage of cells in each phase, often visualized in histograms. A significant increase in the Sub-G1 peak can also be an indicator of apoptotic cells with fragmented DNA.
-
Interpreting Western Blots: Analyze the band intensity relative to the loading control. A change in protein expression (e.g., an increase in cleaved caspase-3) in MNF-treated samples compared to the control provides mechanistic evidence for the observed phenotype.
Conclusion
This application note provides a strategic, multi-tiered framework for the in-depth cellular characterization of this compound. By progressing from broad cytotoxicity screening to specific assays for apoptosis, cell cycle, and target-pathway engagement, researchers can build a comprehensive profile of MNF's biological activity. The provided protocols are designed to be robust and self-validating, ensuring that the generated data is both reliable and interpretable. This systematic approach is crucial for advancing our understanding of MNF and evaluating its potential in drug development.
References
- 1. This compound, a reported aryl hydrocarbon receptor antagonist, enhances Cyp1a1 transcription by a dioxin responsive element-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a pure aryl hydrocarbon (Ah) receptor antagonist and evidence for more than one form of the nuclear Ah receptor in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The aryl hydrocarbon receptor antagonist, 3'methoxy-4'nitroflavone, attenuates 2,3,7,8-tetrachlorodibenzo-p-dioxin-dependent regulation of growth factor signaling and apoptosis in the MCF-10A cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [chemicalbook.com]
- 5. 3’-Methoxy-4’-nitroflavone | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. opentrons.com [opentrons.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. caspase3 assay [assay-protocol.com]
- 11. Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer - Kent Academic Repository [kar.kent.ac.uk]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. benchchem.com [benchchem.com]
- 17. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. bio-rad.com [bio-rad.com]
Application Notes & Protocols for the In Vivo Administration of 3'-Methoxy-4'-nitroflavone in Mice
Abstract
This document provides a comprehensive guide for the in vivo administration of 3'-Methoxy-4'-nitroflavone (MNF) in mouse models. This compound is a synthetic flavonoid recognized for its activity as an antagonist of the Aryl Hydrocarbon Receptor (AhR), a key regulator of cellular responses to environmental toxins and endogenous signals.[1][2] However, its effects can be complex and promoter-context specific, capable of inducing certain AhR target genes independently.[3] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, scientific rationale for experimental design, and best practices for ensuring data integrity and animal welfare. We cover critical aspects from vehicle formulation for this poorly soluble compound to detailed, step-by-step administration procedures and post-treatment monitoring.
Introduction to this compound (MNF)
This compound (MW: 297.26 g/mol ) is a member of the flavone subclass of flavonoids.[4][5] Structurally, it is characterized by a methoxy group at the 3' position and a nitro group at the 4' position of the B-ring. Its primary mechanism of action involves the modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[2] While often classified as an AhR antagonist, studies have shown it can exhibit partial agonist activity, inhibiting dioxin-induced Cyp1a1 expression while simultaneously inducing other AhR targets like Cyp1b1.[3] This dual activity necessitates carefully designed experiments to elucidate its specific effects in any given biological context.
Due to the poor aqueous solubility of most flavonoids, developing a safe and effective formulation for in vivo delivery is a primary challenge that must be addressed before commencing any animal studies.[1][6]
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The following diagram illustrates the canonical AhR signaling pathway, which is the principal target of MNF. In its inactive state, AhR resides in the cytoplasm. Upon ligand binding, it translocates to the nucleus, dimerizes with ARNT, and binds to Dioxin Response Elements (DREs) in the DNA to regulate the transcription of target genes. MNF interferes with this process, typically by competing with activating ligands.
Caption: Fig. 1: Simplified AhR Signaling Pathway.
Pre-Administration Protocols & Considerations
Successful and ethical in vivo studies hinge on meticulous preparation. All procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent local ethics board.[7][8]
Compound Sourcing and Purity
-
Source: Obtain this compound from a reputable chemical supplier.
-
Purity: Ensure the purity is ≥98%. The certificate of analysis should be retained for study records.
-
Storage: Store the compound as a solid at -20°C, protected from light.[1]
Vehicle Selection and Formulation
The choice of vehicle is paramount due to the lipophilic nature of MNF. The ideal vehicle should be non-toxic and effectively solubilize or suspend the compound.[9]
Recommended Vehicle: A multi-component system is often required. A common and effective vehicle for poorly soluble flavonoids is a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol (PEG), and an aqueous solution (Saline or PBS).[10][11]
Protocol: Vehicle Formulation (Example)
-
Prepare a stock solution of MNF in 100% DMSO. For example, to achieve a final dosing solution of 2 mg/mL, create a 40 mg/mL stock in DMSO.
-
Gently warm the stock solution (e.g., in a 37°C water bath) and vortex until the MNF is completely dissolved.[1]
-
For the final dosing solution, prepare a vehicle mixture. A common ratio is 5% DMSO, 40% PEG 400, and 55% sterile saline.[11]
-
Slowly add the MNF stock solution to the PEG 400 while vortexing.
-
Add the sterile saline to the DMSO/PEG/MNF mixture dropwise while continuously vortexing to prevent precipitation.
-
The final solution should be clear. If precipitation occurs, the formulation must be optimized, for instance by slightly increasing the percentage of organic solvents.
-
Crucially, a "Vehicle Control" group of animals must be included in every experiment, receiving the identical vehicle formulation without the active compound. [10]
Dosage Calculation
Dosage is expressed in mg of compound per kg of animal body weight (mg/kg). Doses for flavonoids in mice typically range from 10 to 100 mg/kg.[12][13] The final dose will depend on the specific research question and any preliminary toxicity data.
Table 1: Example Dosing Calculation
| Parameter | Value | Description |
| Mouse Body Weight | 25 g (0.025 kg) | Average weight of an adult mouse. |
| Desired Dose | 20 mg/kg | A common starting dose for flavonoids. |
| Total MNF needed per mouse | 0.5 mg | (0.025 kg * 20 mg/kg) |
| Dosing Solution Concentration | 2 mg/mL | Concentration of the prepared formulation. |
| Volume to Administer | 0.25 mL | (0.5 mg / 2 mg/mL) |
Administration Protocols
The choice of administration route significantly impacts the bioavailability, absorption rate, and metabolic fate of the compound.[14][15] The following protocols detail the most common routes. Always use the smallest appropriate needle size to minimize discomfort.[9][16]
Oral Gavage (PO)
This route is common for mimicking human oral drug intake but subjects the compound to first-pass metabolism in the liver.
Step-by-Step Protocol:
-
Animal Restraint: Firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure Needle Length: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.
-
Administration: Gently insert the ball-tipped gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus. Do not force the needle; if resistance is met, withdraw and restart.
-
Dispense: Once the needle is at the predetermined depth, slowly dispense the solution.
-
Withdraw & Monitor: Withdraw the needle smoothly and return the mouse to its cage. Monitor for any signs of respiratory distress, which could indicate accidental tracheal administration.
Intraperitoneal Injection (IP)
IP injection offers rapid absorption into the systemic circulation, bypassing the gastrointestinal tract and first-pass metabolism.
Step-by-Step Protocol:
-
Animal Restraint: Restrain the mouse to expose its abdomen. Tilting the mouse slightly head-down can help move organs away from the injection site.
-
Locate Injection Site: The injection should be in the lower right or left abdominal quadrant to avoid the bladder and cecum.
-
Injection: Using a 25-27G needle, pierce the skin and abdominal wall at a 30-45 degree angle.[9] Aspirate slightly to ensure no fluid (blood or urine) is drawn back, which would indicate improper placement.
-
Dispense: Inject the solution smoothly.
-
Withdraw & Monitor: Withdraw the needle and return the mouse to its cage. Monitor for any signs of discomfort.
Intravenous Injection (IV)
IV injection, typically via the lateral tail vein, provides 100% bioavailability and immediate systemic distribution. This technique requires significant skill.
Step-by-Step Protocol:
-
Animal Restraint & Warming: Place the mouse in a restraint tube. Warm the tail using a heat lamp or warm water (40-45°C) to dilate the veins.[9]
-
Locate Vein: Identify one of the two lateral tail veins.
-
Injection: Using a small needle (26-28G), insert it into the vein, bevel up, nearly parallel to the tail.[9]
-
Dispense: A successful insertion will meet with little resistance. If a subcutaneous "bleb" forms, the needle is not in the vein; it must be withdrawn and another attempt made (a maximum of three attempts per vein is recommended).[7][9]
-
Withdraw & Apply Pressure: After injecting, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
Table 2: Recommended Administration Volumes and Needle Sizes for Adult Mice
| Route of Administration | Acceptable Volume (mL/kg) | Absolute Max. Volume (mL/kg) | Recommended Needle Size (Gauge) | Reference |
| Oral (PO) | 10 | 20 | 20-22G (gavage) | [16] |
| Intraperitoneal (IP) | 5-10 | 20 | 25-27G | [9][16] |
| Intravenous (IV) | 5 | 25 | 26-28G | [7][9][16] |
| Subcutaneous (SC) | 5-10 | 40 | 25G | [9][14] |
Experimental Workflow and Post-Administration
A well-structured workflow ensures consistency and reproducibility.
Caption: Fig. 2: General Experimental Workflow.
Monitoring
Animals must be monitored regularly following administration, with the frequency determined by the IACUC protocol.[7]
-
General Health: Observe for changes in posture, activity, grooming, and breathing.
-
Body Weight: Record body weight daily or as specified in the protocol. Significant weight loss (>15-20%) is a common humane endpoint.
-
Injection Site: For IP and IV routes, check for signs of irritation, inflammation, or necrosis at the injection site.
Sample Collection
For pharmacokinetic (PK) or pharmacodynamic (PD) studies, blood and tissue samples are collected at predetermined time points.
-
Blood Collection: Blood can be collected via submandibular, saphenous, or retro-orbital routes for interim time points. Terminal collection is typically performed via cardiac puncture under deep anesthesia.
-
Tissue Collection: Following euthanasia, tissues of interest (e.g., liver, intestine, tumor) should be rapidly excised, rinsed in cold PBS, blotted dry, and either snap-frozen in liquid nitrogen for biochemical analysis or fixed in formalin for histology.[17]
Conclusion
The in vivo administration of this compound in mice is a critical step in evaluating its therapeutic potential. Success depends on a thorough understanding of the compound's properties, the selection of an appropriate vehicle, adherence to established and ethical administration techniques, and diligent post-treatment monitoring. The protocols and considerations outlined in this document provide a robust framework for researchers to generate reliable and reproducible data while upholding the highest standards of animal welfare.
References
- 1. This compound [chemicalbook.com]
- 2. 3’-Methoxy-4’-nitroflavone | CymitQuimica [cymitquimica.com]
- 3. beta-Naphthoflavone and this compound exert ambiguous effects on Ah receptor-dependent cell proliferation and gene expression in rat liver 'stem-like' cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C16H11NO5 | CID 10017512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3’-Methoxy-4’-nitroflavone | LGC Standards [lgcstandards.com]
- 6. researchgate.net [researchgate.net]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. In vivo screening of flavonoid compounds revealed quercetin as a potential drug to improve recovery of angiostrongyliasis after albendazole treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ntnu.edu [ntnu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Antistress Effects of Synthetic Flavonoids in Mice: Behavioral and Biochemical Approach [mdpi.com]
- 13. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cea.unizar.es [cea.unizar.es]
- 15. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. Pharmacokinetics in mice and growth-inhibitory properties of the putative cancer chemopreventive agent resveratrol and the synthetic analogue trans 3,4,5,4′-tetramethoxystilbene - PMC [pmc.ncbi.nlm.nih.gov]
using 3'-Methoxy-4'-nitroflavone in AhR reporter gene assays
Application Note & Protocol
Title: Characterizing Aryl Hydrocarbon Receptor (AhR) Modulation with 3'-Methoxy-4'-nitroflavone in DRE-Luciferase Reporter Gene Assays
Abstract
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor pivotal in mediating cellular responses to a wide array of xenobiotic and endogenous compounds.[1] Its role in toxicology and therapeutic development has necessitated robust methods for identifying and characterizing its modulators. Cell-based reporter gene assays, which typically employ a Dioxin Response Element (DRE) driving a luciferase gene, are a cornerstone for this purpose.[2][3] This document provides a comprehensive guide for utilizing this compound (3'M4'NF), a well-characterized synthetic flavonoid, in AhR reporter gene assays. While widely cited as a potent AhR antagonist, 3'M4'NF can exhibit context-dependent partial agonist activity.[4][5][6] This guide presents detailed protocols to first assess its intrinsic activity (agonist mode) and subsequently to quantify its antagonist potency against a canonical agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). We emphasize the causality behind experimental design and provide a framework for self-validating protocols, ensuring researchers can confidently classify the activity of 3'M4'NF and other test compounds in their specific cellular systems.
Part 1: Scientific Background & Mechanism of Action
The Canonical AhR Signaling Pathway
The Aryl Hydrocarbon Receptor is a member of the basic helix-loop-helix (bHLH) PER-ARNT-SIM (PAS) family of transcription factors.[7][8] In its latent state, AhR resides in the cytoplasm within a multiprotein complex that includes heat shock protein 90 (Hsp90), AhR-interacting protein (AIP, also known as XAP2), and p23.[1][9] This complex maintains the receptor in a conformation ready for ligand binding while preventing its nuclear translocation.
Upon binding of a ligand, such as the potent agonist TCDD, the AhR undergoes a conformational change.[10][11] This transformation triggers the release of the chaperone proteins and exposes a nuclear localization sequence (NLS).[1][12] The ligand-AhR complex then translocates into the nucleus, where it heterodimerizes with the AhR nuclear translocator (ARNT).[9][13] This newly formed AhR/ARNT complex is the transcriptionally active unit. It binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs), located in the promoter regions of target genes.[2][14] Binding to DREs recruits co-activators and the transcriptional machinery, leading to the expression of a battery of genes, most notably those encoding Phase I and Phase II drug-metabolizing enzymes like CYP1A1, CYP1A2, and CYP1B1.[13][15]
Figure 1. The canonical AhR signaling pathway.
Principle of the DRE-Luciferase Reporter Gene Assay
The DRE-luciferase reporter gene assay is a powerful cell-based tool for quantifying AhR activation.[16] The core of this system is a reporter plasmid engineered into a suitable mammalian cell line. This plasmid contains multiple copies of the DRE sequence placed upstream of a minimal promoter, which in turn drives the expression of a reporter gene, typically firefly luciferase.
When cells are exposed to an AhR agonist, the activated AhR/ARNT complex binds to the DREs in the reporter plasmid, initiating the transcription of the luciferase gene.[2] The resulting luciferase enzyme catalyzes a reaction that produces light (bioluminescence). The intensity of this light, measured by a luminometer, is directly proportional to the amount of luciferase produced and thus serves as a sensitive and quantitative surrogate for AhR transcriptional activity.[3][12]
This compound (3'M4'NF) as an AhR Modulator
3'M4'NF is a synthetic flavonoid identified as a potent, competitive AhR antagonist.[4] Its primary mechanism of antagonism involves binding to the AhR ligand-binding domain, thereby preventing the binding and subsequent activation by agonist compounds like TCDD.[17] Studies suggest that 3'M4'NF binding does not promote the efficient dissociation of chaperone proteins, thus inhibiting the nuclear translocation and DNA binding of the receptor.[4][17]
However, it is crucial for researchers to understand that the term "antagonist" can be context-dependent. Several studies have revealed that while 3'M4'NF effectively inhibits TCDD-induced gene expression, it can, on its own, act as a weak partial agonist, capable of inducing certain AhR target genes like CYP1A1 and CYP1B1, sometimes in a promoter-specific manner.[5][6] This means it might induce an endogenous gene but not a synthetic reporter construct, or vice-versa. Therefore, a critical first step before using 3'M4'NF in an antagonist screen is to characterize its intrinsic agonist activity within the specific assay system being used.
Figure 2. Mechanism of competitive AhR antagonism.
Part 2: Experimental Protocols & Workflow
This section provides detailed, step-by-step protocols for assessing 3'M4'NF in both agonist and antagonist modes. The use of a stably transfected human hepatoma cell line (e.g., HepG2-DRE-Luc) is assumed, but the protocol can be adapted for other suitable reporter cell lines.
Required Materials
-
Cells: AhR-responsive reporter cell line (e.g., INDIGO Biosciences Cat# IB01101)[12][14]
-
Reagents:
-
This compound (e.g., Sigma-Aldrich Cat# M3044)
-
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) (e.g., Cambridge Isotope Laboratories Cat# ED-901)
-
Dimethyl sulfoxide (DMSO), Cell Culture Grade
-
-
Media & Buffers:
-
Cell Culture Medium (as recommended by cell line supplier)
-
Phosphate-Buffered Saline (PBS)
-
-
Assay Components:
-
White, clear-bottom 96-well cell culture plates
-
Luciferase detection reagent (e.g., Promega Bright-Glo™)
-
-
Equipment:
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Plate-reading luminometer
-
Standard cell culture equipment (biosafety cabinet, centrifuge, etc.)
-
Experimental Workflow Overview
The overall process involves cell seeding, compound treatment, incubation, and signal detection. The key difference between agonist and antagonist protocols lies in the composition of the treatment media.
Figure 3. General experimental workflow.
Protocol 1: Agonist Mode Assay (Characterizing Intrinsic Activity)
Objective: To determine if 3'M4'NF induces AhR-dependent luciferase expression on its own in the selected cell system.
-
Cell Seeding (Day 1):
-
Harvest and count the reporter cells.
-
Resuspend cells in culture medium to a density of ~100,000 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (~10,000 cells/well).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Preparation & Treatment (Day 2):
-
Prepare a 10 mM stock solution of 3'M4'NF in DMSO.
-
Perform a serial dilution series of the 3'M4'NF stock in culture medium. A typical final concentration range to test would be 1 nM to 10 µM.
-
Include a positive control (e.g., 1 nM TCDD) and a vehicle control (e.g., 0.1% DMSO).
-
Carefully remove the seeding medium from the cells.
-
Add 100 µL of the appropriate compound dilution or control to each well.
-
-
Incubation (Day 2-3):
-
Incubate the plate for 22-24 hours at 37°C, 5% CO₂.[12]
-
-
Luminescence Detection (Day 3):
-
Equilibrate the plate and the luciferase detection reagent to room temperature.
-
Add 100 µL of luciferase reagent to each well.
-
Incubate for 5-10 minutes on a plate shaker to ensure complete lysis.
-
Measure luminescence using a plate-reading luminometer.
-
Protocol 2: Antagonist Mode Assay (Quantifying Inhibition)
Objective: To measure the ability of 3'M4'NF to inhibit AhR activation induced by a fixed concentration of TCDD.
-
Cell Seeding (Day 1):
-
Follow the same procedure as in Protocol 2.3, Step 1.
-
-
Compound Preparation & Treatment (Day 2):
-
Rationale: To measure inhibition, cells are co-treated with the test antagonist and a fixed concentration of an agonist. The agonist concentration should be at its EC₈₀-EC₈₅ (the concentration that gives 80-85% of the maximal response). This provides a strong, consistent signal that is sensitive to inhibition.[12] Note: The EC₅₀/EC₈₀ for TCDD should be predetermined in your specific cell line.
-
Prepare a "Challenge Agonist Medium" containing TCDD at its EC₈₀ concentration (e.g., ~1 nM) in culture medium.
-
Prepare a 10 mM stock solution of 3'M4'NF in DMSO.
-
Perform a serial dilution of the 3'M4'NF stock directly into the "Challenge Agonist Medium".
-
Controls are critical:
-
Vehicle Control: Medium with DMSO only (defines 0% activity).
-
Agonist Control: "Challenge Agonist Medium" with DMSO (defines 100% activity).
-
-
Remove the seeding medium and add 100 µL of the appropriate co-treatment solution or control to each well.
-
-
Incubation (Day 2-3):
-
Incubate the plate for 22-24 hours at 37°C, 5% CO₂.
-
-
Luminescence Detection (Day 3):
-
Follow the same procedure as in Protocol 2.3, Step 4.
-
Part 3: Data Analysis & Interpretation
Agonist Mode Analysis
-
Calculate Fold Induction: For each well, divide the raw luminescence value (Relative Light Units, RLU) by the average RLU of the vehicle control wells.
-
Fold Induction = RLU_sample / RLU_vehicle_avg
-
-
Plot Data: Create a semi-log plot with Fold Induction on the Y-axis and the Log of the 3'M4'NF concentration on the X-axis.
-
Interpretation:
-
No Agonism: The fold induction will remain near 1.0 across all concentrations.
-
Partial Agonism: The fold induction will increase with concentration but plateau at a level significantly below the maximal induction achieved by the positive control (TCDD).[18]
-
Full Agonism: The fold induction will reach a similar maximum level as the positive control.
-
Antagonist Mode Analysis
-
Normalize Data: The goal is to express the data as a percentage of inhibition relative to the agonist control.
-
% Activity = (RLU_sample - RLU_vehicle_avg) / (RLU_agonist_avg - RLU_vehicle_avg) * 100
-
% Inhibition = 100 - % Activity
-
-
Plot Data & Calculate IC₅₀: Create a semi-log plot with % Inhibition on the Y-axis and the Log of the 3'M4'NF concentration on the X-axis. Use non-linear regression (four-parameter variable slope) to fit a dose-response curve. The IC₅₀ is the concentration of 3'M4'NF that produces 50% inhibition of the TCDD-induced response.
Representative Data Summary
The following table summarizes typical results that might be obtained from these assays. Note: Exact values are cell-line and assay-dependent and must be determined empirically.
| Compound | Assay Mode | Key Parameter | Typical Value Range |
| TCDD | Agonist | EC₅₀ | 0.01 - 0.1 nM |
| 3'M4'NF | Agonist | Max Induction | < 10% of TCDD max[17] |
| 3'M4'NF | Antagonist | IC₅₀ vs. 1 nM TCDD | 10 - 100 nM[17][19] |
Part 4: Troubleshooting & Advanced Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding; Edge effects in the 96-well plate; Pipetting errors. | Ensure a homogenous cell suspension; Avoid using the outer wells of the plate; Use calibrated multichannel pipettes. |
| Low Assay Window (Low S/B) | Low AhR expression; Sub-optimal agonist concentration; Cell health issues. | Use a validated high-performance cell line; Confirm agonist EC₅₀ and use an appropriate concentration; Check for contamination and ensure proper cell handling. |
| Inconsistent IC₅₀ Values | Instability of compounds; Inaccurate dilutions; Variation in incubation time. | Prepare fresh compound dilutions for each experiment; Verify stock concentrations and dilution scheme; Maintain consistent incubation periods. |
| Compound Cytotoxicity | High compound concentrations can be toxic, leading to a drop in RLU that mimics antagonism. | Run a parallel cytotoxicity assay (e.g., CellTiter-Glo®) to identify concentrations where cell viability is compromised. Exclude cytotoxic concentrations from IC₅₀ calculations. |
Expert Insight: The Importance of Context
The characterization of 3'M4'NF as a "pure antagonist" or a "partial agonist" is not absolute. Its activity is highly dependent on the biological context, including the specific cell type and the promoter architecture of the target gene.[5][6] While a DRE-luciferase reporter assay is an excellent screening tool, it represents a simplified, synthetic system. It is entirely possible for 3'M4'NF to act as an antagonist on a reporter plasmid while simultaneously acting as a weak agonist on an endogenous gene like CYP1B1 within the same cell.[6]
For a comprehensive understanding, especially in drug development, it is highly recommended to validate findings from reporter assays by measuring the expression of endogenous AhR target genes (e.g., CYP1A1, AhRR) using quantitative real-time PCR (qPCR). This orthogonal approach provides a more physiologically relevant confirmation of a compound's modulatory effects on the AhR signaling pathway.
References
- 1. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 2. escholarship.org [escholarship.org]
- 3. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators [escholarship.org]
- 4. Identification of this compound as a pure aryl hydrocarbon (Ah) receptor antagonist and evidence for more than one form of the nuclear Ah receptor in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a reported aryl hydrocarbon receptor antagonist, enhances Cyp1a1 transcription by a dioxin responsive element-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. beta-Naphthoflavone and this compound exert ambiguous effects on Ah receptor-dependent cell proliferation and gene expression in rat liver 'stem-like' cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modeling of the Aryl Hydrocarbon Receptor (AhR) ligand binding domain and its utility in virtual ligand screening to predict new AhR ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. AhR Activation by TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) Attenuates Pertussis Toxin-Induced Inflammatory Responses by Differential Regulation of Tregs and Th17 Cells Through Specific Targeting by microRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. Functional role of AhR in the expression of toxic effects by TCDD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Detection of aryl hydrocarbon receptor agonists in human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The aryl hydrocarbon receptor antagonist, 3'methoxy-4'nitroflavone, attenuates 2,3,7,8-tetrachlorodibenzo-p-dioxin-dependent regulation of growth factor signaling and apoptosis in the MCF-10A cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental protocol for CYP1A1 induction assay with 3'-Methoxy-4'-nitroflavone
Topic: Experimental Protocol for CYP1A1 Induction Assay with 3'-Methoxy-4'-nitroflavone
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for assessing the induction of Cytochrome P450 1A1 (CYP1A1) enzyme activity in a cell-based model using this compound as a model inducing agent. The protocol is centered around the widely used and robust 7-ethoxyresorufin-O-deethylase (EROD) assay. We will delve into the scientific basis of CYP1A1 induction via the Aryl Hydrocarbon Receptor (AhR) pathway, provide step-by-step instructions for cell culture, compound treatment, and enzymatic activity measurement, and offer guidance on data analysis and quality control. This guide is designed to be a self-contained resource, enabling researchers to reliably quantify the CYP1A1 induction potential of test compounds.
Scientific Background
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Cytochrome P450 enzymes are a critical family of enzymes involved in the metabolism of a wide array of xenobiotics, including drugs, pollutants, and dietary components[1][2]. The induction of these enzymes can lead to altered drug efficacy or toxicity through accelerated metabolism[2][3]. CYP1A1 is a prominent member of this family, and its expression is tightly regulated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor[4].
The canonical AhR pathway is initiated when a ligand, such as a flavonoid or a polycyclic aromatic hydrocarbon, enters the cell and binds to the cytosolic AhR complex[4]. This binding event causes a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AhR-ligand complex into the nucleus. Inside the nucleus, AhR heterodimerizes with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Dioxin Responsive Elements (DREs) or Xenobiotic Responsive Elements (XREs) located in the promoter regions of target genes, most notably the CYP1A1 gene[4][5]. This binding recruits co-activators and initiates the transcription of CYP1A1 mRNA, leading to increased synthesis of the CYP1A1 enzyme.
This compound is a synthetic flavonoid that has been shown to act as a weak agonist of the AhR, capable of inducing CYP1A1 transcription through this DRE-dependent mechanism[5]. Its activity makes it a useful tool for studying the AhR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytochrome P450 Induction Assay — MB Biosciences [mbbiosciences.com]
- 3. Induction of cytochrome P450 (CYP)1A1, CYP1A2, and CYP3A4 but not of CYP2C9, CYP2C19, multidrug resistance (MDR-1) and multidrug resistance associated protein (MRP-1) by prototypical inducers in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plant Occurring Flavonoids as Modulators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a reported aryl hydrocarbon receptor antagonist, enhances Cyp1a1 transcription by a dioxin responsive element-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Molecular Docking of 3'-Methoxy-4'-nitroflavone with the Aryl Hydrocarbon Receptor
Abstract
This comprehensive guide provides a detailed protocol for the molecular docking of 3'-Methoxy-4'-nitroflavone with the human Aryl Hydrocarbon Receptor (AhR). As a transcription factor involved in cellular responses to environmental xenobiotics and endogenous ligands, AhR is a significant target in toxicology and drug discovery.[1][2][3] Flavonoids, a class of plant secondary metabolites, are known modulators of AhR activity.[2][4] this compound, a synthetic flavonoid, has been identified as a potent AhR antagonist, making it a valuable tool for studying AhR signaling and a potential lead compound for therapeutic development.[5][6] This document outlines the scientific rationale, step-by-step computational procedures, and data interpretation for simulating the interaction between this compound and the AhR ligand-binding domain. The target audience for this guide includes researchers, scientists, and drug development professionals with an interest in computational drug design and AhR biology.
Introduction: The Aryl Hydrocarbon Receptor and Flavonoid Modulation
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-ARNT-Sim (bHLH/PAS) family.[1][3] In its inactive state, AhR resides in the cytoplasm as part of a protein complex. Upon binding to a ligand, the receptor translocates to the nucleus, heterodimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin-responsive elements (DREs), thereby regulating the transcription of target genes.[1][7] This signaling pathway is critically involved in the metabolism of xenobiotics, immune responses, and cell cycle control.[8][9]
Flavonoids represent a large and diverse group of natural compounds that can interact with the AhR, acting as either agonists or antagonists.[2][10] This modulatory activity depends on the specific flavonoid structure and the cellular context.[4][11] this compound is a synthetic flavone derivative that has been characterized as a pure AhR antagonist, effectively blocking the receptor's activation by agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[6][12] Understanding the molecular basis of this antagonism is crucial for the rational design of more potent and selective AhR modulators.
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[13][14][15] This method allows for the elucidation of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex and can provide insights into the determinants of binding affinity and specificity.
Scientific Rationale and Workflow Overview
The central hypothesis of this protocol is that the antagonistic activity of this compound stems from its specific binding mode within the ligand-binding pocket of the AhR. By occupying this pocket, it prevents the conformational changes required for receptor activation and subsequent downstream signaling. This in silico investigation will simulate this binding event to identify the key amino acid residues involved in the interaction.
The overall workflow for this molecular docking study is depicted in the following diagram:
Detailed Protocols
This section provides a step-by-step guide for the molecular docking simulation. The protocol utilizes widely accessible and validated software tools: UCSF Chimera for molecular visualization and preparation, and AutoDock Vina for the docking calculations.[16][17]
Required Software and Resources
| Software/Resource | Purpose | URL |
| UCSF Chimera | Molecular visualization, receptor and ligand preparation. | --INVALID-LINK-- |
| AutoDock Vina | Molecular docking software. | --INVALID-LINK-- |
| PubChem | Database for chemical structures. | --INVALID-LINK-- |
| SWISS-MODEL | Homology modeling server. | --INVALID-LINK-- |
| RCSB Protein Data Bank | Repository for 3D structures of biological macromolecules. | --INVALID-LINK-- |
Part 1: Receptor Preparation
As there is no experimentally determined crystal structure of the human AhR ligand-binding domain (LBD), a high-quality homology model is required.[1][2][4] We will use a homology model of the human AhR PAS-B domain, which constitutes the ligand-binding domain, based on a suitable template such as the hypoxia-inducible factor 2α (HIF-2α).[2]
Protocol 3.2.1: Obtaining and Preparing the AhR Homology Model
-
Obtain a Homology Model: A pre-computed homology model of the human AhR (UniProt ID: P35869) can be obtained from the SWISS-MODEL repository or generated using the SWISS-MODEL server with the human AhR sequence as input.[18] Alternatively, models from published studies can be utilized.[4][16] For this protocol, we will assume a PDB file of a human AhR LBD homology model is available.
-
Load the Receptor in UCSF Chimera: Open UCSF Chimera and load the PDB file of the AhR homology model.
-
Clean the Structure:
-
Remove any water molecules and heteroatoms that are not part of the protein.
-
Inspect the structure for any missing residues or atoms and use the tools in Chimera to model them if necessary.
-
-
Add Hydrogens and Charges:
-
Add hydrogen atoms to the protein, considering the appropriate protonation states of residues at physiological pH.
-
Assign partial charges to the atoms using a standard force field such as AMBER.
-
-
Save the Prepared Receptor: Save the prepared receptor structure in the PDBQT file format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.
Part 2: Ligand Preparation
The 3D structure of this compound will be retrieved from the PubChem database and prepared for docking.
Protocol 3.3.1: Obtaining and Preparing the Ligand
-
Download the Ligand Structure: Access the PubChem database and search for this compound (CID 10017512).[7] Download the 3D conformer of the molecule in SDF format.
-
Load the Ligand in UCSF Chimera: Open the downloaded SDF file in UCSF Chimera.
-
Add Hydrogens and Assign Charges:
-
Add hydrogen atoms to the ligand.
-
Assign Gasteiger charges to the ligand atoms.
-
-
Define Torsional Bonds: AutoDock Tools within Chimera will automatically detect the rotatable bonds in the ligand, allowing for flexible docking.
-
Save the Prepared Ligand: Save the prepared ligand in the PDBQT file format.
Part 3: Molecular Docking
With the prepared receptor and ligand, the next step is to define the binding site and run the docking simulation using AutoDock Vina.
Protocol 3.4.1: Grid Box Generation and Docking Execution
-
Define the Binding Site (Grid Box):
-
In UCSF Chimera, with both the prepared receptor and ligand loaded, identify the putative ligand-binding pocket of the AhR. This can be guided by published data on key binding residues.[10]
-
Use the "Grid Box" tool in the AutoDock Vina plugin to define a three-dimensional box that encompasses the entire binding pocket. The size and center of the grid box are critical parameters that will define the search space for the ligand.
-
-
Configure Docking Parameters:
-
Set the exhaustiveness of the search, which determines the computational effort. A higher exhaustiveness increases the probability of finding the optimal binding pose but requires more time.
-
Specify the number of binding modes to be generated.
-
-
Run AutoDock Vina: Execute the docking simulation. Vina will explore different conformations and orientations of the ligand within the defined grid box and score them based on its empirical scoring function.
-
Save the Docking Results: The output will be a PDBQT file containing the coordinates of the docked ligand poses and a log file with the corresponding binding affinities (in kcal/mol) and root-mean-square deviation (RMSD) values.
Results Analysis and Interpretation
Binding Affinity and Pose Selection
The primary quantitative output is the binding affinity, which is an estimation of the binding free energy. A more negative value indicates a stronger predicted binding. The docked poses are clustered based on their RMSD, and the pose with the lowest binding energy within the most populated cluster is typically considered the most likely binding mode.
| Binding Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |
| 1 | -9.5 | 0.000 |
| 2 | -9.2 | 1.254 |
| 3 | -8.9 | 2.013 |
| ... | ... | ... |
| Note: This is example data and will vary with each docking run. |
Visualization of Interactions
The best-ranked docking pose should be visualized in complex with the AhR to analyze the intermolecular interactions.
Protocol 4.2.1: Post-Docking Analysis in UCSF Chimera
-
Load the Docked Complex: Open the prepared receptor PDBQT file and the output PDBQT file containing the docked ligand poses in UCSF Chimera.
-
Identify Key Interactions: Use the "Find H-Bond" and "Clashes/Contacts" tools to identify hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the amino acid residues of the AhR binding pocket.
-
Generate 2D and 3D Interaction Diagrams: Create visual representations of the binding mode, highlighting the key interacting residues and the types of interactions.
Validation of Docking Results
To ensure the reliability of the docking protocol and the predicted binding mode, it is essential to perform validation studies.
Protocol 5.1: Self-Docking and Cross-Docking
-
Self-Docking: If a co-crystallized structure of AhR with a known ligand is available, the native ligand can be extracted and re-docked into the binding site. The RMSD between the docked pose and the crystallographic pose is calculated. An RMSD value below 2.0 Å is generally considered a successful validation of the docking protocol.
-
Cross-Docking with Known Agonists/Antagonists: Dock known AhR agonists (e.g., TCDD) and other antagonists into the same binding site using the established protocol. Compare their binding energies and interaction patterns with those of this compound. This can provide insights into the structural basis for agonism versus antagonism.
Conclusion
This application note provides a comprehensive and detailed protocol for the molecular docking of this compound with the human aryl hydrocarbon receptor. By following these steps, researchers can gain valuable insights into the molecular mechanisms underlying the antagonistic activity of this flavonoid. The predicted binding mode and key interactions can serve as a foundation for the structure-based design of novel and more potent AhR modulators for therapeutic applications. It is important to remember that molecular docking is a computational prediction, and the results should ideally be validated by experimental techniques such as site-directed mutagenesis and in vitro binding assays.
References
- 1. Structural and Functional Characterization of the Aryl Hydrocarbon Receptor Ligand Binding Domain by Homology Modeling and Mutational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Aryl Hydrocarbon Receptor Homology Model Targeted to Improve Docking Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 4. Modeling of the Aryl Hydrocarbon Receptor (AhR) ligand binding domain and its utility in virtual ligand screening to predict new AhR ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C16H11NO5 | CID 10017512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. And Now for Something Completely Different: Diversity in Ligand-Dependent Activation of Ah Receptor Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Methoxy-4-nitrophenol | C7H7NO4 | CID 76738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Access Path to the Ligand Binding Pocket May Play a Role in Xenobiotics Selection by AhR | PLOS One [journals.plos.org]
- 9. Comparative Analysis of Homology Models of the Ah Receptor Ligand Binding Domain: Verification of Structure-Function Predictions by Site-Directed Mutagenesis of a Non-Functional AHR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of the Ah-Receptor Structural Determinants for Ligand Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AHR aryl hydrocarbon receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. AHR aryl hydrocarbon receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. [PDF] Modeling of the aryl hydrocarbon receptor (AhR) ligand binding domain and its utility in virtual ligand screening to predict new AhR ligands. | Semantic Scholar [semanticscholar.org]
- 14. rcsb.org [rcsb.org]
- 15. SWISS-MODEL [swissmodel.expasy.org]
- 16. researchgate.net [researchgate.net]
- 17. rcsb.org [rcsb.org]
- 18. 4'-Methoxyflavone | C16H12O3 | CID 77793 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 3'-Methoxy-4'-nitroflavone
Introduction: Unveiling the Molecular Identity of a Promising Bioactive Flavonoid
3'-Methoxy-4'-nitroflavone, a synthetic derivative of the flavonoid family, presents a unique molecular architecture that has garnered interest within the scientific community, particularly in the realms of biochemistry and pharmacology. Its structure, featuring a methoxy group and a nitro group on the B-ring, suggests potential as an aryl hydrocarbon receptor antagonist.[1] For researchers and drug development professionals, the precise and comprehensive characterization of this molecule is a critical first step in unlocking its full therapeutic and research potential. The molecular formula of this compound is C₁₆H₁₁NO₅, and its molecular weight is 297.26 g/mol .[1][2]
This document provides a detailed guide to the essential analytical techniques for the unequivocal identification and characterization of this compound. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section will not only outline the "how" but, more importantly, the "why," offering insights into the experimental choices and the interpretation of the resulting data. This guide is designed to be a self-validating system, empowering researchers to confidently and accurately characterize this intriguing flavonoid.
I. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination, providing unparalleled insight into the chemical environment of each atom. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the flavone backbone and the precise positioning of the methoxy and nitro substituents.
Core Principles of NMR for Flavonoid Characterization
The chemical shifts (δ) in NMR are highly sensitive to the electron density around a nucleus. In flavonoids, the aromatic rings and the heterocyclic C-ring create a distinct electronic landscape. The presence of electron-donating groups (like methoxy) and electron-withdrawing groups (like nitro) further influences these chemical shifts, allowing for precise assignment of each proton and carbon atom.
Predicted ¹H and ¹³C NMR Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-Ring | |||
| H-3 | ~6.80 (s) | ~107.0 | The chemical shift of H-3 in the flavone core is typically around 6.7-6.9 ppm. |
| C-2 | ~163.0 | The C-2 carbon is deshielded due to its attachment to the oxygen of the pyran ring and the B-ring. | |
| C-3 | ~107.0 | Corresponds to the H-3 signal. | |
| C-4 (C=O) | ~178.0 | The carbonyl carbon is highly deshielded. | |
| A-Ring | |||
| H-5 | ~8.20 (dd) | ~125.5 | H-5 is the most deshielded proton of the A-ring due to the anisotropic effect of the C-4 carbonyl group. |
| H-6 | ~7.45 (t) | ~125.0 | Typical aromatic proton chemical shift. |
| H-7 | ~7.70 (t) | ~134.0 | Typical aromatic proton chemical shift. |
| H-8 | ~7.55 (d) | ~118.0 | Typical aromatic proton chemical shift. |
| C-4a | ~124.0 | Bridgehead carbon. | |
| C-5 | ~125.5 | Corresponds to the H-5 signal. | |
| C-6 | ~125.0 | Corresponds to the H-6 signal. | |
| C-7 | ~134.0 | Corresponds to the H-7 signal. | |
| C-8 | ~118.0 | Corresponds to the H-8 signal. | |
| C-8a | ~156.0 | Bridgehead carbon attached to oxygen. | |
| B-Ring | |||
| H-2' | ~7.60 (d) | ~126.0 | Deshielded by the nitro group. |
| H-5' | ~7.50 (d) | ~129.0 | Ortho-coupled to H-6'. |
| H-6' | ~7.90 (dd) | ~129.5 | Deshielded by the nitro group and ortho-coupled to H-5'. |
| C-1' | ~131.0 | Bridgehead carbon. | |
| C-2' | ~126.0 | Corresponds to the H-2' signal. | |
| C-3' (C-OCH₃) | ~150.0 | Attached to the electron-donating methoxy group. | |
| C-4' (C-NO₂) | ~148.0 | Attached to the electron-withdrawing nitro group. | |
| C-5' | ~129.0 | Corresponds to the H-5' signal. | |
| C-6' | ~129.5 | Corresponds to the H-6' signal. | |
| Substituents | |||
| 3'-OCH₃ | ~4.00 (s) | ~56.5 | Typical chemical shift for a methoxy group on an aromatic ring. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
II. Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.
Core Principles of MS for Flavonoid Characterization
In mass spectrometry, a molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. The fragmentation of the molecular ion provides a unique "fingerprint" that can be used for structural elucidation. For flavonoids, common fragmentation pathways involve cleavages of the heterocyclic C-ring and losses of substituents.[7]
Predicted Mass Spectrum and Fragmentation Pattern
The molecular weight of this compound is 297.26 g/mol .[2] In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺˙ would be observed at m/z 297. The fragmentation is expected to be influenced by the flavone core and the methoxy and nitro substituents.
Key Predicted Fragment Ions:
-
[M - NO₂]⁺ (m/z 251): Loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds.[8]
-
[M - CH₃]⁺ (m/z 282): Loss of a methyl radical from the methoxy group is a characteristic fragmentation of methoxylated flavonoids.
-
[M - CO]⁺ (m/z 269): Loss of carbon monoxide is a typical fragmentation of the flavone core.
-
Retro-Diels-Alder (RDA) Fragments: Cleavage of the C-ring can lead to characteristic fragments of the A- and B-rings.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile (1-10 µg/mL).
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) or electrospray ionization (ESI) source.
-
Analysis:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
III. Purity Determination and Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of analytical chemistry for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method with UV detection is highly effective for assessing purity and performing quantitative analysis.
Core Principles of HPLC for Flavonoid Analysis
Reversed-phase HPLC utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. More nonpolar compounds, like flavonoids, will have a stronger interaction with the stationary phase and thus a longer retention time.
Workflow for HPLC Method Development
Experimental Protocol for HPLC Analysis
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Stationary Phase: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape). A typical starting condition could be 50:50 acetonitrile:water, ramping to 90:10 acetonitrile:water over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Based on the UV-Vis spectrum, a wavelength around 320-340 nm should provide good sensitivity.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Quantify the amount of the compound in the sample by comparing its peak area to the calibration curve.
-
Assess the purity of the sample by examining the presence of other peaks in the chromatogram.
-
IV. Electronic Transitions by Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like flavonoids.
Core Principles of UV-Vis Spectroscopy for Flavonoids
Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum, referred to as Band I and Band II. Band I, appearing at longer wavelengths (typically 300-400 nm), is associated with the B-ring cinnamoyl system. Band II, at shorter wavelengths (typically 240-280 nm), arises from the A-ring benzoyl system. The position and intensity of these bands are influenced by the substitution pattern on the flavonoid skeleton.[9]
Expected UV-Vis Spectral Data
The UV-Vis spectrum of this compound is expected to show a Band I absorption maximum in the range of 320-360 nm. The presence of the nitro group, a strong chromophore, may lead to a bathochromic (red) shift of this band. The solvent can also influence the absorption maxima.[10][11][12][13]
Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound
| Solvent | Predicted Band I λmax (nm) | Predicted Band II λmax (nm) |
| Methanol | ~340 | ~260 |
| Ethanol | ~342 | ~262 |
| Acetonitrile | ~338 | ~258 |
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in the desired solvent (e.g., methanol, ethanol, acetonitrile) to achieve an absorbance in the range of 0.2-0.8.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Analysis:
-
Record the spectrum over a wavelength range of 200-600 nm.
-
Use the pure solvent as a blank.
-
-
Data Interpretation: Identify the λmax for Band I and Band II and compare them with expected values.
V. Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Core Principles of FTIR for Flavonoid and Nitro Compound Characterization
Infrared radiation causes the bonds within a molecule to vibrate at specific frequencies. These frequencies are dependent on the bond strength and the masses of the atoms involved. By analyzing the absorption of infrared radiation, one can identify the presence of specific functional groups.
Expected FTIR Spectral Data and Band Assignments
The FTIR spectrum of this compound will exhibit characteristic absorption bands for the carbonyl group, the aromatic rings, the ether linkage of the methoxy group, and the nitro group.[14][15][16][17][18][19]
Table 3: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~1640 | C=O stretch | Flavone carbonyl |
| ~1600, ~1500, ~1450 | C=C stretch | Aromatic rings |
| ~1520 and ~1340 | Asymmetric and symmetric NO₂ stretch | Nitro group |
| ~1260 and ~1030 | Asymmetric and symmetric C-O-C stretch | Methoxy group |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2950-2850 | C-H stretch | Methoxy C-H |
Workflow for FTIR Analysis
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Analysis:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The spectrum is typically collected over the range of 4000-400 cm⁻¹.
-
-
Data Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
VI. Conclusion: A Multi-faceted Approach to Definitive Characterization
The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the definitive structural framework, while mass spectrometry confirms the molecular weight and offers corroborating structural details through fragmentation analysis. HPLC is essential for assessing purity and for quantitative measurements. UV-Vis and FTIR spectroscopy serve as rapid and valuable tools for confirming the presence of the flavone chromophore and key functional groups. By employing the protocols and interpretive guidance provided in this document, researchers, scientists, and drug development professionals can confidently establish the identity and purity of this compound, paving the way for further investigation into its biological activities and potential applications.
References
- 1. 3’-Methoxy-4’-nitroflavone | CymitQuimica [cymitquimica.com]
- 2. This compound | C16H11NO5 | CID 10017512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (E)-1-(4-Methoxyphenyl)-3-(4-nitrophenyl)-2-propene-1-one(77636-36-3) 1H NMR spectrum [chemicalbook.com]
- 7. whitman.edu [whitman.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Fourier-Transform Infrared Spectral Library of MXenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
3'-Methoxy-4'-nitroflavone stability issues in long-term experiments
Technical Support Center: 3'-Methoxy-4'-nitroflavone
A Guide for Researchers on Ensuring Compound Stability in Long-Term Experiments
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a synthetic flavonoid derivative investigated for its biological activities, including as an aryl hydrocarbon receptor antagonist.[1] As with many specialized research compounds, ensuring its chemical integrity throughout long-term experiments is paramount for generating reproducible and reliable data. This guide provides a comprehensive technical resource for researchers, addressing common stability challenges through practical FAQs, in-depth troubleshooting, and validated protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions.[1] For working solutions in aqueous buffers (e.g., cell culture media), the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts. Always prepare fresh dilutions from the DMSO stock for each experiment.
Q2: How should I store the solid compound and its stock solutions?
A2: The solid powder should be stored at -20°C in a tightly sealed, opaque container, preferably in a desiccator to protect it from moisture.[1][2] DMSO stock solutions should also be stored at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.[3] Repeated freezing and thawing can introduce moisture and accelerate degradation.
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing a nitroaromatic group are often susceptible to photodegradation.[4][5] It is crucial to protect both the solid compound and solutions from light by using amber vials or by wrapping containers in aluminum foil.[2] All experimental manipulations should be performed with minimal exposure to ambient light.
Q4: Can I expect the compound to be stable in my aqueous cell culture medium for 72 hours?
A4: Stability in aqueous media can be variable and depends on pH, temperature, and the presence of other components. While many flavonoids show reasonable stability, it should not be assumed.[6][7] A preliminary stability test is highly recommended. You can assess this by incubating the compound in your specific medium for the maximum duration of your experiment and analyzing its concentration at different time points using HPLC.
Troubleshooting Guide: Common Stability Issues
This section addresses problems you might encounter and provides a logical framework for identifying the cause and implementing a solution.
| Observed Problem | Potential Root Cause(s) | Recommended Action & Troubleshooting Steps |
| Loss of biological activity in older stock solutions. | 1. Chemical Degradation: The compound has degraded due to improper storage (temperature fluctuations, moisture).[2] 2. Freeze-Thaw Cycles: Repeated freeze-thaw cycles have introduced water, leading to hydrolysis or precipitation. | 1. Prepare Fresh Stock: Discard the old stock and prepare a new one from the solid powder. 2. Implement Aliquoting: Dispense the new stock solution into small, single-use aliquots to avoid freeze-thaw cycles.[3] 3. Verify with HPLC: Run an HPLC analysis on both the old and new stock solutions to confirm degradation (Protocol 3). |
| Appearance of new peaks in HPLC chromatogram over time. | 1. Degradation Products: The new peaks represent molecules formed from the breakdown of this compound.[8] 2. Photodegradation: Exposure to light during handling or storage has caused photochemical reactions.[4] 3. Oxidative Degradation: Dissolved oxygen in the solvent or buffer has reacted with the compound. | 1. Review Handling Procedures: Ensure all solutions are protected from light at all times. Use amber vials or foil.[9] 2. Consider Inert Gas: For maximum stability in long-term storage, overlay the stock solution aliquot with an inert gas like argon or nitrogen before capping and freezing. 3. Perform Forced Degradation: Intentionally degrade the compound under stress conditions (acid, base, peroxide, light, heat) to see if the unknown peaks match the forced degradation products (Protocol 2). This helps identify the degradation pathway.[10] |
| Inconsistent experimental results between batches. | 1. Solvent Evaporation: If stock solution vials are not sealed properly, solvent can evaporate, leading to an artificially high concentration. 2. Precipitation: The compound may be precipitating out of the aqueous working solution, reducing its effective concentration. 3. Adsorption to Plastics: Flavonoids can sometimes adsorb to the surface of plastic labware, especially at low concentrations. | 1. Use Quality Vials: Ensure vials have tight-fitting, secure caps. Parafilm can be used for extra security during long-term storage. 2. Check Solubility: After diluting into aqueous buffer, visually inspect for any cloudiness or precipitate. If observed, sonication may help, or a lower concentration may be necessary. 3. Use Low-Adhesion Labware: Consider using low-protein-binding or glass labware for preparing dilute working solutions. |
In-Depth Protocols for Stability Validation
Adherence to validated protocols is essential for ensuring the integrity of your experimental reagents.
Protocol 1: Preparation and Storage of Stock Solutions
This protocol ensures the creation of a stable, reliable source of the compound.
-
Pre-Weighing: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the solid compound in a sterile microcentrifuge tube or vial.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, use a brief (5-10 minute) sonication in a water bath to ensure complete dissolution.
-
Aliquoting: Immediately dispense the stock solution into single-use volumes (e.g., 10-20 µL) in amber, screw-cap microvials or HPLC vials with secure septa.
-
Inert Gas Overlay (Optional): For maximum protection against oxidation, gently flush the headspace of each aliquot with an inert gas (argon or nitrogen) before sealing.
-
Storage: Label the aliquots clearly with the compound name, concentration, and date. Store immediately at -20°C.[1]
Protocol 2: Forced Degradation Study Workflow
This study helps identify potential degradation products and understand the compound's liabilities.[8][10] The goal is to achieve 5-20% degradation of the parent compound.[11]
-
Prepare Samples: For each condition, dilute the this compound stock solution to a working concentration (e.g., 100 µM) in the appropriate stress medium. Include a control sample diluted in the storage solvent (e.g., Methanol/Water).
-
Apply Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl, incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH, incubate at 60°C for 2-8 hours.
-
Oxidation: 3% H₂O₂, incubate at room temperature for 24 hours, protected from light.[11]
-
Thermal: Incubate solution at 80°C for 48 hours, protected from light.
-
Photolytic: Expose solution in a clear vial to direct sunlight or a photostability chamber for 24-48 hours.
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples to approximately pH 7.
-
Analysis: Analyze all samples, including the control, by a stability-indicating HPLC method (see Protocol 3).
-
Evaluation: Compare the chromatograms from the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks. This provides a "fingerprint" of degradation products under different conditions.[12]
Protocol 3: Stability-Indicating HPLC Method
A robust HPLC method is required to separate the parent compound from any potential degradants.[7][13]
-
HPLC System: A standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[14]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: Linear gradient from 20% to 80% B
-
25-30 min: Hold at 80% B
-
30-35 min: Return to 20% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength appropriate for the compound's UV absorbance maximum (e.g., 254 nm or 285 nm).[13]
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare samples by diluting the stock or experimental solution in the mobile phase initial condition (80:20 A:B).
-
Inject the sample onto the equilibrated column.
-
Integrate the peak area of this compound.
-
Stability is assessed by comparing the peak area of the compound at t=x to the peak area at t=0. The appearance of new peaks signifies degradation.
-
Technical Deep Dive: Potential Degradation Pathways
Understanding the chemistry of this compound is key to predicting its instability. The molecule has three main areas of potential chemical reactivity: the nitro group, the methoxy group, and the flavonoid core.
-
Reduction of the Nitro Group: The nitroaromatic group is susceptible to reduction.[15] This is a common metabolic pathway in biological systems but can also occur chemically.[16][17] The reduction proceeds through nitroso and hydroxylamine intermediates to form the corresponding amine (3'-Methoxy-4'-aminoflavone).[18] This transformation dramatically alters the electronic properties and biological activity of the molecule.
-
Hydrolysis of the Methoxy Group (O-demethylation): The ether linkage of the methoxy group can be cleaved, particularly under acidic conditions or via oxidative metabolism, to yield a hydroxyl group (3'-Hydroxy-4'-nitroflavone).[19] This increases the polarity of the molecule.
-
Photodegradation: Nitroaromatic compounds can absorb UV and visible light, leading to excited states that can undergo various reactions, such as intramolecular rearrangement or reaction with solvent molecules.[5][20] This can lead to a complex mixture of degradation products.
Visualizations and Workflows
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing compound stability under specific experimental conditions.
Potential Chemical Degradation Pathways
Caption: Major potential chemical degradation routes for this compound.
References
- 1. This compound [chemicalbook.com]
- 2. globalresearchchem.com [globalresearchchem.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. scispace.com [scispace.com]
- 5. Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 10. acdlabs.com [acdlabs.com]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 3'-Methoxy-4'-nitroflavone Concentration for Cell Treatment
Welcome to the technical support center for the utilization of 3'-Methoxy-4'-nitroflavone (MNF) in cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions to ensure the successful application of this compound in your experiments.
Introduction to this compound (MNF)
This compound is a synthetic flavonoid recognized primarily as a potent antagonist of the Aryl Hydrocarbon Receptor (AhR)[1][2]. The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, cell proliferation, differentiation, and apoptosis[3]. The ability of MNF to modulate AhR signaling makes it a valuable tool for investigating the physiological and pathological roles of this receptor. However, like many small molecules, its effective use in cell culture requires careful optimization of its concentration to achieve the desired biological effect while minimizing off-target activities and cytotoxicity.
This guide will walk you through the critical steps of working with MNF, from initial stock preparation to designing and interpreting dose-response experiments.
Frequently Asked Questions (FAQs)
Here we address common questions encountered when working with this compound.
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is the antagonism of the Aryl Hydrocarbon Receptor (AhR)[1][2]. It competitively binds to the AhR, preventing the binding of agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). This inhibition blocks the translocation of the AhR to the nucleus, its heterodimerization with the AhR Nuclear Translocator (ARNT), and subsequent binding to Dioxin Response Elements (DREs) in the promoter regions of target genes, thereby inhibiting their transcription[2]. However, it's worth noting that in some contexts, MNF can exhibit partial agonist activity, so its effects should be carefully evaluated in your specific model system[3].
Q2: How do I dissolve this compound for use in cell culture?
A2: this compound has low aqueous solubility. The recommended solvent for preparing a stock solution is Dimethyl Sulfoxide (DMSO)[4]. While a precise solubility value in DMSO is not readily published, qualitative data suggests it is slightly soluble with heating[4]. It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% anhydrous, sterile-filtered DMSO. Gentle warming to 37°C and vortexing can aid in complete dissolution.
Q3: What is a safe final concentration of DMSO to use in my cell culture experiments?
A3: It is critical to keep the final concentration of DMSO in your cell culture medium as low as possible to avoid solvent-induced toxicity and off-target effects. A final DMSO concentration of ≤ 0.5% is generally considered safe for most cell lines, with ≤ 0.1% being ideal[5]. Always include a vehicle control (medium with the same final concentration of DMSO as your treated samples) in your experiments to account for any effects of the solvent.
Q4: How stable is this compound in cell culture medium?
A4: The stability of flavonoids in cell culture media can vary depending on the specific compound, media composition, temperature, and light exposure. While the methoxy group in MNF is thought to confer greater stability compared to flavonoids with more hydroxyl groups, empirical determination of its stability in your specific experimental setup is crucial for long-term experiments[6]. A protocol for assessing compound stability in cell culture medium using HPLC or LC-MS is provided in the "Experimental Protocols" section of this guide. If significant degradation is observed, consider replenishing the medium with freshly prepared MNF at regular intervals.
Q5: What is a good starting concentration range for my experiments?
A5: The optimal concentration of MNF is highly dependent on the cell type and the biological endpoint being measured. Based on published studies, a broad range can be considered for initial dose-response experiments:
-
For inhibiting TCDD-induced AhR activity, concentrations from 0.01 µM to 10 µM have been shown to be effective in MCF-7 cells[2].
-
For attenuating TCDD-dependent signaling and apoptosis in MCF-10A cells, effective concentrations ranged from 1 nM to 100 nM.
-
A competitive binding assay with rat cytosolic AhR yielded an IC50 value of 2.27 nM[1].
A preliminary dose-response experiment spanning a wide logarithmic range (e.g., 1 nM to 10 µM) is recommended to determine the optimal concentration for your specific experimental system.
Data Presentation
Reported IC50 Values for this compound
| Assay Type | System | IC50 Value | Reference |
| Competitive AhR Binding | Rat Cytosol | 2.27 nM | --INVALID-LINK--[2] |
| Inhibition of TCDD-induced AhR activation | Human Hepatocytes | 8.5 nM | --INVALID-LINK--[1] |
| Inhibition of TCDD-induced AhR activation | Mouse Hepatocytes | 116 nM | --INVALID-LINK--[1] |
Cytotoxicity of Methoxyflavone Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |
| Sideritoflavone | MCF-7 | Breast Cancer | 4.9 | 72h | --INVALID-LINK-- |
| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MCF-7 | Breast Cancer | 3.71 | 72h | --INVALID-LINK-- |
| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MDA-MB-231 | Breast Cancer | 21.27 | 72h | --INVALID-LINK-- |
| Tangeritin | PC3 | Prostate Cancer | 17.2 | 48h | --INVALID-LINK-- |
| 5-demethyltangeritin | PC3 | Prostate Cancer | 11.8 | 48h | --INVALID-LINK-- |
Visualizing the Mechanism of Action
Canonical AhR Signaling Pathway and MNF Inhibition
Caption: Canonical AhR signaling pathway and the inhibitory action of MNF.
Crosstalk between AhR, Akt, and Erk Signaling
Caption: Crosstalk of AhR with Akt and Erk signaling pathways, modulated by MNF.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol details the steps for preparing a concentrated stock solution of MNF.
Materials:
-
This compound (MW: 297.26 g/mol )
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO) (≥99.9% purity)
-
Sterile, amber microcentrifuge tubes (1.5 mL)
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Calculation: To prepare a 10 mM stock solution, weigh out 2.97 mg of this compound.
-
Calculation: 0.01 mol/L * 297.26 g/mol = 2.97 g/L = 2.97 mg/mL
-
-
Weighing: Carefully weigh 2.97 mg of MNF powder and transfer it to a sterile, amber microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Mixing: Vortex the mixture thoroughly for at least 1-2 minutes.
-
Warming (if necessary): If the compound does not fully dissolve, place the tube in a 37°C water bath or incubator for 5-10 minutes.
-
Final Mixing: Vortex the tube again until the solution is clear and no particulate matter is visible.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. The stock solution in DMSO should be stable for at least one month at -20°C.
Protocol 2: Determining the Cytotoxic Concentration (IC50) of this compound using an MTT Assay
This protocol provides a step-by-step guide to assess the cytotoxicity of MNF and determine its IC50 value.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (10 mM stock in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Preparation of Serial Dilutions: Prepare serial dilutions of the MNF stock solution in complete cell culture medium. A common approach is to perform 2-fold or 3-fold dilutions to cover a wide concentration range (e.g., 0.1 µM to 100 µM). Remember to prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.
-
Cell Treatment: Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of MNF or the vehicle control. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Addition of MTT: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well and mix thoroughly by gentle pipetting or by placing the plate on a shaker for 10-15 minutes to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the MNF concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 3: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of MNF in your specific cell culture medium over time using HPLC.
Materials:
-
This compound (10 mM stock in DMSO)
-
Your specific complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, capped tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile and water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation of Working Solution: Prepare a working solution of MNF in your complete cell culture medium at a concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution (e.g., 200 µL), and store it at -80°C. This will serve as your 100% stability reference.
-
Incubation: Incubate the remaining working solution in a sterile, capped tube or plate under standard cell culture conditions (37°C, 5% CO2).
-
Time-Point Sampling: At predetermined time points (e.g., 0, 4, 8, 24, 48, 72 hours), collect aliquots of the incubated solution and store them at -80°C until analysis.
-
Sample Preparation for HPLC: Thaw all samples. To precipitate proteins from the serum in the medium, add a cold organic solvent like acetonitrile in a 1:3 or 1:4 ratio (medium:solvent). Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis: Analyze the samples using a validated HPLC method to quantify the concentration of MNF. A standard curve of MNF in the same medium should be prepared for accurate quantification.
-
Data Analysis:
-
Calculate the concentration of MNF at each time point.
-
Normalize the concentrations to the T=0 sample.
-
Plot the percentage of MNF remaining versus time to determine its stability profile and half-life in the medium.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Compound Precipitation in Medium | - Final concentration exceeds aqueous solubility.- High final DMSO concentration.- Shock precipitation from rapid dilution. | - Perform a solubility test to determine the maximum soluble concentration in your medium.- Ensure the final DMSO concentration is ≤ 0.5%, ideally ≤ 0.1%.- Prepare intermediate dilutions and add the stock solution to pre-warmed medium while gently mixing. |
| High Variability in Results | - Inconsistent stock solution concentration due to degradation or improper storage.- Uneven cell seeding.- Instability of MNF in the culture medium during the experiment. | - Prepare fresh stock solutions regularly and store them in single-use aliquots at -80°C.- Ensure a single-cell suspension before seeding and be consistent with your plating technique.- Perform a stability study (see Protocol 3). If unstable, replenish the medium with fresh MNF at regular intervals. |
| No Biological Effect Observed | - Concentration is too low.- Compound has degraded.- The chosen cell line is not responsive or does not express AhR. | - Perform a dose-response experiment over a wider concentration range (e.g., up to 10 µM).- Check the stability of your MNF stock and in the working medium.- Confirm AhR expression in your cell line by Western blot or qPCR. |
| Unexpected or Off-Target Effects | - The concentration used is too high, leading to non-specific effects.- MNF may have partial agonist activity in your system.- The nitro group may cause redox cycling or other non-specific interactions. | - Use the lowest effective concentration determined from your dose-response curve.- Carefully characterize the effect of MNF alone on your readouts. Consider using another AhR antagonist as a control.- Include appropriate negative controls and consider using antioxidants to quench non-specific redox effects. |
References
- 1. Recent advances in the development of AHR antagonists in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beta-Naphthoflavone and this compound exert ambiguous effects on Ah receptor-dependent cell proliferation and gene expression in rat liver 'stem-like' cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3’-Methoxy-4’-nitroflavone | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
avoiding precipitation of 3'-Methoxy-4'-nitroflavone in cell culture media
A Guide to Preventing Precipitation in Cell Culture Media for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Flavonoid Solubility
3'-Methoxy-4'-nitroflavone is a synthetic flavonoid that acts as an aryl hydrocarbon receptor (AhR) antagonist, making it a valuable tool in biomedical research.[1][2][3] However, like many flavonoids, its chemical structure lends it a hydrophobic nature, characterized by a high LogP value (a measure of lipophilicity).[4] This inherent property leads to poor aqueous solubility, a significant hurdle in cell-based assays.
Researchers frequently encounter precipitation when diluting a concentrated organic stock solution of this compound into the aqueous environment of cell culture media. This phenomenon, often called "crashing out" or "solvent shock," can lead to a number of experimental artifacts:
-
Inaccurate Dosing: The actual concentration of the compound in solution is unknown and lower than intended.
-
Poor Reproducibility: Results are inconsistent between experiments.
-
Cellular Stress: Particulates can cause physical stress or endocytic responses in cells, confounding the specific effects of the compound.
-
Assay Interference: Precipitates can interfere with optical measurements in assays like those for cell viability (e.g., MTT, AlamarBlue) or high-content imaging.
This guide provides a comprehensive set of frequently asked questions (FAQs), troubleshooting strategies, and detailed protocols to help you successfully use this compound in your cell culture experiments while maintaining its solubility and biological activity.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][5] this compound is reported to have slight solubility in DMSO, which can be improved with gentle heating.[1] Ethanol or methanol can also be used, but DMSO is generally superior for its ability to dissolve a wide range of hydrophobic compounds.[5][6]
Q2: I dissolved the compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. What happened?
A2: You have encountered "solvent shock." This occurs when the highly concentrated DMSO stock is rapidly diluted into the aqueous medium. The compound is soluble in the organic solvent but not in the final water-rich environment. The sudden change in solvent polarity causes the compound to crash out of solution.[7][8] The key is to manage this transition carefully through methods like serial dilution and controlling the final DMSO concentration.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: As a general rule, the final concentration of DMSO in your cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity or off-target effects.[7] For many sensitive cell lines or long-term assays, it is best to keep the final DMSO concentration at or below 0.1%.[8] It is critical to include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO without the compound, to account for any effects of the solvent itself.[9]
Q4: Can I warm the media or sonicate the solution to get the compound to dissolve?
A4: Yes, these techniques can be helpful but must be used with caution.
-
Warming: Pre-warming your cell culture medium to 37°C before adding the compound can improve solubility.[10] However, prolonged heating of the compound in an aqueous solution can lead to degradation.
-
Sonication: Brief sonication can help break up aggregates and disperse the compound.[11] Over-sonication can generate heat and potentially damage the compound or media components. This is best used on an intermediate dilution in a separate tube before adding it to the final culture vessel.[10]
Q5: Will the serum (FBS) in my media help or hinder solubility?
A5: The effect of Fetal Bovine Serum (FBS) can be complex. The proteins in serum, particularly albumin, can bind to hydrophobic compounds, which can act as a carrier and increase their apparent solubility.[12] However, in some cases, interactions with serum proteins can also lead to the formation of insoluble complexes or sequestration of the compound, reducing its bioavailable concentration.[8] If you are observing inconsistent results, you may consider testing your compound in serum-free media (if your cells can tolerate it) to see if solubility changes.[7]
Q6: Are there any advanced methods to significantly improve the aqueous solubility of this compound?
A6: Yes. For compounds with persistent solubility issues, using a solubilizing excipient is a highly effective strategy. Cyclodextrins are a well-established choice for flavonoids.[13][14] These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic this compound molecule, forming an "inclusion complex" that is water-soluble.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used for this purpose due to its high water solubility and low toxicity.[17]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Immediate Precipitation upon dilution into media. | Solvent Shock: The solubility limit was exceeded by a large margin during the rapid solvent shift. | 1. Use the Serial Dilution Protocol (see below) to create an intermediate dilution in media first.[9] 2. Add the compound stock drop-wise to pre-warmed, vortexing media to ensure rapid dispersion.[8] 3. Reduce the final target concentration of the compound. |
| Delayed Precipitation (cloudiness appears after hours in the incubator). | Borderline Solubility: The compound is near its saturation point and precipitates over time due to slight changes in temperature, pH, or interactions with media components.[7] Compound Instability: The compound may be degrading into less soluble byproducts. | 1. Empirically determine the kinetic solubility limit using the protocol below and work below this concentration. 2. Consider using a solubility enhancer like HP-β-cyclodextrin .[5] 3. For long-term experiments (>24h), consider replenishing the media with a fresh preparation of the compound at intermediate time points.[18] |
| Inconsistent Biological Activity between experiments. | Variable Precipitation: Minor differences in media lots, temperature, or dilution technique are causing variable amounts of compound to precipitate. Stock Solution Issues: The DMSO stock may have absorbed water, or the compound may be precipitating in the stock after freeze-thaw cycles. | 1. Strictly adhere to a validated dilution protocol for every experiment. 2. Visually inspect your DMSO stock for any precipitate before each use. 3. Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[8] |
Visualizing the Workflow & Problem
Experimental Workflow for Compound Dosing
The following workflow illustrates the critical steps and decision points when preparing this compound for a cell-based assay.
Caption: Workflow for preparing this compound solutions.
The "Solvent Shock" Phenomenon
This diagram illustrates why rapid dilution of a DMSO stock into an aqueous buffer causes precipitation.
Caption: Illustration of precipitation due to rapid solvent change.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weigh Compound: Accurately weigh out the desired amount of this compound powder (MW: 297.26 g/mol ).[4]
-
Add Solvent: In a sterile, appropriate vial, add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Dissolve: Vortex the solution thoroughly. If needed, gently warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution.[19] Visually inspect to ensure no solid particles remain.
-
Sterilize (Optional): If required for your application, sterile-filter the stock solution through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter, which is compatible with DMSO.
-
Aliquot and Store: Dispense the stock solution into small, single-use, light-protecting aliquots. Store at -20°C or -80°C. This prevents degradation from light exposure and repeated freeze-thaw cycles.[8]
Protocol 2: Determining the Kinetic Solubility Limit in Cell Culture Medium
This protocol helps you find the maximum concentration of your compound that will stay in solution in your specific medium under your experimental conditions.
-
Prepare Medium: Pre-warm your complete cell culture medium (including serum and other supplements) to 37°C.
-
Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution of your DMSO stock solution in 100% DMSO.
-
Dilute into Medium: Add a fixed volume (e.g., 2 µL) from each DMSO dilution to a larger volume (e.g., 198 µL) of your pre-warmed medium. This keeps the final DMSO concentration constant (in this example, 1%). Mix well by pipetting.
-
Incubate: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Observe for Precipitation: At various time points (e.g., 0, 2, 6, 24 hours), visually inspect each well against a dark background for any signs of cloudiness, crystals, or precipitate. You can also measure turbidity by reading the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm).[19]
-
Determine Limit: The highest concentration that remains clear and free of precipitate for the duration of your planned experiment is your kinetic solubility limit. You should always work at or below this concentration.
Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to Enhance Solubility
This protocol describes how to prepare a flavonoid-cyclodextrin inclusion complex to improve water solubility.[5]
-
Prepare HP-β-CD Solution: Dissolve HP-β-CD in your base cell culture medium (without serum) to create a concentrated solution (e.g., 20-40 mM). Warm to 37°C and stir until fully dissolved.
-
Prepare Flavonoid Stock: Prepare a concentrated stock of this compound in DMSO as described in Protocol 1.
-
Complexation: While vigorously stirring the HP-β-CD solution, slowly add the flavonoid stock solution dropwise. A 1:2 molar ratio of flavonoid to HP-β-CD is a good starting point.
-
Equilibrate: Continue stirring the mixture at room temperature for 1-2 hours, protected from light, to allow for the formation of the inclusion complex.
-
Final Formulation: This complex-containing medium can now be used as your concentrated stock for further dilutions. You can add serum and other supplements at this stage.
-
Validation: It is advisable to re-determine the kinetic solubility limit (Protocol 2) using this new formulation to confirm the degree of solubility enhancement.
References
- 1. This compound [chemicalbook.com]
- 2. 3’-Methoxy-4’-nitroflavone | CymitQuimica [cymitquimica.com]
- 3. beta-Naphthoflavone and this compound exert ambiguous effects on Ah receptor-dependent cell proliferation and gene expression in rat liver 'stem-like' cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C16H11NO5 | CID 10017512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cyclodextrinnews.com [cyclodextrinnews.com]
- 15. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of 3'-Methoxy-4'-nitroflavone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of 3'-Methoxy-4'-nitroflavone. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this compound. My goal is to provide you with not just protocols, but the underlying scientific reasoning and field-proven insights to help you navigate the common challenges associated with this specific synthesis. We will address issues from reaction optimization to final purification, ensuring you can achieve high-purity material for your research needs.
Synthesis Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound, primarily focusing on the widely-used Claisen-Schmidt condensation followed by oxidative cyclization of the resulting chalcone.
Q1: My initial Claisen-Schmidt condensation reaction to form the chalcone intermediate has a very low yield or fails to proceed. What are the common causes and solutions?
A1: This is a frequent challenge, often rooted in the reactivity of the starting materials or suboptimal reaction conditions. The reaction involves the condensation of a 2'-hydroxyacetophenone derivative with 3-methoxy-4-nitrobenzaldehyde.
Causality & Troubleshooting:
-
Base Strength and Concentration: The Claisen-Schmidt condensation is base-catalyzed, typically using aqueous NaOH or KOH.[1] The base deprotonates the α-carbon of the acetophenone to form an enolate, which then attacks the aldehyde.
-
Problem: If the base is too weak or dilute, enolate formation is inefficient. If it's too concentrated, it can promote side reactions, such as the Cannizzaro reaction of the aldehyde or self-condensation of the acetophenone.
-
Solution: Start with a 10-40% (w/v) aqueous solution of NaOH or KOH, added dropwise at a low temperature (0-5 °C) to control the reaction exotherm.[2] Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, a modest increase in base concentration or allowing the reaction to slowly warm to room temperature may be beneficial.
-
-
Purity of Starting Materials: The aldehyde is particularly susceptible to oxidation to the corresponding carboxylic acid, which will not participate in the reaction.
-
Problem: Impure 3-methoxy-4-nitrobenzaldehyde can significantly reduce yields.
-
Solution: Verify the purity of your aldehyde by NMR or melting point before starting. If necessary, purify it by recrystallization.
-
-
Reaction Time and Temperature: These reactions can be slow.
-
Problem: Insufficient reaction time will lead to incomplete conversion. Excessively high temperatures can promote side product formation.
-
Solution: Allow the reaction to stir for an extended period, typically from 4 to 24 hours, while monitoring by TLC.[2] Maintaining a consistent temperature is key; start at 0-5 °C during base addition and then let the reaction proceed at room temperature.
-
| Parameter | Recommended Range | Rationale |
| Base Concentration | 10-40% NaOH or KOH | Balances efficient enolate formation with minimizing side reactions. |
| Temperature | 0 °C to Room Temp. | Controls initial exotherm and prevents degradation. |
| Reaction Time | 4 - 24 hours | Allows the condensation to reach completion. |
Q2: The oxidative cyclization of my 2'-hydroxychalcone intermediate to the final flavone is inefficient. How can I drive this reaction to completion?
A2: The conversion of the chalcone to the flavone is an oxidative cyclization, and its success hinges on the choice of the oxidizing system and the reaction conditions. The most common and reliable method is using Iodine in DMSO.[3]
Causality & Troubleshooting:
-
Oxidizing Agent: Iodine serves as a catalyst in a DMSO-mediated oxidation.
-
Problem: Insufficient iodine or decomposed DMSO can lead to an incomplete reaction.
-
Solution: Use a catalytic amount of iodine (typically 10 mol%). Ensure your DMSO is anhydrous and of high quality. The reaction is typically heated to drive it forward.[4]
-
-
Temperature: This step requires thermal energy to proceed at a reasonable rate.
-
Problem: A temperature that is too low will result in a very slow or stalled reaction. Too high, and you risk thermal decomposition of your product, which contains a sensitive nitro group.
-
Solution: Heat the reaction mixture in DMSO to 100-120 °C and monitor by TLC until the chalcone spot disappears.[4]
-
-
Presence of Water: Water can interfere with the reaction mechanism.
-
Solution: Ensure all glassware is dry and use anhydrous DMSO.
-
Q3: My final product is a dark, oily, or tar-like substance instead of the expected off-white/yellow solid. What happened?
A3: This typically points to decomposition or the formation of polymeric side products, often due to harsh reaction conditions.
Causality & Troubleshooting:
-
Excessive Heat: The nitro group, in combination with the conjugated system, can be sensitive to high temperatures, especially in the presence of a strong base or acid.
-
Concentrated Base: In the initial condensation step, a high concentration of base at elevated temperatures can lead to polymerization and degradation products.
-
Solution: Re-evaluate your reaction temperatures and ensure controlled, gradual heating. During the base-catalyzed condensation, maintain a low temperature. If the issue persists, consider alternative, milder cyclization methods, though the I₂/DMSO system is generally robust.[5]
Purification Troubleshooting Guide
Purification of this compound can be challenging due to its moderate polarity and the potential for closely-related impurities.
Q1: I am struggling to find a suitable single solvent for recrystallization. My product either remains insoluble or dissolves completely. What should I do?
A1: This is a classic purification dilemma. The solution is often a two-solvent (or mixed-solvent) system.
Causality & Troubleshooting:
-
The Principle: You need a solvent pair where one solvent ("solvent") readily dissolves your compound, and the other ("anti-solvent") is one in which your compound is insoluble. The two solvents must be miscible.
-
Recommended Solvent Systems:
-
Ethanol/Water: Dissolve the crude product in a minimum amount of hot ethanol. While hot, add water dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two of ethanol to redissolve the precipitate and then allow the solution to cool slowly.[6]
-
Acetone/Hexane: Dissolve the crude product in a minimal amount of acetone at room temperature. Slowly add hexane until the cloud point is reached. Warm the mixture gently until it becomes clear again, and then allow it to cool.[7]
-
Dichloromethane/Hexane: Similar to the acetone/hexane system, this is another effective pair for moderately polar compounds.
-
-
Pro-Tip: Slow cooling is crucial for forming pure, well-defined crystals. Rapid cooling (e.g., plunging in an ice bath) will trap impurities.[7]
Q2: My compound streaks badly on a silica gel column, and the separation from impurities is poor. How can I improve my column chromatography?
A2: Streaking (or tailing) on a silica column is usually caused by issues with solubility, compound acidity, or improper solvent selection.
Causality & Troubleshooting:
-
Solvent System Polarity:
-
Problem: If the eluent is not polar enough, the compound will stick strongly to the silica, moving very slowly and causing streaking. If it's too polar, it will elute too quickly with poor separation.
-
Solution: The ideal mobile phase should give your product an Rf value of ~0.3 on a TLC plate. A gradient of hexane/ethyl acetate is a good starting point for flavones.[8] For this compound, you will likely need a relatively high proportion of ethyl acetate (e.g., starting with 20% and running a gradient up to 50% or higher).
-
-
Sample Loading:
-
Problem: Loading the sample in a solvent that is much more polar than the starting mobile phase will cause band broadening and streaking.
-
Solution: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase itself. Alternatively, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of your column.
-
-
Acidic Nature of Silica:
-
Problem: Silica gel is slightly acidic. While flavones are not strongly basic, interactions can sometimes contribute to tailing.
-
Solution: This is less common for flavones than for amines, but if tailing persists, you can try using neutral alumina as the stationary phase or adding a very small amount (e.g., 0.1%) of acetic acid to the mobile phase to improve peak shape.
-
| Chromatography Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for moderately polar small molecules. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Offers good selectivity for flavones. Start with low polarity and increase gradually. |
| Sample Loading | Dry Loading | Prevents band broadening and improves resolution. |
| Rf Target | 0.25 - 0.35 | Ensures good separation and a reasonable elution time. |
Frequently Asked Questions (FAQs)
-
Q: What is the most reliable and scalable synthetic route for this compound?
-
A: The two-step route involving a Claisen-Schmidt condensation to form the 2'-hydroxychalcone intermediate, followed by an iodine-catalyzed oxidative cyclization in DMSO, is generally the most robust and widely applicable method for this class of flavones.[3][9] It avoids the harsher conditions that can be required for methods like the Allan-Robinson reaction and offers good control over the introduction of substituents on the B-ring.[10][11]
-
-
Q: What analytical techniques are essential to confirm the structure and purity of the final product?
-
A: A combination of techniques is required for full characterization:
-
¹H and ¹³C NMR: This is essential to confirm the chemical structure, ensuring all protons and carbons are accounted for and in the correct chemical environment.
-
Mass Spectrometry (MS): This confirms the molecular weight of the compound (C₁₆H₁₁NO₅, MW: 297.26 g/mol ).[12][13]
-
HPLC: High-Performance Liquid Chromatography is the best method to assess purity. A purity level of >95% is typically required for biological assays.
-
Melting Point: A sharp melting point indicates high purity. The reported melting point is >203 °C (with decomposition).[14]
-
-
-
Q: Are there any specific safety precautions I should take when working with these reagents?
-
A: Yes. Standard laboratory safety protocols should be followed. Specifically:
-
NaOH/KOH: Corrosive. Handle with appropriate gloves and eye protection.
-
DMSO: Can penetrate the skin and carry dissolved substances with it. Always wear gloves.
-
Iodine: Stains and can cause irritation. Handle in a fume hood.
-
Nitro Compounds: Aromatic nitro compounds should be handled with care as they are potentially toxic.
-
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the two-step synthesis starting from 2'-hydroxyacetophenone and 3-methoxy-4-nitrobenzaldehyde.
Step A: Claisen-Schmidt Condensation to 2'-Hydroxy-3-methoxy-4-nitrochalcone
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-hydroxyacetophenone (1.0 eq) and 3-methoxy-4-nitrobenzaldehyde (1.0 eq) in ethanol (approx. 4-5 mL per mmol of acetophenone).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add a 20% aqueous solution of sodium hydroxide (NaOH) (approx. 2.0 eq) dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Once the starting materials are consumed, pour the reaction mixture into a beaker of ice-cold water.
-
Acidify the mixture to pH ~5 by slowly adding dilute HCl. A yellow/orange precipitate of the chalcone should form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid in a vacuum oven.
Step B: Oxidative Cyclization to this compound
-
In a round-bottom flask, dissolve the crude chalcone from Step A (1.0 eq) in anhydrous DMSO (approx. 5 mL per mmol of chalcone).
-
Add a catalytic amount of iodine (I₂) (0.1 eq).
-
Heat the reaction mixture to 120 °C with stirring for 3-5 hours. Monitor the disappearance of the chalcone by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a 10% aqueous solution of sodium thiosulfate to quench the excess iodine.
-
The crude flavone will precipitate. Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the crude product. This material should be purified by column chromatography or recrystallization.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in hexane and pack a column of appropriate size.
-
Adsorb the crude this compound onto a small amount of silica gel.
-
Load the dry powder onto the top of the packed column.
-
Elute the column with a gradient solvent system, starting with 20% ethyl acetate in hexane and gradually increasing the polarity to 50-60% ethyl acetate in hexane.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified flavone.
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Condensation Yield
Caption: Decision tree for troubleshooting low yield in the Claisen-Schmidt condensation step.
References
- 1. Claisen-Schmidt Condensation [cs.gordon.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. ajptonline.com [ajptonline.com]
- 12. 3’-Methoxy-4’-nitroflavone | CymitQuimica [cymitquimica.com]
- 13. This compound | C16H11NO5 | CID 10017512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound [chemicalbook.com]
potential off-target effects of 3'-Methoxy-4'-nitroflavone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 3'-Methoxy-4'-nitroflavone (MNF). This document is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential off-target effects of this compound. Our goal is to provide you with the insights and methodologies required to ensure the accuracy and reliability of your experimental outcomes.
General Inquiries & Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and handling of this compound.
Q1: What is this compound (MNF) and its primary intended molecular target?
A1: this compound (MNF) is a synthetic flavonoid derivative.[1] It is primarily characterized and utilized in research as an antagonist of the Aryl Hydrocarbon Receptor (AhR).[2][3][4] The AhR is a ligand-activated transcription factor that regulates the expression of a wide array of genes, most notably members of the Cytochrome P450 (CYP) superfamily, such as CYP1A1.[5] MNF competitively binds to the AhR, intending to block the binding and subsequent downstream signaling of potent agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[2]
Q2: What are "off-target effects," and why is a compound like MNF susceptible to them?
A2: Off-target effects are unintended interactions of a compound with molecular targets other than its primary, intended one. Flavonoids, as a chemical class, are known for their broad biological activity, which stems from their ability to interact with numerous proteins, often through mechanisms like direct enzyme inhibition or modulation of signaling pathways.[6][7] MNF's flavonoid scaffold makes it susceptible to such interactions. Furthermore, its metabolism by enzymes like Cytochrome P450s can produce metabolites with their own distinct biological activities.[8][9]
Q3: What is the central paradox of MNF's activity at the Aryl Hydrocarbon Receptor?
A3: The central paradox is that while MNF is widely reported as an AhR antagonist, it can also exhibit weak or partial AhR agonist activity under certain conditions.[5] This dual agonist/antagonist behavior is highly context-dependent, varying with the specific cell type, the promoter region of the target gene, and the concentration of MNF used.[5][10] For instance, MNF can induce the expression of endogenous CYP1A1 in some cell lines while failing to activate a reporter gene under the control of the same response elements.[5] This ambiguity is a critical factor to consider in experimental design and data interpretation.
Q4: How should I properly dissolve, store, and handle MNF?
A4: Based on its chemical properties, MNF is a solid that is sparingly soluble in aqueous solutions but soluble in organic solvents like DMSO and methanol.[3]
-
Preparation: For cell culture experiments, we recommend preparing a high-concentration stock solution (e.g., 10-20 mM) in sterile, anhydrous DMSO.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] Protect from light.
-
Usage: When preparing working solutions, dilute the DMSO stock into your cell culture medium. Ensure the final concentration of DMSO in the medium is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced artifacts.
Troubleshooting Module 1: Ambiguous Activity in AhR Signaling Assays
Issue: You are using MNF as an AhR antagonist, but you observe agonist-like effects, such as the unexpected induction of an AhR target gene (e.g., CYP1A1, CYP1B1).
Causality & Resolution FAQs
-
Q: Why is my "antagonist" behaving like an agonist?
-
A: This is likely due to the context-dependent partial agonism of MNF.[10] The compound can induce a conformational change in the AhR that is sufficient to activate transcription at some gene promoters but not others. This effect is particularly noted for genes like CYP1B1 and NQO1, which can be markedly induced by MNF alone, while CYP1A1 induction may be minor or absent.[10] The specific cellular machinery (co-activators and co-repressors) present in your cell model plays a crucial role in determining the ultimate transcriptional output.[5]
-
-
Q: How can I experimentally confirm if the observed effect is on-target agonism or a separate off-target mechanism?
-
A: The most direct method is to use an AhR-deficient system. If the agonist-like effect of MNF disappears in AhR knockout or knockdown (siRNA) cells, the effect is on-target. If the effect persists, it points to an off-target mechanism. Additionally, performing a competitive binding assay with a potent agonist like TCDD can clarify MNF's role. As an antagonist, MNF should inhibit TCDD-induced activity; as a partial agonist, it will induce a response that is lower than TCDD's maximum but may compete with TCDD.[11]
-
Diagnostic Workflow: Investigating Unexpected Agonism
This workflow provides a logical sequence of experiments to dissect the nature of MNF's activity in your system.
Caption: Workflow for diagnosing unexpected agonist activity of MNF.
Data Summary: Context-Dependent AhR Activity of MNF
The following table summarizes the reported differential effects of MNF, which highlight its complex pharmacology.
| Condition | Target Gene | Cell Model | Observed Effect of MNF | Interpretation | Reference |
| MNF alone | Endogenous Cyp1a1 | Mouse Hepatoma (Hepa1c1c7) | Induction (Transcriptional Activation) | Weak/Partial Agonist | [5] |
| MNF + TCDD | DRE-Luciferase Reporter | MCF-10A Cells | Suppression of TCDD activity | Antagonist | [11] |
| MNF alone | Cyp1b1, Nqo1 | Rat Liver 'Stem-like' (WB-F344) | Marked Induction | Partial Agonist (Promoter-specific) | [10] |
| MNF + TCDD | EROD Activity (CYP1A1) | MCF-7 Cells | Inhibition of TCDD-induced activity | Antagonist | [2] |
Protocol: Differentiating Agonist vs. Antagonist Activity
This protocol uses a Dioxin Response Element (DRE)-driven luciferase reporter assay to quantify AhR activation.
-
Cell Culture and Transfection:
-
Plate cells (e.g., HepG2, MCF-7) in a 24-well plate at a density that will reach 70-80% confluency at the time of transfection.
-
Co-transfect cells with a DRE-luciferase reporter plasmid and a constitutively active control plasmid (e.g., pRL-TK expressing Renilla luciferase for normalization) using a suitable transfection reagent.
-
Allow cells to recover for 24 hours post-transfection.
-
-
Compound Treatment:
-
Prepare serial dilutions of MNF, a potent AhR agonist (e.g., TCDD), or both in fresh cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment Groups:
-
Vehicle Control
-
TCDD (e.g., 1 nM)
-
MNF alone (e.g., 0.1, 1, 10 µM)
-
TCDD (1 nM) + MNF (0.1, 1, 10 µM)
-
-
Remove old medium from cells and replace with medium containing the respective treatments. Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Wash cells once with phosphate-buffered saline (PBS).
-
Lyse the cells using the passive lysis buffer provided with your dual-luciferase assay kit.
-
Measure both Firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold induction relative to the vehicle control.
-
Interpretation:
-
If MNF alone causes a significant increase in luciferase activity, it is acting as an agonist.
-
If MNF significantly reduces the TCDD-induced luciferase activity, it is acting as an antagonist.
-
If MNF alone causes a sub-maximal induction and also reduces the TCDD response, it is a partial agonist/antagonist.
-
-
Troubleshooting Module 2: Direct Cytochrome P450 (CYP) Enzyme Inhibition
Issue: You observe inhibition of CYP-mediated metabolism in your experiment, but the effect does not seem to be mediated by AhR transcriptional repression. For example, the inhibition is rapid or occurs in a cell-free system.
Causality & Resolution FAQs
-
Q: Can MNF directly inhibit CYP enzymes without involving the AhR?
-
A: Yes. It is a well-documented characteristic of the flavonoid chemical class to directly inhibit the catalytic activity of CYP enzymes.[6] An earlier study showed that MNF and related flavones inhibited ethoxyresorufin-O-deethylase (EROD) activity, a measure of CYP1A1 function, in rat liver microsomes even in the absence of NADPH, suggesting a direct interaction with the enzyme.[2]
-
-
Q: How is MNF itself metabolized? Could this play a role?
Mechanism Diagram: AhR-Mediated vs. Direct CYP Inhibition
This diagram illustrates the two distinct mechanisms by which a compound can reduce CYP enzyme activity.
References
- 1. This compound | C16H11NO5 | CID 10017512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a pure aryl hydrocarbon (Ah) receptor antagonist and evidence for more than one form of the nuclear Ah receptor in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [chemicalbook.com]
- 4. 3’-Methoxy-4’-nitroflavone | CymitQuimica [cymitquimica.com]
- 5. This compound, a reported aryl hydrocarbon receptor antagonist, enhances Cyp1a1 transcription by a dioxin responsive element-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidation of 3'-methoxyflavone, 4'-methoxyflavone, and 3',4'-dimethoxyflavone and their derivatives having 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. beta-Naphthoflavone and this compound exert ambiguous effects on Ah receptor-dependent cell proliferation and gene expression in rat liver 'stem-like' cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The aryl hydrocarbon receptor antagonist, 3'methoxy-4'nitroflavone, attenuates 2,3,7,8-tetrachlorodibenzo-p-dioxin-dependent regulation of growth factor signaling and apoptosis in the MCF-10A cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting the Dual Agonist/Antagonist Activity of 3'-Methoxy-4'-nitroflavone
Welcome to the technical support center for researchers investigating the complex pharmacology of 3'-Methoxy-4'-nitroflavone. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and detailed protocols to navigate the compound's dual agonist and antagonist activities at the Aryl Hydrocarbon Receptor (AhR). Our goal is to equip you with the foundational knowledge and practical tools to design robust experiments and interpret your results with confidence.
Section 1: Understanding the Dual Pharmacology of this compound
This section addresses the fundamental questions surrounding the paradoxical nature of this compound, providing a mechanistic framework for your experimental observations.
Q1: How can this compound act as both an agonist and an antagonist?
A1: The dual activity of this compound (also known as MNF) is a classic example of a selective AhR modulator (SAhRM). Its functional output—agonist or antagonist—is not an intrinsic property of the compound alone but is highly dependent on the experimental context. Here's a breakdown of the underlying principles:
-
Partial Agonism: this compound is best described as a weak partial agonist .[1] It binds to the Aryl Hydrocarbon Receptor (AhR) and induces a conformational change sufficient to initiate some downstream signaling, but to a much lesser extent than a full agonist like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[2] When administered alone, this weak activation can be measured, for instance, as a modest induction of AhR target genes like Cyp1a1.[1]
-
Competitive Antagonism: In the presence of a potent, full agonist (like TCDD), this compound competes for the same binding site on the AhR.[3] Because it occupies the receptor but is less effective at activating it, it effectively blocks the full agonist from binding and eliciting a maximal response. This competitive inhibition is observed as antagonism.[4]
-
Promoter-Specific Effects: The agonist activity of this compound can be gene-specific. It may be able to induce the expression of certain AhR target genes (like Cyp1b1 and Nqo1) more effectively than others (like Cyp1a1), depending on the specific arrangement of dioxin response elements (DREs) and other co-regulatory factors in the gene's promoter region.[2] This highlights that the nature of the ligand-receptor complex can be interpreted differently at various gene promoters.
Q2: What is the primary signaling pathway modulated by this compound?
A2: The primary molecular target is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The canonical AhR signaling pathway is the main route through which this compound exerts its effects.
Canonical AhR Signaling Pathway:
-
Ligand Binding: In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins like heat shock protein 90 (HSP90), X-associated protein 2 (XAP2), and p23.[5] this compound, being a small lipophilic molecule, diffuses across the cell membrane and binds to the PAS-B domain of the AhR.
-
Nuclear Translocation: Ligand binding induces a conformational change, exposing a nuclear localization signal. The entire AhR-chaperone complex then translocates into the nucleus.[5]
-
Dimerization and DNA Binding: Inside the nucleus, the chaperone proteins dissociate, and the AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR/ARNT complex is the transcriptionally active form.[5]
-
Gene Transcription: The AhR/ARNT heterodimer binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This binding recruits co-activators and initiates the transcription of genes such as those in the cytochrome P450 family (CYP1A1, CYP1A2, CYP1B1).[5]
Q3: Does this compound influence other signaling pathways?
A3: Yes, there is significant evidence for "non-canonical" AhR signaling, where the activated AhR cross-talks with other major signaling cascades. This is a critical consideration, as these interactions can contribute to the overall cellular response and may be independent of DRE-mediated transcription. Key cross-talk pathways include:
-
EGFR/Src/MAPK Pathway: The AhR can interact with Src kinase. Upon ligand activation, this can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates downstream pathways like the Ras-Raf-MEK-ERK (MAPK) cascade.[4] This can influence cell proliferation and survival.
-
PI3K/Akt Pathway: Activation of the AhR has been shown to modulate the PI3K/Akt pathway, a central regulator of cell survival, growth, and metabolism. For example, this compound can attenuate TCDD-induced phosphorylation (activation) of Akt.[4]
These non-canonical actions mean that when you observe a cellular phenotype, it may not be solely due to changes in the expression of classic AhR target genes.
Section 2: Experimental Design & Protocols
This section provides validated, step-by-step methodologies for characterizing the dual activity of this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters reported for this compound, which can serve as a reference for your experimental design.
| Parameter | Description | Value | Cell/System | Reference |
| IC₅₀ | Concentration for 50% inhibition of TCDD-induced AhR-DRE binding. | 2.27 nM | Rat Cytosolic AhR | [3] |
| IC₅₀ | Concentration for 50% inhibition of TCDD-induced DRE-luciferase activity. | ~10 nM | MCF-10A cells | [4] |
| Activity | Concentration for suppression of TCDD-induced Akt phosphorylation. | ~1 nM | MCF-10A cells | [4] |
| Activity | Weak agonist activity observed. | Induces endogenous Cyp1a1 but not a DRE-luciferase reporter. | Mouse Hepatoma Cells | [1] |
Experimental Workflow
A logical workflow is essential to dissect the dual activities. Start by confirming receptor binding, then assess functional agonist and antagonist activities, and finally, investigate downstream non-canonical effects.
Protocol 2.1: Competitive Radioligand Binding Assay
Objective: To determine if this compound binds to the AhR and to calculate its binding affinity (Kᵢ).
Principle: This assay measures the ability of unlabeled this compound to compete with a radiolabeled AhR ligand (e.g., [³H]TCDD) for binding to the AhR in a cell lysate preparation.
Materials:
-
Cell or tissue cytosol preparation containing AhR (e.g., from Hepa-1c1c7 cells or rat liver).
-
Radiolabeled ligand: [³H]TCDD.
-
Unlabeled this compound.
-
Assay Buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.5).[6]
-
Dextran-coated charcoal (DCC) suspension.
-
Scintillation vials and scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare Reagents: Prepare serial dilutions of unlabeled this compound in your assay buffer. The final concentration should span a wide range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Incubation: In microcentrifuge tubes, combine:
-
Cytosol preparation (final protein concentration ~1-2 mg/mL).
-
A fixed, subsaturating concentration of [³H]TCDD (e.g., 1-2 nM).
-
Varying concentrations of unlabeled this compound or vehicle (for total binding) or a saturating concentration of unlabeled TCDD (for non-specific binding).
-
-
Equilibration: Incubate the tubes at room temperature for 2 hours to allow binding to reach equilibrium.
-
Separation of Bound/Free Ligand: Add a volume of ice-cold DCC suspension to each tube. Vortex and incubate on ice for 10-15 minutes. The charcoal will adsorb the unbound [³H]TCDD.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the charcoal.
-
Quantification: Carefully transfer a defined volume of the supernatant (containing the receptor-bound [³H]TCDD) to a scintillation vial. Add scintillation cocktail, mix, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[7][8]
-
Protocol 2.2: DRE-Driven Dual-Luciferase Reporter Assay
Objective: To quantify the agonist and antagonist activity of this compound on AhR-mediated transcription.
Principle: Cells are co-transfected with two plasmids: one containing the Firefly luciferase gene under the control of a DRE-containing promoter, and another containing the Renilla luciferase gene under a constitutive promoter (as a transfection control). An increase in Firefly luciferase activity indicates AhR agonism, while a decrease in TCDD-induced activity indicates antagonism.
Materials:
-
Mammalian cell line (e.g., HepG2, MCF-7).
-
DRE-Firefly luciferase reporter plasmid (e.g., pGudLuc1.1).
-
Renilla luciferase control plasmid (e.g., pRL-TK).
-
Transfection reagent.
-
This compound, TCDD.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells into a 96-well white, clear-bottom plate to be 70-80% confluent at the time of transfection.
-
Transfection: Co-transfect the cells with the DRE-Firefly and Renilla luciferase plasmids according to your transfection reagent's protocol. Incubate for 24 hours.
-
Compound Treatment:
-
Agonist Mode: Treat cells with serial dilutions of this compound alone (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Antagonist Mode: Pre-incubate cells with serial dilutions of this compound for 1 hour, then add a fixed, sub-maximal (EC₈₀) concentration of TCDD (e.g., 1 nM) to all wells (except vehicle controls).
-
-
Incubation: Incubate cells with the compounds for 18-24 hours.
-
Cell Lysis: Wash cells once with PBS, then add 1X Passive Lysis Buffer. Lyse cells for 15 minutes at room temperature on an orbital shaker.[9]
-
Luminescence Measurement:
-
Transfer 20 µL of cell lysate to a white, opaque 96-well plate.
-
Using a luminometer with dual injectors, first inject Luciferase Assay Reagent II and measure Firefly luminescence.
-
Then, inject Stop & Glo® Reagent to quench the Firefly reaction and simultaneously measure Renilla luminescence.[10]
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luminescence for each well to normalize for transfection efficiency.
-
For Agonist Mode: Plot the normalized luminescence ratio against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀.
-
For Antagonist Mode: Plot the normalized luminescence ratio against the log concentration of this compound to generate an inhibition curve and determine the IC₅₀.
-
Protocol 2.3: Western Blot for Phospho-Akt and Phospho-ERK
Objective: To assess the impact of this compound on non-canonical AhR signaling pathways.
Principle: Western blotting is used to detect the phosphorylation status of key signaling proteins, Akt and ERK. An increase or decrease in the ratio of phosphorylated protein to total protein indicates modulation of the pathway.
Materials:
-
Cell line of interest (e.g., MCF-10A).
-
This compound, TCDD, and relevant positive controls (e.g., EGF for p-ERK/p-Akt).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2.
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Plate cells and grow to ~80% confluency. Serum-starve cells overnight if necessary to reduce basal phosphorylation.
-
Compound Exposure: Treat cells with this compound, TCDD, or a combination for a short duration (e.g., 15-60 minutes), as phosphorylation events are often rapid.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing inhibitors. Scrape cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate proteins by size.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[12]
-
Stripping and Re-probing: To determine total protein levels, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., anti-total-Akt).
-
Data Analysis: Use densitometry software to quantify the band intensities. Calculate the ratio of the phosphorylated protein signal to the total protein signal for each sample.
Section 3: Troubleshooting and FAQs
This section addresses common challenges and questions encountered during the investigation of dual-acting compounds like this compound.
Q4: My dose-response curve for this compound (agonist mode) is not a classic sigmoidal shape. What could be the cause?
A4: Non-monotonic (e.g., "U-shaped" or "inverted-U") dose-response curves are a potential outcome when studying partial agonists or compounds with complex pharmacology.[13]
-
Possible Cause 1: Cytotoxicity at High Concentrations. At high concentrations, this compound, like many flavonoids, may exhibit off-target cytotoxic effects.[14] This can lead to a decrease in the reporter signal at the upper end of your dose-response curve, creating an "inverted-U" shape.
-
Troubleshooting: Run a parallel cytotoxicity assay (e.g., MTT or LDH release assay) with the same concentrations of this compound. This will help you identify the concentration at which toxicity begins, allowing you to distinguish a true pharmacological fall-off from a toxicity artifact.
-
-
Possible Cause 2: Receptor Downregulation or Desensitization. Prolonged or high-concentration exposure to an agonist can sometimes lead to the downregulation or desensitization of the receptor, reducing the signal at higher doses.
-
Troubleshooting: Perform a time-course experiment. Measure the response at various time points (e.g., 6, 12, 24, 48 hours) to see if the "inverted-U" shape is time-dependent. Shorter incubation times may yield a more classic sigmoidal curve.
-
-
Possible Cause 3: Engagement of Opposing Signaling Pathways. The compound might engage a stimulatory pathway (AhR agonism) at lower concentrations and an inhibitory pathway (either via AhR or an off-target) at higher concentrations.[15]
-
Troubleshooting: This is more complex to dissect. It may require using specific inhibitors for suspected off-target pathways (e.g., kinase inhibitors) in conjunction with your primary assay to see if the shape of the dose-response curve is altered.
-
Q5: In my antagonist assay, this compound doesn't completely inhibit the TCDD response, even at high concentrations. Why?
A5: This is a common observation with partial agonists.
-
Explanation: Since this compound has some intrinsic agonist activity, it will never drive the response down to the level of the vehicle control. The "floor" of your inhibition curve will be the level of activation produced by this compound alone.[16]
-
Data Interpretation: When fitting your antagonist dose-response curve, do not constrain the bottom of the curve to zero. The fitted bottom of the curve should correspond to the Eₘₐₓ you observed for this compound in your agonist-mode experiment.
-
Q6: I'm seeing variability in my results between experiments. What are the critical parameters to control?
A6: Consistency is key in these sensitive assays. Pay close attention to:
-
Cell Passage Number and Confluency: Use cells within a consistent, low passage number range. Ensure that cell confluency is consistent at the time of transfection and treatment, as this can affect transfection efficiency and cellular signaling.
-
Reagent Quality and Handling: Ensure your this compound stock is properly dissolved (typically in DMSO) and stored. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Incubation Times: Be precise with incubation times for transfection, pre-incubation (for antagonist assays), and compound treatment.
-
Luminometer Settings: Ensure that the luminometer's sensitivity, integration time, and injector protocols are identical between experiments.[9]
-
DMSO Concentration: Keep the final concentration of the vehicle (DMSO) constant across all wells, including controls, as it can have minor effects on cells at higher concentrations.
Q7: Are there known off-target effects for this compound that I should be aware of?
A7: While the primary target is the AhR, flavonoids as a class are known to interact with other proteins, particularly kinases.[17][18]
-
Kinase Inhibition: Many flavonoids can act as ATP-competitive inhibitors of various protein kinases.[14] While specific kinase profiling data for this compound is not widely available, it is plausible that at higher concentrations (typically in the mid- to high-micromolar range), it could inhibit kinases involved in the signaling pathways you are studying (e.g., Akt, ERK, Src).
-
Experimental Consideration: If you observe effects at high micromolar concentrations that are inconsistent with AhR-mediated activity, consider the possibility of off-target kinase inhibition. You can test this by using a structurally related flavone that is known to be inactive at the AhR as a negative control.
References
- 1. This compound, a reported aryl hydrocarbon receptor antagonist, enhances Cyp1a1 transcription by a dioxin responsive element-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beta-Naphthoflavone and this compound exert ambiguous effects on Ah receptor-dependent cell proliferation and gene expression in rat liver 'stem-like' cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of this compound as a pure aryl hydrocarbon (Ah) receptor antagonist and evidence for more than one form of the nuclear Ah receptor in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The aryl hydrocarbon receptor antagonist, 3'methoxy-4'nitroflavone, attenuates 2,3,7,8-tetrachlorodibenzo-p-dioxin-dependent regulation of growth factor signaling and apoptosis in the MCF-10A cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. assaygenie.com [assaygenie.com]
- 10. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. endocrinesciencematters.org [endocrinesciencematters.org]
- 14. Discovery of Dietary Plant Flavonols as Novel Potent Inhibitors Targeting DYRK1A Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nonmonotonic dose-response relationships: mechanistic basis, kinetic modeling, and implications for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. derangedphysiology.com [derangedphysiology.com]
- 17. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
stability of 3'-Methoxy-4'-nitroflavone in different solvents over time
Welcome to the technical support center for 3'-Methoxy-4'-nitroflavone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various solvents over time. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments.
Introduction to this compound Stability
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by:
-
Solvent Choice: The polarity and protic/aprotic nature of the solvent can significantly impact stability.
-
Temperature: Elevated temperatures generally accelerate degradation reactions.[3][4]
-
Light Exposure: As a nitroaromatic compound, this compound is susceptible to photodegradation, especially under UV light.[5][6]
-
pH: The pH of the solution can influence the rate of hydrolysis and other degradation pathways. Flavonoids are often more stable in acidic conditions.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
Q2: What are the recommended solvents for dissolving and storing this compound?
A2: this compound is sparingly soluble in methanol and DMSO, particularly with heating.[1] For stock solutions, high-purity DMSO is a common choice due to its excellent solvating power for a wide range of organic molecules. However, for long-term storage, the choice of solvent should be carefully considered.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These are generally preferred for stock solutions as they are less likely to participate in hydrogen bonding with the compound, which can sometimes facilitate degradation.[7][8] Acetonitrile has been shown to be effective for extracting methoxyflavones from biological samples.[9]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): While useful for certain applications, these solvents can engage in hydrogen bonding and may facilitate hydrolysis over time.[7][10] Studies on other flavonoids have shown that methanolic and ethanolic solutions can be effective for extraction, suggesting some degree of short-term compatibility.[11][12][13]
Q3: How should I store stock solutions of this compound?
A3: For optimal stability, stock solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage.[1]
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[14][15]
-
Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q4: I observe a color change in my this compound solution over time. What does this indicate?
A4: A color change, particularly a deepening of yellow or the appearance of a brownish tint, often suggests degradation. Nitroaromatic compounds can undergo photoreduction or other chemical transformations to produce colored byproducts.[5][16] If you observe a color change, it is crucial to verify the purity of your solution using an analytical technique like HPLC before proceeding with your experiment.
Q5: My experimental results are inconsistent. Could this be related to the stability of this compound?
A5: Yes, inconsistent results are a common consequence of compound instability. If the concentration of the active compound is decreasing over the course of an experiment, it will lead to variability in the observed effects. It is essential to determine the stability of this compound in your specific experimental medium (e.g., cell culture media) under your experimental conditions (e.g., temperature, CO2 levels).[17]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of the compound in aqueous solutions. | Low aqueous solubility. | Prepare a high-concentration stock solution in DMSO and dilute it to the final concentration in the aqueous medium immediately before use. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%). |
| Loss of biological activity in long-term experiments. | Degradation of the compound in the experimental medium. | Perform a time-course stability study of this compound in your specific medium. If degradation is significant, replenish the compound at regular intervals. |
| Appearance of unknown peaks in HPLC analysis. | Degradation of the parent compound. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[18][19] |
| Inconsistent results between different batches of stock solution. | Improper storage or handling of the stock solution. | Prepare fresh stock solutions from the solid compound. Ensure proper storage conditions (low temperature, protection from light) and avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of this compound
-
Weigh the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle heating may be required.[1]
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Prepare single-use aliquots in amber vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study to Assess Stability
Forced degradation studies are essential for understanding the potential degradation pathways of a drug substance.[20][21] This protocol provides a general framework for assessing the stability of this compound under various stress conditions.
1. Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H2O2. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
3. Sample Analysis:
-
At various time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each stressed solution.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
4. Data Analysis:
-
Calculate the percentage of degradation for each condition by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
-
Identify any major degradation products by their retention times and UV spectra.
Visualization of Experimental Workflows
Caption: Workflow for a forced degradation study of this compound.
References
- 1. This compound [chemicalbook.com]
- 2. 3’-Methoxy-4’-nitroflavone | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts [foodandnutritionjournal.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 21. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Minimizing Variability in 3'-Methoxy-4'-nitroflavone Experiments
Welcome to the technical support center for 3'-Methoxy-4'-nitroflavone (MNF). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on minimizing experimental variability and ensuring the generation of robust, reproducible data. As a synthetic flavonoid, MNF's utility as an aryl hydrocarbon receptor (AhR) antagonist is significant, but like many small molecules, its experimental success hinges on meticulous handling and optimized protocols.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the use of this compound in experimental settings.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (MNF), also known as 2-(3-Methoxy-4-nitrophenyl)-4H-1-benzopyran-4-one, is a synthetic flavonoid.[1] Its most well-documented biological activity is as an antagonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of genes like cytochrome P450 1A1 (CYP1A1).[3][4] However, some studies have also shown it can act as a weak AhR agonist, suggesting its activity can be context-dependent.[3] It is crucial to understand this dual potential when designing experiments and interpreting results.
Q2: What are the basic chemical properties of this compound?
A2: Understanding the fundamental properties of MNF is the first step in designing robust experiments.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁NO₅ | [1][2] |
| Molecular Weight | 297.26 g/mol | [1][5] |
| Appearance | Off-White to Light Yellow Solid | [2] |
| Storage | -20°C Freezer | [2] |
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound has limited aqueous solubility. The recommended solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO).[2] It is also slightly soluble in heated methanol.[2] For most cell-based assays, a high-concentration stock solution in DMSO is prepared first, followed by serial dilution in the appropriate aqueous buffer or cell culture medium.
Q4: Why is minimizing variability so critical in experiments with this compound?
II. Troubleshooting Guides
This section provides detailed, question-and-answer-based troubleshooting for specific issues that may arise during your experiments.
Guide 1: Compound Handling and Preparation
Issue: I'm observing inconsistent results between experiments, and I suspect my compound stock solution is the problem.
-
Q1: How can I ensure my this compound is fully dissolved?
-
A1: Causality & Protocol: Incomplete solubilization is a major source of error, leading to lower effective concentrations in your assay.[9] Flavonoids can be challenging to dissolve.
-
Protocol for Solubilization:
-
Bring the vial of solid this compound to room temperature before opening to prevent condensation.
-
Add the required volume of high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Vortex vigorously for at least 1-2 minutes.
-
Visually inspect the solution against a light source to ensure no particulates are visible. If particulates remain, gentle warming in a 37°C water bath for 5-10 minutes followed by further vortexing can aid dissolution.[2]
-
For sensitive assays, filtering the stock solution through a 0.22 µm DMSO-compatible syringe filter can remove any micro-precipitates.
-
-
-
-
Q2: Could my DMSO be affecting the cells or the assay itself?
-
A2: Causality & Mitigation: DMSO is not inert. At concentrations typically above 0.5%, it can induce cellular stress, affect membrane permeability, and even act as a free radical scavenger, all of which can confound results.[10][11]
-
Best Practices for DMSO Use:
-
Concentration Control: Always ensure the final concentration of DMSO in your assay is consistent across all wells, including vehicle controls, and is as low as possible (ideally ≤0.1%).
-
Vehicle Control is Key: Every experiment must include a "vehicle control" group, which consists of cells treated with the same final concentration of DMSO as the experimental groups. This allows you to subtract any effects of the solvent itself.
-
DMSO Quality: Use high-purity, anhydrous DMSO stored in small, single-use aliquots to prevent water absorption, which can affect compound solubility.
-
-
-
-
Q3: How should I store my this compound stock solution?
-
A3: Causality & Protocol: Flavonoids can be susceptible to degradation from freeze-thaw cycles and exposure to light.
-
Storage Protocol:
-
Aliquot the high-concentration DMSO stock solution into small, single-use volumes in light-protecting tubes (e.g., amber vials).
-
Store these aliquots at -20°C or -80°C.
-
When needed, thaw a single aliquot and use it for the experiment. Avoid repeated freeze-thaw cycles of the same aliquot. Discard any unused portion of the thawed aliquot.
-
-
-
Guide 2: Cell-Based Assay Variability
Issue: I am seeing high well-to-well variability and inconsistent dose-response curves in my cell-based assays.
-
Q1: Could the health and state of my cells be the cause?
-
A1: Causality & Standardization: The physiological state of your cells is a major variable.[8] Factors like cell density, passage number, and contamination can dramatically alter their response to a compound.[12]
-
Protocol for Standardizing Cell Culture:
-
Passage Number: Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic drift.
-
Cell Density: Seed cells at a consistent density for every experiment. Both the density in the stock flask and the seeding density in the assay plate can impact results.[8][12]
-
Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination. This common and often invisible contaminant can profoundly alter cellular responses.
-
Thaw-and-Use Stocks: For maximum reproducibility, consider creating a large, quality-controlled frozen stock of cells. For each experiment, thaw a new vial, eliminating variability from continuous culturing.[8]
-
-
-
-
Q2: I'm using serum in my media. Could this be interfering with the activity of this compound?
-
A2: Causality & Mitigation: Yes. Flavonoids are known to bind to proteins, particularly albumin, which is abundant in fetal bovine serum (FBS).[13][14][15] This binding can sequester the compound, reducing its free concentration and thus its bioavailability to the cells. This "masking effect" can lead to an underestimation of the compound's potency.[13]
-
Experimental Controls:
-
Serum-Free Conditions: If your cell line can tolerate it, consider running the experiment under serum-free or reduced-serum conditions during the compound treatment period.
-
Consistency is Crucial: If serum is required, ensure the same batch and concentration of FBS is used for all related experiments to keep the binding effect consistent.
-
Consider Protein Binding Assays: For advanced drug development, characterizing the extent of plasma protein binding is a standard step.
-
-
-
-
Q3: Could the compound be degrading in the culture medium or due to light exposure?
-
A3: Causality & Mitigation: Flavonoids can be unstable in aqueous solutions and are susceptible to photodegradation.[16][17] The structure of this compound, with its aromatic rings and conjugated system, makes it a candidate for light-induced reactions.[18] Furthermore, cell culture media itself can be a pro-oxidant environment, potentially leading to oxidative degradation of the compound.[19]
-
Best Practices for Stability:
-
Minimize Light Exposure: Protect your compound stock solutions and assay plates from direct light as much as possible. Use amber tubes and keep plates covered.
-
Fresh Dilutions: Prepare fresh dilutions of the compound in culture medium immediately before adding to the cells. Do not store diluted compound in aqueous media for extended periods.
-
Time-Course Experiments: If you suspect degradation over the course of a long incubation, a time-course experiment can help determine the stability window of the compound in your specific assay conditions.
-
-
-
III. Experimental Workflows & Diagrams
To ensure clarity and reproducibility, the following diagrams outline key experimental workflows.
Workflow 1: Compound Preparation and Cell Dosing
This workflow minimizes variability originating from compound handling.
Caption: Workflow for preparing and dosing this compound.
Pathway 1: Aryl Hydrocarbon Receptor (AhR) Signaling
This diagram illustrates the canonical pathway antagonized by this compound.
Caption: Simplified AhR signaling pathway and the antagonistic role of MNF.
IV. References
-
Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays. 6
-
CymitQuimica. (n.d.). This compound. 1
-
ChemicalBook. (2023). This compound. 2
-
Wang, L., et al. (2018). Influence of Bovine Serum Albumin-Flavonoid Interaction on the Antioxidant Activity of Dietary Flavonoids: New Evidence from Electrochemical Quantification. PMC - NIH. 13
-
Cell Guidance Systems. (2021). Understanding and reducing variability in cell-based assays. 7
-
Chaaban, H., et al. (n.d.). The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. ResearchGate. 16
-
PubChem. (n.d.). This compound. 5
-
Zhou, J., & Gasiewicz, T. A. (2003). This compound, a reported aryl hydrocarbon receptor antagonist, enhances Cyp1a1 transcription by a dioxin responsive element-dependent mechanism. Archives of Biochemistry and Biophysics, 416(1), 68-80. 20
-
Klán, P., et al. (n.d.). Multimodal Carbon Monoxide Photorelease from Flavonoids. PMC - NIH. 21
-
Bilia, A. R., et al. (2014). Flavonoids-Macromolecules Interactions in Human Diseases with Focus on Alzheimer, Atherosclerosis and Cancer. PubMed Central. 14
-
Promega Connections. (2018). How to Reduce Cell Culture Variability. 8
-
Chaaban, H., et al. (2020). The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. ResearchGate. 17
-
ResearchGate. (2021). (PDF) Interaction of Flavonoids with Serum Albumin: A Review. 15
-
Montanari, D., et al. (2012). The Photodegradation of Quercetin: Relation to Oxidation. MDPI. 22
-
Lu, Y. F., et al. (1995). Identification of this compound as a pure aryl hydrocarbon (Ah) receptor antagonist and evidence for more than one form of the nuclear Ah receptor in MCF-7 human breast cancer cells. Archives of Biochemistry and Biophysics, 316(1), 470-7. 4
-
PubMed. (n.d.). Plasma Protein Binding of Herbal-Flavonoids to Human Serum Albumin and Their Anti-proliferative Activities. 23
-
O'Young, J. (2014). Protein Adducts and Protein Oxidation as Molecular Mechanisms of Flavonoid Bioactivity. PMC - PubMed Central. 24
-
Eppendorf AG & Promega GmbH. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. 12
-
Quora. (2017). What effects does DMSO have on cell assays?. 10
-
Halliwell, B. (n.d.). Cell Culture, Oxidative Stress, and Antioxidants: Avoiding Pitfalls. 19
-
Davis, J. W., et al. (2003). The aryl hydrocarbon receptor antagonist, 3'methoxy-4'nitroflavone, attenuates 2,3,7,8-tetrachlorodibenzo-p-dioxin-dependent regulation of growth factor signaling and apoptosis in the MCF-10A cell line. Toxicology and Applied Pharmacology, 188(1), 42-9. 25
-
Sigma-Aldrich. (n.d.). Oxidative Stress in Cell Culture. --INVALID-LINK--
-
ResearchGate. (2025). Overcoming Variability in Cell-Based Assays. 26
-
Sigma-Aldrich. (n.d.). 3',4'-Dimethoxyflavone. --INVALID-LINK--
-
PubMed Central. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. 11
-
Van der Westhuizen, J. H., & Ferreira, D. (2010). Photochemistry of Flavonoids. PMC - NIH. 18
-
BenchChem. (2025). Technical Support Center: Managing Ensulizole-Induced Oxidative Stress in Cell Cultures. 27
-
PubChem. (n.d.). 3-Methoxy-4-nitrophenol. 28
-
PubMed. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization. 9
References
- 1. 3’-Methoxy-4’-nitroflavone | CymitQuimica [cymitquimica.com]
- 2. This compound [chemicalbook.com]
- 3. This compound, a reported aryl hydrocarbon receptor antagonist, enhances Cyp1a1 transcription by a dioxin responsive element-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of this compound as a pure aryl hydrocarbon (Ah) receptor antagonist and evidence for more than one form of the nuclear Ah receptor in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C16H11NO5 | CID 10017512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. cellgs.com [cellgs.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Influence of Bovine Serum Albumin-Flavonoid Interaction on the Antioxidant Activity of Dietary Flavonoids: New Evidence from Electrochemical Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flavonoids-Macromolecules Interactions in Human Diseases with Focus on Alzheimer, Atherosclerosis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Photochemistry of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biomedj.cgu.edu.tw [biomedj.cgu.edu.tw]
- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 21. Multimodal Carbon Monoxide Photorelease from Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Plasma Protein Binding of Herbal-Flavonoids to Human Serum Albumin and Their Anti-proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Protein Adducts and Protein Oxidation as Molecular Mechanisms of Flavonoid Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The aryl hydrocarbon receptor antagonist, 3'methoxy-4'nitroflavone, attenuates 2,3,7,8-tetrachlorodibenzo-p-dioxin-dependent regulation of growth factor signaling and apoptosis in the MCF-10A cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. 3-Methoxy-4-nitrophenol | C7H7NO4 | CID 12900532 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 3'-Methoxy-4'-nitroflavone and TCDD in Gene Expression Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of toxicological and pharmacological research, the Aryl Hydrocarbon Receptor (AHR) signaling pathway serves as a critical nexus for understanding the cellular effects of a wide array of compounds. This guide provides an in-depth, objective comparison of two prominent AHR ligands: the synthetic flavonoid, 3'-Methoxy-4'-nitroflavone (3'M4'NF), and the potent environmental toxicant, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). By examining their differential impacts on gene expression, this document aims to equip researchers with the nuanced understanding required for informed experimental design and data interpretation.
Introduction: Two Ligands, One Receptor, Divergent Outcomes
The AHR is a ligand-activated transcription factor that orchestrates the expression of a battery of genes, most notably those involved in xenobiotic metabolism, such as cytochrome P450 enzymes.[1][2] While both TCDD and 3'M4'NF engage this receptor, their downstream effects on gene expression are markedly different, a distinction that holds significant implications for their use in experimental settings.
TCDD , the prototypical AHR agonist, is a persistent environmental pollutant known for its high-affinity binding to the AHR and its potent induction of a broad spectrum of toxic effects, including teratogenesis and immunosuppression.[3][4] Its robust and sustained activation of the AHR signaling pathway has made it a benchmark compound in toxicological studies.
In contrast, This compound presents a more complex profile. Initially identified as an AHR antagonist, subsequent research has revealed a more nuanced activity, demonstrating weak agonist properties under certain conditions.[5][6][7][8] This dual functionality makes 3'M4'NF a valuable tool for dissecting the intricacies of AHR signaling, allowing for the study of both inhibition and partial activation of the pathway.
The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway: A Mechanistic Overview
The canonical AHR signaling pathway is a well-established cascade of molecular events. In its inactive state, the AHR resides in the cytoplasm in a complex with chaperone proteins such as heat shock protein 90 (Hsp90).[1][2]
Upon ligand binding, the AHR undergoes a conformational change, leading to its translocation into the nucleus. There, it dissociates from its chaperone partners and heterodimerizes with the AHR Nuclear Translocator (ARNT).[1][9] This AHR-ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[1][5] This binding event initiates the transcription of a suite of genes, including the well-characterized cytochrome P450 enzymes CYP1A1, CYP1A2, and CYP1B1.[1][10]
Figure 1: The canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Head-to-Head Comparison: this compound vs. TCDD
The differential effects of 3'M4'NF and TCDD on gene expression stem from their distinct interactions with the AHR and the subsequent transcriptional machinery.
| Feature | This compound (3'M4'NF) | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) |
| Primary AHR Activity | Primarily an antagonist; exhibits weak agonist activity at higher concentrations or in specific cellular contexts.[5][6] | Potent and persistent agonist.[4] |
| AHR Binding Affinity | Moderate to high, with reported IC50 values in the low nanomolar range for competitive binding against TCDD.[6] | Very high, considered the highest affinity ligand for the AHR.[4] |
| CYP1A1 Induction | Can induce CYP1A1 expression, but to a much lesser extent than TCDD.[5] Can also inhibit TCDD-induced CYP1A1 expression.[6][11] | Potent inducer of CYP1A1 gene expression.[4][12] |
| DRE Binding | The 3'M4'NF-bound AHR complex can interact with the same DREs as the TCDD-bound complex.[5] | The TCDD-AHR-ARNT complex binds strongly to DREs, initiating robust gene transcription.[5] |
| Toxicological Profile | Generally considered non-toxic at effective experimental concentrations. | A potent toxicant with a wide range of adverse health effects.[3][13] |
| Experimental Utility | Useful for studying the effects of AHR antagonism and for dissecting the downstream consequences of partial AHR activation.[11][14] | Serves as a positive control for AHR activation and as a model compound for studying dioxin-like toxicity. |
Experimental Data: A Quantitative Look at Gene Expression
The following table summarizes representative data on the effects of 3'M4'NF and TCDD on the expression of the canonical AHR target gene, CYP1A1.
| Compound | Cell Line | Concentration | Effect on CYP1A1 mRNA | Reference |
| TCDD | Human Hepatoma (HepG2) | 1 nM | ~100-fold induction | Fictionalized Data for Illustrative Purposes |
| 3'M4'NF | Human Hepatoma (HepG2) | 1 µM | ~5-fold induction | Fictionalized Data for Illustrative Purposes |
| TCDD + 3'M4'NF | Human Hepatoma (HepG2) | 1 nM TCDD + 1 µM 3'M4'NF | ~20-fold induction (inhibition of TCDD effect) | Fictionalized Data for Illustrative Purposes |
Note: The data in this table are illustrative and may not reflect the exact values from a single study. Researchers should consult the primary literature for specific experimental details and results.
Experimental Protocols: A Guide to Studying AHR-Mediated Gene Expression
To ensure the reproducibility and validity of research findings, the following detailed protocols are provided for key experiments in the study of AHR-mediated gene expression.
Experimental Workflow
Figure 2: A typical experimental workflow for analyzing gene expression.
Cell Culture and Treatment
-
Cell Line: Human hepatoma cells (e.g., HepG2) are a commonly used model system due to their robust expression of the AHR and its target genes.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare stock solutions of TCDD and 3'M4'NF in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions in culture medium to the desired final concentrations.
-
Replace the existing medium with the treatment medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest compound concentration.
-
For co-treatment studies, add both compounds to the same medium.
-
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 4, 8, 12, or 24 hours) to capture the dynamics of gene expression.
RNA Extraction and Purification
-
Lysis: After the treatment period, wash the cells with phosphate-buffered saline (PBS) and then lyse the cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to inactivate RNases.
-
Homogenization: Homogenize the lysate by passing it through a fine-gauge needle or using a rotor-stator homogenizer.
-
Purification: Purify the total RNA from the lysate using a commercially available kit based on silica column chromatography or phenol-chloroform extraction followed by alcohol precipitation.
-
Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (A260/A280 ratio should be ~2.0). The integrity of the RNA can be checked by gel electrophoresis.
Quantitative Real-Time PCR (RT-qPCR)
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing:
-
cDNA template
-
Forward and reverse primers for the target gene (e.g., CYP1A1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
A fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe
-
Taq polymerase and dNTPs
-
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression using the 2-ΔΔCt method, comparing the treated samples to the vehicle control.
-
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and TCDD in gene expression studies is dictated by the specific research question. TCDD remains the gold standard for investigating the toxicological consequences of potent and sustained AHR activation. Its robust induction of target genes provides a clear and reproducible endpoint for assessing AHR pathway integrity and for screening for dioxin-like activity.
Conversely, 3'M4'NF offers a more nuanced tool for exploring the subtleties of AHR signaling. Its ability to act as both an antagonist and a weak agonist allows for the dissection of AHR-dependent processes with greater precision. By inhibiting TCDD-induced gene expression, it can confirm the AHR-mediated nature of an observed effect. Furthermore, its weak agonist activity can be leveraged to study the cellular responses to a more physiologically relevant level of AHR activation, in contrast to the supraphysiological stimulation induced by TCDD.
Ultimately, a comprehensive understanding of AHR biology is best achieved by employing both compounds in a complementary fashion. This dual approach allows researchers to probe the full spectrum of AHR activity, from complete antagonism to maximal agonism, thereby providing a more complete picture of the role of this critical signaling pathway in health and disease.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 3. Agent Orange - Wikipedia [en.wikipedia.org]
- 4. Functional role of AhR in the expression of toxic effects by TCDD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a reported aryl hydrocarbon receptor antagonist, enhances Cyp1a1 transcription by a dioxin responsive element-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of this compound as a pure aryl hydrocarbon (Ah) receptor antagonist and evidence for more than one form of the nuclear Ah receptor in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [chemicalbook.com]
- 8. 3’-Methoxy-4’-nitroflavone | CymitQuimica [cymitquimica.com]
- 9. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of aryl hydrocarbon receptor-mediated induction of the CYP1 enzymes in environmental toxicity and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The aryl hydrocarbon receptor antagonist, 3'methoxy-4'nitroflavone, attenuates 2,3,7,8-tetrachlorodibenzo-p-dioxin-dependent regulation of growth factor signaling and apoptosis in the MCF-10A cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Is CYP1A1 induction always related to AHR signaling pathway? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2,3,7,8-Tetrachlorodibenzodioxin - Wikipedia [en.wikipedia.org]
- 14. academic.oup.com [academic.oup.com]
A Comparative Guide to the Bioactivity of Methoxyflavones: Spotlight on 3'-Methoxy-4'-nitroflavone
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 3'-Methoxy-4'-nitroflavone and other methoxyflavones, focusing on their distinct biological activities and the underlying structure-activity relationships (SAR). Methoxyflavones, a significant subclass of flavonoids, are of great interest due to their enhanced metabolic stability and membrane permeability compared to their hydroxylated counterparts, which often translates to improved bioavailability[1][2]. This document synthesizes experimental data to objectively compare the performance of these compounds, provides detailed methodologies for key assays, and explains the causality behind experimental choices to guide future research and development.
The Unique Profile of this compound: A Pure Aryl Hydrocarbon Receptor (AhR) Antagonist
Unlike many methoxyflavones studied for their direct cytotoxic or antioxidant effects, this compound has been specifically identified as a potent and pure antagonist of the Aryl Hydrocarbon Receptor (AhR)[3][4]. The AhR is a ligand-activated transcription factor that mediates the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). Its signaling pathway is a critical area of study in toxicology and oncology.
Mechanism of Action: The AhR resides in the cytoplasm in a complex. Upon binding by a ligand (like TCDD), the receptor translocates to the nucleus, dimerizes with the ARNT protein, and binds to Dioxin Response Elements (DREs) in the DNA. This binding initiates the transcription of target genes, including the cytochrome P450 enzyme CYP1A1[3][5].
This compound acts by competitively binding to the AhR, preventing the binding of agonists like TCDD and subsequent nuclear translocation and gene transcription[3]. This antagonistic activity is highly specific. Studies have shown that it effectively inhibits TCDD-induced CYP1A1 mRNA levels and the formation of the nuclear AhR complex in human breast cancer cells (MCF-7)[3]. Its potent binding to the rat cytosolic AhR was demonstrated with an IC50 value of 2.27 nM[3]. Furthermore, it has been shown to attenuate TCDD-dependent signaling that protects human mammary epithelial cells (MCF-10A) from apoptosis, suppressing the activation of EGFR-dependent molecules like Akt and Erk1,2[5].
The choice to investigate this compound as an AhR antagonist stems from the need to find molecules that can block the toxic and carcinogenic effects of AhR agonists. Its "pure" antagonist character is significant, as it does not exhibit agonist activity on its own, unlike some other flavonoids[3].
Comparative Analysis with Other Methoxyflavones
The biological activity of methoxyflavones is highly dependent on the number and position of the methoxy (-OCH3) and hydroxyl (-OH) groups on the flavone backbone[6][7][8]. While this compound excels as an AhR antagonist, other methoxyflavones show potent activities in different domains, such as anticancer and anti-inflammatory action.
Anticancer and Antiproliferative Activity
The presence of methoxy groups generally enhances the lipophilicity of flavones, which can improve their ability to cross cell membranes and exert cytotoxic effects on cancer cells[6]. However, the structure-activity relationship is complex.
-
Influence of B-Ring Substitution: A study on leukemic HL60 cells found that increasing the number of methoxyl groups on the B-ring tended to reduce antiproliferative activity[7]. For instance, 3',4'-dimethoxy substitution resulted in a significant loss of activity (IC50 >400 μM)[7]. This contrasts with the potent AhR binding of this compound, where the B-ring substitution is critical.
-
Influence of A-Ring Substitution: Conversely, an increase in methoxyl groups on the A-ring was found to enhance antiproliferative activity in the same study[7]. 5-methoxyflavone (IC50=48 μM) and 7-methoxyflavone (IC50=68 μM) showed moderate activity, while 6-methoxyflavone was inactive[7].
-
Role of Hydroxyl Groups: The presence of hydroxyl groups, often in combination with methoxy groups, can be crucial for cytotoxicity. For example, 5,3'-dihydroxy-3,6,7,8,4'-penta-methoxyflavone demonstrated a strong cytotoxic effect on MCF-7 breast cancer cells with an IC50 of 3.71 μM[6]. The interplay between lipophilic methoxy groups and polar hydroxyl groups can create an amphipathic character essential for potent anticancer effects[6].
Anti-inflammatory Activity
Methoxyflavones are well-documented inhibitors of inflammatory pathways. A primary mechanism is the suppression of inducible nitric oxide synthase (iNOS), an enzyme that produces the pro-inflammatory mediator nitric oxide (NO).
-
Inhibition of iNOS Expression: Methoxyflavones isolated from Kaempferia parviflora, such as 5,7-dimethoxyflavone, have been shown to markedly inhibit NO production in lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells[9]. This effect was attributed to the strong, dose-dependent inhibition of iNOS mRNA and protein expression[9].
-
Structure-Activity Relationship: The anti-inflammatory activity is also position-dependent. A study on 6-methoxyflavone showed it inhibits NO production by suppressing iNOS expression in kidney cells[1]. The most active compound from the Kaempferia parviflora study, trimethylapigenin, was found to inhibit spleen tyrosine kinase (SYK), an upstream kinase in the inflammatory signaling cascade, suggesting a specific target[9].
Enzyme Inhibition
Beyond inflammation, methoxyflavones inhibit various enzymes. Several methoxyflavones from Kaempferia parviflora have been identified as inhibitors of xanthine oxidase (XOD), an enzyme involved in gout.
-
Xanthine Oxidase Inhibition: 3,5,7,4',5'-pentamethoxyflavone and 3',4',5,7-tetramethoxyflavone showed inhibitory activities against XOD with IC50 values of 0.9 mM and >4 mM, respectively[10][11]. This indicates that a higher degree of methoxylation can be favorable for inhibiting this particular enzyme.
Quantitative Data Summary
The following tables summarize the experimental data for the discussed methoxyflavones, allowing for an objective comparison of their potencies.
Table 1: Aryl Hydrocarbon Receptor (AhR) Binding
| Compound | Assay | IC50 (nM) | Source |
|---|---|---|---|
| This compound | Competitive binding to rat cytosolic AhR | 2.27 | [3] |
| 4'-Amino-3'-methoxyflavone | Competitive binding to rat cytosolic AhR | 86.1 | [3] |
| 3'-Amino-4'-methoxyflavone | Competitive binding to rat cytosolic AhR | 19.4 | [3] |
| 4'-Methoxy-3'-nitroflavone | Competitive binding to rat cytosolic AhR | 872 |[3] |
Table 2: Antiproliferative Activity in HL60 Cells
| Compound | IC50 (µM) | Source |
|---|---|---|
| 5-Methoxyflavone | 48 | [7] |
| 7-Methoxyflavone | 68 | [7] |
| 3',4'-Dimethoxyflavone | >400 | [7] |
| 5,4'-Dihydroxyflavone | 13 | [7][8] |
| 3',4'-Dihydroxyflavone | >100 |[7][8] |
Table 3: Anticancer Activity in MCF-7 Cells
| Compound | Treatment Duration | IC50 (µM) | Source |
|---|---|---|---|
| 5,3',4'-trihydroxy-6,7,8-TMF | 72h | 4.9 | [6] |
| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | 72h | 3.71 | [6] |
| Chrysosplenetin | 72h | 0.3 |[12] |
Table 4: Xanthine Oxidase (XOD) Inhibition
| Compound | IC50 (mM) | Source |
|---|---|---|
| 3,5,7,4',5'-Pentamethoxyflavone | 0.9 | [10][11] |
| 3',4',5,7-Tetramethoxyflavone | >4 |[10][11] |
Key Experimental Protocols
The trustworthiness of comparative data relies on robust and reproducible experimental design. Below are detailed protocols for key assays used to evaluate the bioactivities discussed in this guide.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is foundational for determining the cytotoxic or antiproliferative effects of methoxyflavones on cancer cell lines.
Causality: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability[2].
Step-by-Step Methodology:
-
Cell Culture and Seeding: Culture the desired cancer cell line (e.g., MCF-7, HL60) in appropriate media. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test methoxyflavone in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., isopropyl alcohol or DMSO) to each well to dissolve the formazan crystals[2].
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell growth) using non-linear regression analysis.
Protocol 2: iNOS Expression Analysis by Western Blot
This protocol allows for the direct measurement of a key inflammatory protein to validate the anti-inflammatory mechanism of a test compound.
Causality: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein (i.e., iNOS). This allows for the visualization and quantification of changes in protein expression levels following treatment with a methoxyflavone.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed macrophage cells (e.g., RAW 264.7) in a 6-well plate. Pre-treat the cells with various concentrations of the test methoxyflavone for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS, 1 µg/mL) for 24 hours to induce iNOS expression.
-
Protein Extraction: Wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Also probe for a loading control protein (e.g., GAPDH or β-actin) to normalize the data.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the iNOS band intensity to the corresponding loading control band intensity.
Conclusion
This comparative analysis demonstrates that while methoxyflavones as a class possess significant therapeutic potential, their specific biological activities are dictated by their precise chemical structures. This compound stands out as a highly specific and potent antagonist of the Aryl Hydrocarbon Receptor, making it a valuable tool for studying toxicology and a potential lead for mitigating the effects of environmental toxins.
In contrast, other methoxyflavones, particularly those with multiple methoxy and hydroxyl substitutions, exhibit strong anticancer and anti-inflammatory properties through different mechanisms, such as the induction of apoptosis in cancer cells and the inhibition of the iNOS inflammatory pathway. The structure-activity relationships highlighted herein underscore the importance of the substitution pattern on both the A and B rings. The interplay between lipophilic methoxy groups and hydrogen-bonding hydroxyl groups is a critical factor in determining the potency and mechanism of action.
Future research should focus on direct, head-to-head comparative studies of these compounds under standardized assay conditions to further elucidate these structure-activity relationships and identify lead candidates for specific therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural and Anticancer Studies of Methoxyflavone Derivative from Strychnos pseudoquina A.St.-Hil. (Loganiaceae) from Brazilian Cerrado - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound as a pure aryl hydrocarbon (Ah) receptor antagonist and evidence for more than one form of the nuclear Ah receptor in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [chemicalbook.com]
- 5. The aryl hydrocarbon receptor antagonist, 3'methoxy-4'nitroflavone, attenuates 2,3,7,8-tetrachlorodibenzo-p-dioxin-dependent regulation of growth factor signaling and apoptosis in the MCF-10A cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Relationship Between the Structure of Methoxylated and Hydroxylated Flavones and Their Antiproliferative Activity in HL60 Cells | Anticancer Research [ar.iiarjournals.org]
- 8. Relationship Between the Structure of Methoxylated and Hydroxylated Flavones and Their Antiproliferative Activity in HL60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppressive effects of methoxyflavonoids isolated from Kaempferia parviflora on inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. preprints.org [preprints.org]
A Comparative Guide to the Efficacy of 3'-Methoxy-4'-nitroflavone and Other Flavonoids in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Flavonoid Family in Oncology
Flavonoids, a diverse group of polyphenolic compounds ubiquitously found in plants, have long been a focal point of cancer research. Their multifaceted biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects, position them as promising candidates for cancer chemoprevention and therapy.[1] This guide provides a comparative analysis of the synthetic flavonoid 3'-Methoxy-4'-nitroflavone against three well-characterized, naturally occurring flavonoids: quercetin, apigenin, and luteolin. While extensive research has elucidated the anticancer mechanisms of the latter, this compound presents a more nuanced profile, primarily investigated for its role as a modulator of the aryl hydrocarbon receptor (AhR) signaling pathway.
Comparative Efficacy and Cytotoxicity
A direct quantitative comparison of the cytotoxic efficacy of this compound with quercetin, apigenin, and luteolin is challenging due to the limited availability of public data on its IC50 values against a broad range of cancer cell lines. The primary focus of existing research on this compound has been its antagonistic activity at the AhR, rather than its direct cytotoxic effects.[2][3]
In contrast, quercetin, apigenin, and luteolin have been extensively studied for their antiproliferative activities across numerous cancer cell lines. The following table summarizes representative IC50 values for these flavonoids, highlighting their potent growth-inhibitory effects.
| Flavonoid | Cancer Cell Line | IC50 (µM) | Reference |
| Quercetin | MCF-7 (Breast) | 17.2 - 48 | [4] |
| A549 (Lung) | 5.14 (72h) | [5] | |
| HCT116 (Colon) | 181.7 | [3] | |
| Apigenin | HeLa (Cervical) | ~50 (24h) | [6] |
| HT29 (Colon) | 20.78 (24h) | [7] | |
| PC-3 (Prostate) | ~3-30 | [8] | |
| Luteolin | HL-60 (Leukemia) | 12.5 - 15 | [9] |
| A549 (Lung) | 27.12 (48h) | [10] | |
| MCF-7 (Breast) | 3.10 | [11] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions, including cell density, incubation time, and assay method.
Mechanistic Deep Dive: A Tale of Different Targets
The anticancer activities of these flavonoids are underpinned by their interactions with a multitude of cellular signaling pathways. Here, we explore the distinct and overlapping mechanisms of this compound, quercetin, apigenin, and luteolin.
This compound: An Aryl Hydrocarbon Receptor (AhR) Antagonist
The primary characterized mechanism of action for this compound is its role as a potent antagonist of the aryl hydrocarbon receptor (AhR).[2] The AhR is a ligand-activated transcription factor involved in the regulation of genes associated with xenobiotic metabolism, cell proliferation, and differentiation. In the context of cancer, the AhR pathway can have both pro- and anti-tumorigenic roles depending on the cellular context and the activating ligand.
This compound has been shown to inhibit the induction of cytochrome P450 1A1 (CYP1A1) gene expression by AhR agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[2] Furthermore, it can attenuate TCDD-dependent inhibition of apoptosis in human mammary epithelial cells.[12] While it has been observed to induce AhR-dependent cell proliferation in rat liver 'stem-like' cells, its direct cytotoxic effects on cancer cells remain to be thoroughly elucidated.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. sif2022-production.s3.amazonaws.com [sif2022-production.s3.amazonaws.com]
- 4. mdpi.com [mdpi.com]
- 5. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 8. mdpi.com [mdpi.com]
- 9. Anti-carcinogenic Effects of the Flavonoid Luteolin | MDPI [mdpi.com]
- 10. Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 12. The aryl hydrocarbon receptor antagonist, 3'methoxy-4'nitroflavone, attenuates 2,3,7,8-tetrachlorodibenzo-p-dioxin-dependent regulation of growth factor signaling and apoptosis in the MCF-10A cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Aryl Hydrocarbon Receptor Affinity of 3'-Methoxy-4'-nitroflavone: A Comparative Guide
For researchers navigating the complex landscape of Aryl hydrocarbon Receptor (AhR) modulation, the selection of appropriate chemical tools is paramount. This guide provides an in-depth analysis of the binding affinity of 3'-Methoxy-4'-nitroflavone for the AhR, a synthetic flavonoid of significant interest. By contextualizing its binding characteristics against other relevant flavonoids and detailing the rigorous experimental methodologies required for such assessments, this document serves as a critical resource for scientists in pharmacology, toxicology, and drug discovery. Our objective is to furnish the research community with the robust, comparative data and validated protocols necessary to advance our understanding of AhR-ligand interactions.
The Aryl Hydrocarbon Receptor: A Pivotal Regulator in Cellular Homeostasis and Disease
The Aryl hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that belongs to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of proteins.[1] Initially recognized for mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the role of AhR is now understood to extend to a wide array of physiological and pathophysiological processes, including immune responses, cell differentiation, and tumorigenesis.[1][2] The diverse functions of AhR are dictated by the nature of the activating ligand, highlighting the critical need to characterize the binding and activity of novel modulators.
Comparative Binding Affinity of Flavonoids to the Aryl Hydrocarbon Receptor
The binding affinity of a compound to a receptor is a primary determinant of its potential biological activity. For the AhR, this is often quantified by the half-maximal inhibitory concentration (IC50) in competitive binding assays, where the compound's ability to displace a high-affinity radiolabeled ligand is measured. A lower IC50 value indicates a higher binding affinity.
A pivotal study systematically evaluated the competitive binding of several flavone derivatives to the rat cytosolic AhR, providing a direct and reliable comparison of their binding affinities.[3] The results of this investigation are summarized below:
| Compound | Structure | IC50 (nM)[3] |
| This compound | A flavone with a methoxy group at the 3' position and a nitro group at the 4' position of the B-ring. | 2.27 |
| 3'-Amino-4'-methoxyflavone | A flavone with an amino group at the 3' position and a methoxy group at the 4' position of the B-ring. | 19.4 |
| 4'-Amino-3'-methoxyflavone | A flavone with an amino group at the 4' position and a methoxy group at the 3' position of the B-ring. | 86.1 |
| 4'-Methoxy-3'-nitroflavone | A flavone with a methoxy group at the 4' position and a nitro group at the 3' position of the B-ring. | 872 |
Analysis of Binding Affinity Data:
The data clearly demonstrates that this compound possesses the highest binding affinity for the AhR among the tested compounds, with an IC50 value of 2.27 nM.[3] This strong binding is significantly influenced by the substitution pattern on the B-ring of the flavone structure. The presence of a methoxy group at the 3' position and a nitro group at the 4' position appears to be a key determinant for high-affinity binding. Swapping the positions of these functional groups, as seen in 4'-Methoxy-3'-nitroflavone, results in a dramatic decrease in binding affinity by over 380-fold.[3] Similarly, the replacement of the nitro group with an amino group, and the alteration of the methoxy group position, also leads to a reduction in binding affinity.[3]
This structure-activity relationship underscores the exquisite specificity of the AhR ligand-binding pocket and provides valuable insights for the rational design of novel AhR modulators. While these in vitro binding data are critical, it is important to note that the ultimate biological effect of these compounds (agonist versus antagonist activity) can be cell-type and gene-specific.[4]
The Aryl Hydrocarbon Receptor Signaling Pathway
Upon ligand binding, the AhR translocates from the cytoplasm to the nucleus and heterodimerizes with the AhR nuclear translocator (ARNT).[5] This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to changes in their transcription.[5] This is referred to as the canonical signaling pathway. However, AhR can also engage in non-canonical signaling through interactions with other transcription factors and signaling molecules.[6][7]
Canonical and non-canonical AhR signaling pathways.
Experimental Protocols for Assessing AhR Binding and Activity
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key assays used to characterize the interaction of compounds like this compound with the AhR.
Protocol 1: Competitive Radioligand Binding Assay
This assay directly measures the binding affinity of a test compound by its ability to compete with a radiolabeled ligand for binding to the AhR.
Workflow Diagram:
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Identification of this compound as a pure aryl hydrocarbon (Ah) receptor antagonist and evidence for more than one form of the nuclear Ah receptor in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beta-Naphthoflavone and this compound exert ambiguous effects on Ah receptor-dependent cell proliferation and gene expression in rat liver 'stem-like' cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Receptor Selectivity of 3'-Methoxy-4'-nitroflavone: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Selectivity in Drug Discovery
In the realm of drug discovery and molecular biology, the selectivity of a compound for its intended target is paramount. Off-target interactions can lead to unforeseen side effects, confound experimental results, and ultimately derail therapeutic development. 3'-Methoxy-4'-nitroflavone (MNF), a synthetic flavonoid, has garnered significant attention as a tool compound for studying the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][2][3] This guide provides a comprehensive analysis of the known receptor interactions of MNF, delves into its potential for cross-reactivity with other receptors, and presents the experimental frameworks necessary for a thorough evaluation of its selectivity profile. As a Senior Application Scientist, this guide is structured to provide not just data, but a logical and methodological framework for understanding and assessing compound selectivity.
This compound: Primary Target and Mechanism of Action
This compound is predominantly characterized as a potent antagonist of the Aryl Hydrocarbon Receptor (AhR).[1][3] The AhR is a ligand-activated transcription factor that regulates the expression of a variety of genes, including those involved in xenobiotic metabolism, such as cytochrome P450 1A1 (CYP1A1).[4] MNF competitively binds to the AhR, thereby inhibiting the binding of agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and preventing the subsequent translocation of the AhR to the nucleus and the transcription of its target genes.[2]
However, the interaction of MNF with the AhR is more complex than that of a simple antagonist. Some studies have revealed that MNF can act as a partial agonist, inducing the expression of certain AhR target genes, such as Cyp1b1 and Nqo1, while antagonizing the induction of others, like Cyp1a1.[5] This gene-specific activity highlights the nuanced nature of its interaction with the AhR signaling complex and suggests that its effects are highly context-dependent.[4][5]
Visualizing the AhR Signaling Pathway and the Role of MNF
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway and the antagonistic role of this compound (MNF).
Cross-Reactivity Profile: A Comparative Assessment
A thorough understanding of a compound's selectivity requires evaluating its potential interactions with a broad range of other receptors. While MNF is well-documented as an AhR ligand, publicly available data on its cross-reactivity with other receptor families, such as nuclear receptors, G-protein coupled receptors (GPCRs), and kinases, is notably scarce. This section will compare the known activity of MNF with the general potential for flavonoids to interact with these other receptor classes.
Nuclear Receptors
The nuclear receptor superfamily includes receptors for steroid hormones like estrogens (ER), androgens (AR), and glucocorticoids (GR). Due to the structural similarities between flavonoids and endogenous steroid hormones, cross-reactivity with these receptors is a possibility.
| Receptor Family | General Flavonoid Interaction | This compound (MNF) Specific Data |
| Estrogen Receptor (ER) | Many flavonoids exhibit binding to ERα and ERβ, acting as either agonists or antagonists.[6] | No direct binding or functional data for MNF's interaction with ERα or ERβ was identified in the reviewed literature. |
| Androgen Receptor (AR) | Some flavonoids have been shown to antagonize the androgen receptor. | No direct binding or functional data for MNF's interaction with AR was identified. |
| Glucocorticoid Receptor (GR) | Certain flavonoids have been reported to interact with the glucocorticoid receptor. | No direct binding or functional data for MNF's interaction with GR was identified. |
G-Protein Coupled Receptors (GPCRs)
GPCRs represent the largest family of cell surface receptors and are common off-target liabilities for many small molecules.
| Receptor Family | General Flavonoid Interaction | This compound (MNF) Specific Data |
| GPCRs | Various flavonoids have been shown to modulate the activity of different GPCRs, often acting as allosteric modulators. | No widespread screening data is available for MNF against a panel of GPCRs. One study noted that MNF can attenuate TCDD-induced activation of EGFR-dependent signaling molecules like Akt and Erk1/2, but this effect appears to be a downstream consequence of its primary antagonism of AhR, which in turn reduces the expression of the EGFR ligand TGFα.[7] This is an indirect effect on a signaling pathway, not a direct interaction with a GPCR. |
Kinases
Protein kinases are another major class of drug targets and potential off-targets.
| Receptor Family | General Flavonoid Interaction | This compound (MNF) Specific Data |
| Kinases | Many flavonoids are known to inhibit the activity of various protein kinases. | No specific kinase profiling data for MNF was found in the public domain. |
Experimental Protocols for Assessing Cross-Reactivity
To rigorously determine the selectivity profile of a compound like MNF, a tiered approach employing various in vitro assays is recommended. Commercial services like Eurofins' SafetyScreen™ and DiscoverX's profiling services offer comprehensive panels for this purpose.[8][9][10][11][12][13][14] Below are detailed methodologies for two fundamental experimental approaches.
Radioligand Binding Assay: Quantifying Receptor Affinity
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).
Methodology:
-
Receptor Preparation: Prepare cell membrane homogenates from cells or tissues expressing the receptor of interest.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific high-affinity radioligand for the target receptor, and varying concentrations of the test compound (e.g., MNF).
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay to determine the binding affinity of a test compound.
Luciferase Reporter Assay: Assessing Functional Activity
This cell-based assay measures the ability of a compound to modulate receptor-mediated gene transcription.
Methodology:
-
Cell Line Preparation: Use a cell line that has been engineered to express the receptor of interest and a reporter gene (e.g., luciferase) under the control of a response element specific to that receptor's signaling pathway.
-
Cell Plating: Seed the reporter cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (MNF). For antagonist screening, co-treat with a known agonist for the receptor.
-
Incubation: Incubate the cells for a sufficient period to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Reagent Addition: Lyse the cells and add the luciferase substrate.
-
Detection: Measure the luminescence produced by the luciferase enzyme using a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Caption: Workflow for a luciferase reporter gene assay to assess the functional activity of a test compound on a specific receptor pathway.
Summary and Future Directions
This compound is a valuable research tool due to its potent and relatively specific interaction with the Aryl Hydrocarbon Receptor. The existing literature strongly supports its role as an AhR antagonist, with some evidence of partial agonism depending on the genetic context.
Based on the available data, MNF appears to be highly selective for the AhR, with no significant, direct off-target activities reported for nuclear receptors or GPCRs. However, it is crucial to acknowledge that the absence of evidence is not evidence of absence. A comprehensive assessment of MNF's cross-reactivity would require systematic screening against broad panels of receptors and kinases.
For researchers utilizing MNF, it is recommended to:
-
Acknowledge its complex AhR activity: Be aware of its potential for partial agonist effects and consider the specific gene targets being investigated.
-
Exercise caution when interpreting results: While highly selective for AhR, the possibility of unknown off-target effects, particularly at higher concentrations, cannot be entirely dismissed without comprehensive screening data.
-
Consider empirical validation: For studies where off-target effects could be a significant confounding factor, performing key cross-reactivity assays, such as those described in this guide, is advisable.
The continued study of compounds like this compound, coupled with rigorous selectivity profiling, is essential for advancing our understanding of cellular signaling pathways and for the development of safer, more effective therapeutics.
References
- 1. 3’-Methoxy-4’-nitroflavone | CymitQuimica [cymitquimica.com]
- 2. Identification of this compound as a pure aryl hydrocarbon (Ah) receptor antagonist and evidence for more than one form of the nuclear Ah receptor in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [chemicalbook.com]
- 4. This compound, a reported aryl hydrocarbon receptor antagonist, enhances Cyp1a1 transcription by a dioxin responsive element-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beta-Naphthoflavone and this compound exert ambiguous effects on Ah receptor-dependent cell proliferation and gene expression in rat liver 'stem-like' cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The aryl hydrocarbon receptor antagonist, 3'methoxy-4'nitroflavone, attenuates 2,3,7,8-tetrachlorodibenzo-p-dioxin-dependent regulation of growth factor signaling and apoptosis in the MCF-10A cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. DiscoverX Products [discoverx.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Unveiling the Superiority of 3'-Methoxy-4'-nitroflavone in Aryl Hydrocarbon Receptor Modulation: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complex landscape of aryl hydrocarbon receptor (AhR) modulation, the choice of investigational compound is paramount. This guide provides an in-depth, objective comparison of 3'-Methoxy-4'-nitroflavone (MNF) against other widely used research compounds, highlighting its distinct advantages supported by experimental data. By delving into its mechanism, potency, and functional profile, we aim to equip researchers with the critical insights needed to advance their studies in toxicology, immunology, and oncology.
The Critical Role of the Aryl Hydrocarbon Receptor (AhR)
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a pivotal role in cellular responses to a wide array of environmental and endogenous molecules.[1] In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins.[2] Upon binding to a ligand, the AhR complex translocates to the nucleus, where it heterodimerizes with the AhR Nuclear Translocator (ARNT).[3][4] This heterodimer then binds to specific DNA sequences known as Dioxin Response Elements (DREs), initiating the transcription of a battery of target genes, most notably cytochrome P450 enzymes like CYP1A1.[4][5] Dysregulation of the AhR signaling pathway is implicated in a range of pathologies, making it a critical target for therapeutic intervention and toxicological research.[1]
This compound: A Potent and "Pure" Antagonist
This compound (MNF) has emerged as a standout compound for researchers seeking to inhibit AhR signaling. It is a synthetic flavonoid that functions as a potent, "pure" AhR antagonist.[6] This "pure" antagonism is a key advantage, as many other flavonoid-based AhR modulators exhibit partial agonist activity, which can confound experimental results.[7]
Mechanism of Action
MNF exerts its antagonistic effects by competitively binding to the ligand-binding pocket of the AhR, thereby preventing the binding and subsequent activation by AhR agonists.[8] This direct competition effectively blocks the nuclear translocation of the AhR and the transcription of its target genes.
Quantitative Comparison: MNF vs. Other AhR Modulators
To objectively assess the advantages of MNF, we compare its performance against a panel of well-characterized AhR modulators, including a potent agonist, a partial agonist/antagonist, and other synthetic antagonists.
| Compound | Type | IC50 (AhR Binding/Antagonism) | Key Characteristics | Reference(s) |
| This compound (MNF) | Antagonist | 2.27 nM (rat cytosolic AhR) | High-potency, "pure" antagonist with minimal agonist activity. | [8][9] |
| TCDD (Dioxin) | Agonist | N/A (Potent Agonist) | Prototypical high-affinity AhR agonist, widely used to study AhR activation and toxicity. | [6] |
| β-Naphthoflavone | Partial Agonist/Antagonist | Varies with conditions | Exhibits both agonistic and antagonistic properties depending on concentration and cell type. | [10] |
| CH-223191 | Antagonist | 30 nM (TCDD-induced luciferase activity) | Potent and specific AhR antagonist, though with lower reported potency than MNF. | [11] |
| GNF351 | Antagonist | 8.5 nM (HepG2 40/6 cells); 62 nM (binding to humanized AhR) | High-affinity antagonist with no reported agonist activity. | [12][13] |
Key Insight: The exceptionally low IC50 value of this compound underscores its high-affinity binding to the AhR, positioning it as one of the most potent antagonists available for research. This high potency allows for the use of lower concentrations in experimental setups, minimizing the potential for off-target effects.
Signaling Pathways and Experimental Workflows
Canonical AhR Signaling Pathway and Point of Inhibition by MNF
The following diagram illustrates the canonical AhR signaling pathway and highlights the point at which MNF exerts its inhibitory effect.
Downstream Effects on Cell Signaling
Activation of the AhR by agonists like TCDD can have profound effects on downstream signaling pathways, including the activation of pro-survival kinases such as Akt and ERK.[14] By blocking the initial ligand-binding event, MNF can effectively attenuate these downstream effects, making it a valuable tool for studying the role of AhR in cell proliferation, apoptosis, and tumorigenesis.[15]
Experimental Protocols
To facilitate the direct comparison and further investigation of MNF and other AhR modulators, we provide the following detailed, step-by-step methodologies for key experiments.
AhR Activation/Inhibition Assessment using a DRE-Luciferase Reporter Assay
This assay is a cornerstone for quantifying the agonist or antagonist activity of a compound on the AhR signaling pathway.
Experimental Workflow:
Step-by-Step Protocol:
-
Cell Seeding: Seed human hepatoma (HepG2) cells stably transfected with a DRE-driven luciferase reporter plasmid into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds (MNF, TCDD, etc.) in the appropriate cell culture medium.
-
Treatment:
-
For agonist testing, replace the medium with fresh medium containing the test compound at various concentrations.
-
For antagonist testing, pre-incubate the cells with the antagonist (e.g., MNF) for 1 hour, then add the agonist (e.g., TCDD) at a concentration that elicits a submaximal response (EC80).
-
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis:
-
For agonists, normalize the data to the vehicle control and plot a dose-response curve to determine the EC50.
-
For antagonists, calculate the percentage of inhibition of the agonist-induced response and plot a dose-response curve to determine the IC50.
-
Quantification of CYP1A1 mRNA Expression by Quantitative PCR (qPCR)
This assay measures the transcriptional upregulation of a key AhR target gene, providing a direct readout of receptor activation.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HepG2) and treat with the test compounds as described in the luciferase assay protocol.
-
RNA Extraction: After the desired incubation period (typically 6-24 hours), harvest the cells and extract total RNA using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for CYP1A1 and a reference gene (e.g., GAPDH, β-actin).
-
Data Analysis: Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the vehicle control.
Cell Viability Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the test compounds for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for cytotoxicity if applicable. Note: Flavonoids can sometimes interfere with the MTT assay; therefore, appropriate controls are essential.[16]
Conclusion: The Decisive Advantage of this compound
In the realm of AhR research, this compound stands out due to a compelling combination of high potency and a "pure" antagonist profile. Its ability to potently and specifically inhibit the AhR signaling pathway without the confounding partial agonist effects seen with other flavonoids makes it an invaluable tool. For researchers aiming to dissect the intricate roles of the AhR in health and disease, the superior characteristics of MNF provide a clearer path to robust and reproducible findings. This guide underscores the importance of selecting the right tool for the job, and for potent and specific AhR antagonism, the evidence points compellingly towards this compound.
References
- 1. Dioxin toxicity, aryl hydrocarbon receptor signaling, and apoptosis-persistent pollutants affect programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CH223191 Is a Ligand-Selective Antagonist of the Ah (Dioxin) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of this compound as a pure aryl hydrocarbon (Ah) receptor antagonist and evidence for more than one form of the nuclear Ah receptor in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in the development of AHR antagonists in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Naphthoflavone, an exogenous ligand of aryl hydrocarbon receptor, disrupts zinc homeostasis in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. TCDD Promotes Lung Tumors via Attenuation of Apoptosis through Activation of the Akt and ERK1/2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The aryl hydrocarbon receptor antagonist, 3'methoxy-4'nitroflavone, attenuates 2,3,7,8-tetrachlorodibenzo-p-dioxin-dependent regulation of growth factor signaling and apoptosis in the MCF-10A cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journaljpri.com [journaljpri.com]
A Researcher's Guide to the Ambiguous World of 3'-Methoxy-4'-nitroflavone: Navigating its Limitations as an Experimental Tool
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the nuanced application of 3'-Methoxy-4'-nitroflavone (3'M4'NF) as an experimental tool. This document provides a critical comparison with alternative modulators of the Aryl Hydrocarbon Receptor (AhR), supported by experimental data and detailed protocols, to ensure the scientific integrity of future studies.
Introduction: The Allure and Ambiguity of a Widely Used Flavonoid
This compound (3'M4'NF), a synthetic flavonoid, has been widely adopted in biomedical research as a tool to probe the function of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor implicated in xenobiotic metabolism, immune regulation, and carcinogenesis. Initially lauded as a potent and specific AhR antagonist, a growing body of evidence reveals a more complex pharmacological profile, urging a careful re-evaluation of its utility. This guide aims to provide a critical overview of the limitations of 3'M4'NF, compare its performance with alternative AhR modulators, and equip researchers with the necessary experimental frameworks to validate their findings.
The Shifting Paradigm: From a "Pure" Antagonist to a "Partial" Agonist
The initial characterization of 3'M4'NF identified it as a pure AhR antagonist, capable of inhibiting the induction of AhR target genes, such as Cytochrome P450 1A1 (CYP1A1), by potent agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)[1]. This perceived specificity led to its widespread use in delineating AhR-dependent signaling pathways.
However, subsequent research has painted a more nuanced picture. Multiple studies have demonstrated that 3'M4'NF can exhibit partial agonist activity, a phenomenon that is highly dependent on the cellular context, promoter of the target gene, and the concentration of the compound used[2][3][4][5]. For instance, while it may antagonize TCDD-induced activity at a DRE-driven luciferase reporter, it can simultaneously induce the expression of the endogenous CYP1A1 gene in the same cell line[3][4]. This dual activity presents a significant challenge for data interpretation, as observed effects may not be solely attributable to AhR antagonism.
Caption: Figure 1. Canonical AhR Signaling Pathway.
Beyond the Aryl Hydrocarbon Receptor: Documented Off-Target Effects
A critical limitation of any chemical probe is its potential for off-target interactions. While comprehensive off-target profiling of 3'M4'NF is not extensively documented in the public domain, its flavonoid scaffold suggests a predisposition for interacting with a variety of proteins, including kinases and other enzymes.
One well-documented off-target effect of 3'M4'NF is its direct inhibition of cytochrome P450 enzymes. Studies have shown that it can inhibit the enzymatic activity of CYP1A1 and CYP1A2, independent of its effects on AhR-mediated gene expression[6]. This direct enzymatic inhibition can confound studies investigating the role of AhR in the metabolism of xenobiotics, as the observed effects could be a composite of transcriptional regulation and direct enzyme modulation. Furthermore, evidence suggests that 3'M4'NF can exert AhR-independent effects, further complicating the interpretation of experimental results.
A Comparative Analysis: How Does this compound Stack Up Against Alternatives?
The limitations of 3'M4'NF necessitate a careful consideration of alternative AhR modulators. The choice of tool compound should be guided by the specific research question and a thorough understanding of the pharmacological profile of each molecule.
| Compound | Class | Primary AhR Activity | Known Limitations | IC50 (Antagonist Activity) |
| This compound (3'M4'NF) | Flavonoid | Antagonist / Partial Agonist | Context-dependent agonism, direct CYP inhibition, potential for other off-target effects. | 2.27 nM (rat cytosolic AhR binding)[1] |
| CH-223191 | Synthetic | "Pure" Antagonist | Ligand-selective antagonism (more effective against HAHs than PAHs).[7][8] | ~1 µM (competitive binding)[9] |
| α-Naphthoflavone (ANF) | Flavonoid | Partial Agonist / Antagonist | Significant agonist activity at higher concentrations.[10][11] | 25 nM (competitive binding)[10] |
| Resveratrol | Stilbenoid | Antagonist | Can have complex, concentration-dependent effects and may modulate other signaling pathways.[12][13][14] | ~6 µM (competitive antagonist assay)[11] |
| Guggulsterone | Phytosteroid | Antagonist (FXR) / Modulator (AhR) | Primarily an FXR antagonist; AhR effects are less characterized. Also modulates other nuclear receptors. | Not well-defined for AhR. |
Table 1: Comparative Overview of AhR Antagonists. This table provides a summary of the key characteristics of 3'M4'NF and selected alternatives. IC50 values should be interpreted with caution as they can vary depending on the assay conditions.
The "Gold Standard" Antagonist: CH-223191
CH-223191 is widely regarded as a "pure" AhR antagonist, exhibiting minimal to no agonist activity even at high concentrations[15]. It acts as a competitive inhibitor of ligand binding and effectively blocks the nuclear translocation of the AhR. However, it is important to note that CH-223191 displays ligand-selective antagonism, being more effective at blocking the effects of halogenated aromatic hydrocarbons (HAHs) like TCDD compared to polycyclic aromatic hydrocarbons (PAHs)[7][8].
The Classic Partial Agonist: α-Naphthoflavone (ANF)
α-Naphthoflavone is another flavonoid that has been used extensively as an AhR modulator. However, it is well-established as a partial agonist/antagonist[10][11]. At lower concentrations, it can antagonize the effects of potent agonists, but at higher concentrations, it exhibits significant agonist activity on its own. This dual nature makes it a challenging tool for definitively dissecting AhR signaling.
Natural Alternatives: Resveratrol and Guggulsterone
Natural products like resveratrol and guggulsterone have also been reported to modulate AhR activity. Resveratrol, a polyphenol found in grapes and other plants, acts as a competitive AhR antagonist[13][14]. However, its effects can be complex and concentration-dependent, and it is known to interact with numerous other cellular targets. Guggulsterone, a phytosteroid, is primarily known as a farnesoid X receptor (FXR) antagonist but has also been shown to modulate AhR signaling. Its activity at the AhR is less well-characterized, and its promiscuity with other nuclear receptors warrants caution.
Best Practices and Experimental Validation: A Guide for the Bench Scientist
Given the complexities outlined above, rigorous experimental design and validation are paramount when using 3'M4'NF or any other AhR modulator.
Caption: Figure 2. Workflow for Validating AhR-Mediated Effects.
Detailed Experimental Protocols
This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the AhR.
Protocol:
-
Prepare Cytosolic Extract: Homogenize liver tissue (e.g., from C57BL/6 mice) in a suitable buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.5) and prepare a high-speed cytosolic fraction by ultracentrifugation.
-
Incubation: In a final volume of 200 µL, incubate the cytosolic extract (typically 1-2 mg/mL protein) with a fixed concentration of a high-affinity radiolabeled AhR ligand (e.g., [³H]TCDD, 1-2 nM).
-
Competition: Add increasing concentrations of the unlabeled competitor (e.g., 3'M4'NF, CH-223191, or TCDD) to the incubation mixture.
-
Equilibrium: Incubate at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Add a hydroxylapatite (HAP) slurry to each tube, incubate, and then wash the HAP pellet to remove unbound radioligand.
-
Quantification: Elute the bound radioligand from the HAP pellet and quantify the radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand.
This cell-based assay measures the functional consequence of AhR activation by quantifying the expression of a reporter gene under the control of DREs.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2 human hepatoma cells) and transiently or stably transfect them with a DRE-driven luciferase reporter plasmid. A co-transfection with a control plasmid expressing a different reporter (e.g., Renilla luciferase) is recommended for normalization.
-
Compound Treatment: Seed the transfected cells in a multi-well plate and treat them with the test compounds.
-
Agonist Mode: Treat cells with increasing concentrations of the test compound alone to assess for agonist activity.
-
Antagonist Mode: Pre-treat cells with increasing concentrations of the test compound for a defined period (e.g., 1 hour) before adding a fixed concentration of a known AhR agonist (e.g., 1 nM TCDD).
-
-
Incubation: Incubate the cells for a sufficient time to allow for gene expression (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the specific luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System).
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. For antagonist mode, plot the percentage of inhibition of agonist-induced luciferase activity against the concentration of the test compound to determine the IC50 value. For agonist mode, plot the fold induction of luciferase activity against the concentration of the test compound to determine the EC50 value.
This enzymatic assay measures the activity of CYP1A1, a key AhR target gene.
Protocol:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., HepG2) and treat with the test compounds as described for the DRE-luciferase assay.
-
Microsome Preparation (Optional but Recommended): After treatment, harvest the cells, homogenize them, and prepare a microsomal fraction by differential centrifugation.
-
EROD Reaction: In a multi-well plate, incubate the cell lysate or microsomal fraction with the substrate 7-ethoxyresorufin in a suitable buffer.
-
Initiate Reaction: Start the enzymatic reaction by adding NADPH.
-
Kinetic Measurement: Monitor the formation of the fluorescent product, resorufin, over time using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).
-
Data Analysis: Calculate the rate of resorufin formation and normalize it to the total protein concentration in the lysate or microsomal preparation. Compare the EROD activity in treated cells to that in control cells.
Conclusion: A Call for Rigor and Re-evaluation
This compound has undoubtedly been a valuable tool in advancing our understanding of AhR biology. However, its complex pharmacological profile, including its potential for partial agonism and off-target effects, necessitates a cautious and critical approach to its use. Researchers are strongly encouraged to incorporate rigorous validation experiments, including the use of alternative AhR modulators and genetic approaches, to ensure the robustness and reproducibility of their findings. By acknowledging the limitations of our experimental tools and employing a multi-faceted approach to validation, we can continue to unravel the intricate roles of the Aryl Hydrocarbon Receptor in health and disease with greater confidence and scientific integrity.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. This compound, a reported aryl hydrocarbon receptor antagonist, enhances Cyp1a1 transcription by a dioxin responsive element-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beta-Naphthoflavone and this compound exert ambiguous effects on Ah receptor-dependent cell proliferation and gene expression in rat liver 'stem-like' cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of this compound as a pure aryl hydrocarbon (Ah) receptor antagonist and evidence for more than one form of the nuclear Ah receptor in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CH223191 Is a Ligand-Selective Antagonist of the Ah (Dioxin) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CH223191 is a ligand-selective antagonist of the Ah (Dioxin) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells | Springer Nature Experiments [experiments.springernature.com]
- 10. cerc.usgs.gov [cerc.usgs.gov]
- 11. benchchem.com [benchchem.com]
- 12. Comparative analysis of interactions between aryl hydrocarbon receptor ligand binding domain with its ligands: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual-Luciferase® Reporter (DLR) Assay [protocols.io]
- 14. The Aryl Hydrocarbon Receptor and Its Crosstalk: A Chemopreventive Target of Naturally Occurring and Modified Phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of Novel CH223191-Based Antagonists of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 3'-Methoxy-4'-nitroflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a class of naturally occurring polyphenolic compounds, have garnered significant attention in drug discovery for their diverse pharmacological activities. Within this vast family, synthetic derivatives offer the potential for enhanced potency and selectivity. This guide provides a comprehensive analysis of 3'-Methoxy-4'-nitroflavone (3M4NF), a synthetic flavone derivative primarily recognized for its interaction with the aryl hydrocarbon receptor (AhR). Its complex pharmacological profile, exhibiting both antagonistic and weak partial agonistic activities, makes it a molecule of interest for researchers investigating AhR signaling pathways and their implications in toxicology and therapeutics.
This document offers an in-depth comparison of 3M4NF with other well-characterized AhR modulators, supported by experimental data and detailed protocols to facilitate further research and validation.
Mechanism of Action: A Dual-Faceted Aryl Hydrocarbon Receptor Modulator
The primary molecular target of this compound is the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating the expression of a variety of genes, including those involved in xenobiotic metabolism, cell cycle control, and immune responses. The activity of 3M4NF is not straightforward; it is highly dependent on the cellular context, the specific gene promoter, and the concentration used.
At lower concentrations, 3M4NF acts as a potent AhR antagonist . It competitively binds to the ligand-binding pocket of the AhR, preventing the binding and subsequent activation by potent agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). This antagonistic activity has been demonstrated by its ability to inhibit TCDD-induced expression of cytochrome P450 1A1 (CYP1A1), a key enzyme in the metabolism of many xenobiotics.
However, at higher concentrations or in certain cellular contexts, 3M4NF can exhibit weak AhR agonist activity. This means it can independently, albeit weakly, activate the AhR signaling pathway, leading to the transcription of some AhR-responsive genes. This dual activity underscores the importance of careful dose-response studies when investigating the effects of this compound.
Quantitative Comparison of Biological Activity
The following table summarizes the available quantitative data for the biological activities of this compound and provides a comparison with a potent AhR agonist (TCDD) and a partial agonist/antagonist (β-Naphthoflavone).
| Compound | Target | Assay | Cell Line | Activity | Value | Reference |
| This compound | Rat cytosolic AhR | Competitive Binding Assay | - | IC50 | 2.27 nM | [1] |
| AhR | DRE-Luciferase Reporter Assay | MCF-10A | Antagonist Activity | Suppression at ≥ 10 nM | [2] | |
| Apoptosis (TCDD-induced) | - | MCF-10A | Attenuation | Effective at ~100 nM | [2] | |
| TCDD-induced EROD Activity | EROD Assay | MCF-7 | Antagonist Activity | Concentration-dependent inhibition (0.01-10 µM) | [1] | |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | AhR | DRE-Luciferase Reporter Assay | - | EC50 | Varies (pM to nM range) | |
| β-Naphthoflavone | AhR | - | - | Agonist/Antagonist | - | [3] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are key parameters for comparing the potency of compounds. The lack of consistent, directly comparable quantitative data for all functional activities of 3M4NF highlights an area for future research.
Comparative Analysis with Alternative AhR Modulators
Versus TCDD (Potent Agonist)
TCDD is the most potent known agonist of the AhR and serves as a benchmark for studying AhR-mediated toxic and biological effects. In stark contrast to TCDD's consistent and powerful activation of the AhR pathway, 3M4NF primarily acts to block this activation. For researchers aiming to inhibit AhR signaling, 3M4NF presents a valuable tool. However, its weak intrinsic agonistic activity at higher concentrations must be considered, as it may not produce a complete blockade of AhR-dependent processes in all scenarios.
Versus β-Naphthoflavone (Partial Agonist/Antagonist)
β-Naphthoflavone is another flavonoid that modulates AhR activity. Like 3M4NF, its effects are complex and can be cell-type specific. It is often described as a partial agonist, meaning it can activate the AhR but to a lesser extent than a full agonist like TCDD. It can also act as an antagonist under certain conditions. The key distinction lies in the balance of these activities. While 3M4NF is predominantly an antagonist with weak partial agonism, β-naphthoflavone's profile can be more shifted towards agonism. The choice between these two compounds would depend on the specific research question and the desired level of AhR activation or inhibition.
Experimental Protocols for Validation
To facilitate the validation and further investigation of this compound's activity, detailed protocols for key experimental assays are provided below.
AhR Activation/Antagonism: Dioxin-Response Element (DRE) Luciferase Reporter Assay
This assay is a cornerstone for quantifying the ability of a compound to activate or inhibit the AhR signaling pathway.
Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing DREs. Activation of the AhR by an agonist leads to the binding of the AhR complex to the DREs, driving the expression of luciferase. The resulting light emission is proportional to the level of AhR activation. To test for antagonism, cells are co-treated with a known AhR agonist (e.g., TCDD) and the test compound.
Workflow Diagram:
Caption: Workflow for DRE Luciferase Reporter Assay.
Detailed Protocol:
-
Cell Seeding: Plate cells containing a DRE-luciferase reporter construct (e.g., HepG2-C3) in a 96-well white, clear-bottom plate at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. For antagonist assays, also prepare a solution of TCDD at a concentration that gives a submaximal response (e.g., EC80).
-
Treatment:
-
Agonist Mode: Remove the overnight culture medium and add the medium containing different concentrations of 3M4NF.
-
Antagonist Mode: Add the medium containing the fixed concentration of TCDD along with the serial dilutions of 3M4NF.
-
-
Incubation: Incubate the plates for a suitable period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Measurement: After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Plot the luminescence data against the log of the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.
Cell Viability and Proliferation: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Workflow Diagram:
Caption: Workflow for MTT Cell Viability Assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the log of the compound concentration to determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Workflow Diagram:
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Detailed Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time to induce apoptosis. Include both untreated and positive controls.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations will be distinguished based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This compound is a synthetic flavonoid with a complex and context-dependent activity profile centered on the aryl hydrocarbon receptor. Its primary characterization as a potent AhR antagonist makes it a valuable tool for dissecting AhR signaling pathways. However, its potential for weak partial agonism necessitates careful experimental design and interpretation. This guide provides a framework for understanding and validating the activity of 3M4NF, offering a comparative perspective and detailed experimental protocols. Further quantitative studies are warranted to fully elucidate its dose-dependent effects on various cellular processes and to establish its potential as a therapeutic lead or a research tool.
References
- 1. Identification of this compound as a pure aryl hydrocarbon (Ah) receptor antagonist and evidence for more than one form of the nuclear Ah receptor in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment for Handling 3'-Methoxy-4'-nitroflavone
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling 3'-Methoxy-4'-nitroflavone (CAS No. 145370-39-4).[1][2] As a biologically active aryl hydrocarbon receptor (AhR) antagonist used in experimental research, this compound requires meticulous handling to ensure personnel safety and experimental integrity.[1][3]
Inferred Hazard Assessment and Risk Profile
This compound is a solid, off-white to light yellow powder.[6] Its structure, featuring a nitro group and a flavone backbone, suggests potential hazards that must be managed through engineering controls and robust personal protective equipment (PPE).
-
Physical Form: As a powder, it poses a significant inhalation risk and can easily contaminate surfaces, leading to inadvertent exposure.[7]
-
Chemical Class: Nitro-aromatic compounds can have toxicological effects. Structurally similar chemicals, such as 3-Methoxy-4-nitrophenol and 3-Methoxy-4-nitrobenzaldehyde, are classified as harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation.[8][9] It is prudent to assume this compound shares a similar hazard profile.
-
Biological Activity: As a potent AhR antagonist, its systemic effects via unintentional exposure are unknown and should be avoided.[3]
| Potential Hazard | Basis of Assessment | Primary Route of Exposure | Recommended Control Measure |
| Respiratory Irritation/Toxicity | Inhalation of fine powder; Analogy to similar nitro-compounds.[8][9] | Inhalation | Use of a certified chemical fume hood or ventilated enclosure; Respiratory protection. |
| Skin Irritation/Absorption | Direct contact with the powder or solutions. | Dermal Contact | Use of appropriate chemical-resistant gloves and a lab coat.[10] |
| Serious Eye Irritation | Contact with airborne particles or splashes. | Ocular Contact | Use of chemical safety goggles or a face shield.[11] |
| Toxicity if Swallowed | Ingestion via contaminated hands or surfaces. | Ingestion | Strict prohibition of eating/drinking in the lab; Proper hand hygiene.[12] |
The Core of Protection: A Multi-Layered PPE Strategy
The selection of PPE is not merely a checklist; it is a system designed to provide barriers against specific hazards at each stage of the experimental workflow. The following PPE is mandatory for all procedures involving this compound.
-
Primary Engineering Control: All handling of the powdered form of this compound must be performed within a certified chemical fume hood or a similar ventilated enclosure to minimize airborne particles.[5]
-
Hand Protection:
-
Requirement: Double-gloving with nitrile gloves is required. Nitrile provides good resistance to a broad range of chemicals.[13]
-
Causality: The first pair of gloves protects the skin, while the outer pair serves as the working pair that can be removed immediately upon known or suspected contamination, protecting the inner glove and preventing the spread of contamination.[14] Gloves should have long cuffs that can be tucked under the sleeves of the lab coat.[14]
-
-
Body Protection:
-
Requirement: A lab coat with long sleeves and elastic or knit cuffs.
-
Causality: This prevents deposition of the chemical powder on personal clothing and skin. The tight-fitting cuffs prevent particles from entering the sleeve.[13]
-
-
Eye and Face Protection:
-
Requirement: Chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory.[11] When there is a significant risk of splashing (e.g., handling larger volumes of solutions), a full-face shield should be worn in addition to goggles.[13]
-
Causality: Goggles provide a seal around the eyes to protect against fine particulates and splashes from all directions. Standard safety glasses do not offer adequate protection from airborne powders.[15]
-
-
Respiratory Protection:
-
Requirement: While a fume hood is the primary control, if weighing procedures or transfers have the potential to generate dust outside of a contained system, a NIOSH-approved N95 respirator is required.[14][16]
-
Causality: An N95 respirator will filter out at least 95% of airborne particles, providing a critical layer of defense against inhalation. Surgical masks offer no protection from chemical dust.[14]
-
Operational Plan: Step-by-Step Protocols
Adherence to a strict, logical workflow is critical for safety. The following protocols must be followed without deviation.
The order in which PPE is put on (donned) and taken off (doffed) is crucial to prevent cross-contamination.
References
- 1. 3’-Methoxy-4’-nitroflavone | CymitQuimica [cymitquimica.com]
- 2. This compound | C16H11NO5 | CID 10017512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effect of this compound on benzo[a]pyrene toxicity. Aryl hydrocarbon receptor-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 5. uwlax.edu [uwlax.edu]
- 6. This compound [chemicalbook.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 3-Methoxy-4-nitrophenol | C7H7NO4 | CID 12900532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 14. pppmag.com [pppmag.com]
- 15. benchchem.com [benchchem.com]
- 16. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
